molecular formula C6H10F3NO B1356774 4-(Trifluoromethyl)piperidin-4-ol CAS No. 373603-69-1

4-(Trifluoromethyl)piperidin-4-ol

Cat. No.: B1356774
CAS No.: 373603-69-1
M. Wt: 169.14 g/mol
InChI Key: AXPLSJSIKGZOMF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)1-3-10-4-2-5/h10-11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPLSJSIKGZOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299783
Record name 4-(Trifluoromethyl)-4-piperidinol
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Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373603-69-1
Record name 4-(Trifluoromethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373603-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-4-piperidinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-(Trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)piperidin-4-ol

Authored by a Senior Application Scientist

Introduction: The Significance of the this compound Moiety in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. The trifluoromethyl group (-CF3) is a particularly valued substituent, often employed as a bioisostere for a methyl or isopropyl group, but with a significantly different electronic profile.

The this compound scaffold represents a key building block in this context. It merges the conformational rigidity and desirable pharmacokinetic properties of the piperidine ring with the metabolic stability and potent electronic effects of the geminal trifluoromethyl and hydroxyl groups at the 4-position. This unique combination has led to its incorporation into a wide array of biologically active molecules, including ion channel modulators, enzyme inhibitors, and G-protein coupled receptor (GPCR) ligands. The synthesis of this valuable intermediate, therefore, is of paramount importance to the medicinal chemistry community. This guide provides a detailed exploration of the prevalent synthetic strategies, focusing on the underlying chemical principles and practical considerations for its preparation.

Core Synthetic Strategy: Nucleophilic Trifluoromethylation of a Piperidin-4-one Precursor

The most direct and widely adopted approach for the synthesis of this compound involves the nucleophilic addition of a trifluoromethyl anion equivalent to a suitably protected piperidin-4-one derivative. The choice of the nitrogen protecting group (P) is critical, as it influences the solubility of the starting material, the reactivity of the ketone, and the conditions required for its eventual removal. Common protecting groups include benzyl (Bn), benzhydryl (Bzh), and various carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The overall transformation is depicted below:

G A Protected Piperidin-4-one C This compound A->C 1. Nucleophilic Trifluoromethylation B [CF3-] B->A D Deprotection C->D 2. N-Deprotection

Figure 1: General synthetic scheme for this compound.

This guide will focus on the two most prevalent methods for generating the trifluoromethyl nucleophile: the use of (trifluoromethyl)trimethylsilane (TMSCF3), often referred to as Ruppert's reagent, and the direct use of trifluoromethane (fluoroform, HCF3) in the presence of a strong base.

Method 1: Trifluoromethylation using Ruppert's Reagent (TMSCF3)

The use of TMSCF3, pioneered by G.K. Surya Prakash and George A. Olah, is a robust and widely adopted method for the nucleophilic trifluoromethylation of carbonyl compounds. The reaction proceeds via the activation of TMSCF3 with a catalytic amount of a nucleophilic initiator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), or a suitable alkoxide. This generates a hypervalent siliconate intermediate, which serves as the active trifluoromethylating agent.

Mechanism of Activation and Addition

The catalytic cycle begins with the attack of the initiator (e.g., fluoride) on the silicon atom of TMSCF3, forming a pentacoordinate siliconate species. This species is in equilibrium with the highly nucleophilic trifluoromethyl anion, which then attacks the electrophilic carbonyl carbon of the protected piperidin-4-one. The resulting trifluoromethylated alkoxide is then trapped by the TMS group, forming a silyl ether intermediate. Aqueous workup subsequently hydrolyzes the silyl ether and the N-protecting group (if labile) to yield the final product.

G cluster_0 Catalytic Cycle TMSCF3 TMS-CF3 Siliconate [TMS(Nu)CF3]- TMSCF3->Siliconate Initiator Attack Initiator Nu- (e.g., F-) Initiator->TMSCF3 CF3_anion CF3- Siliconate->CF3_anion Release of CF3- Piperidone N-P-Piperidin-4-one CF3_anion->Piperidone Adduct Trifluoromethylated Alkoxide Piperidone->Adduct Nucleophilic Attack Silyl_Ether O-TMS Ether Intermediate Adduct->Silyl_Ether TMS Trap Final_Product This compound Silyl_Ether->Final_Product Hydrolysis Workup Aqueous Workup Workup->Silyl_Ether

Figure 2: Mechanism of TMSCF3 addition to a piperidin-4-one.

Experimental Protocol: Synthesis of N-Boc-4-(Trifluoromethyl)piperidin-4-ol

The following protocol is a representative example adapted from the literature.

Materials:

  • N-Boc-4-piperidone

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (N2 or Ar), add TMSCF3 (1.5 eq) dropwise.

  • Add TBAF (0.1 eq, 1 M solution in THF) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford the desired N-Boc-4-(trifluoromethyl)piperidin-4-ol.

Data Summary
Starting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-4-piperidoneTMSCF3, TBAFTHF0 to rt1685-95
N-Cbz-4-piperidoneTMSCF3, CsFTHFrt12~90
N-Bn-4-piperidoneTMSCF3, TBAFTHF0 to rt24>80

Method 2: Direct Trifluoromethylation using Fluoroform (HCF3)

Trifluoromethane (HCF3), a readily available and inexpensive industrial gas, is an attractive source of the trifluoromethyl group. However, its high pKa (~25-28 in DMSO) necessitates the use of a strong base for deprotonation to generate the trifluoromethyl anion. This method has been developed into a practical and scalable process.

Reaction Principle and Key Considerations

The reaction involves the in-situ generation of the CF3- anion by reacting HCF3 gas with a suitable base, typically a potassium alkoxide such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like DMF or NMP. The generated nucleophile then adds to the piperidin-4-one substrate.

Key challenges in this method include:

  • Mass Transfer: Efficiently dissolving HCF3 gas into the reaction medium is crucial.

  • Base Stability: The strong base can potentially react with the solvent or the substrate.

  • Temperature Control: The deprotonation and addition steps are often exothermic.

G cluster_1 HCF3 Deprotonation and Addition HCF3 HCF3 (gas) CF3_anion [CF3]- K+ HCF3->CF3_anion Deprotonation Base Strong Base (e.g., t-BuOK) Base->HCF3 Piperidone N-P-Piperidin-4-one CF3_anion->Piperidone Adduct Potassium Alkoxide Adduct Piperidone->Adduct Nucleophilic Attack Final_Product This compound Adduct->Final_Product Protonation Workup Aqueous Workup Workup->Adduct

Figure 3: Workflow for direct trifluoromethylation using HCF3.

Experimental Protocol: Scalable Synthesis of N-Bn-4-(Trifluoromethyl)piperidin-4-ol

This protocol is based on procedures developed for large-scale synthesis.

Materials:

  • 1-Benzyl-4-piperidone

  • Potassium tert-butoxide (t-BuOK)

  • Trifluoromethane (HCF3) gas

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Aqueous citric acid

  • Water

Procedure:

  • Charge a pressure reactor with 1-benzyl-4-piperidone (1.0 eq), potassium tert-butoxide (1.2 eq), and anhydrous DMF (5-10 volumes).

  • Seal the reactor and cool the mixture to -20 to -30 °C with vigorous stirring.

  • Pressurize the reactor with HCF3 gas to 2-4 bar.

  • Maintain the reaction at -20 °C for 4-6 hours. The reaction is exothermic, and careful temperature control is essential. Monitor the consumption of HCF3 by pressure drop.

  • After the reaction is complete, vent the excess HCF3.

  • Quench the reaction by adding toluene, followed by the slow addition of an aqueous citric acid solution at a temperature below 10 °C.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Wash the combined organic layers with water and then brine.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Comparative Analysis of Methods
FeatureMethod 1: TMSCF3Method 2: HCF3
Reagent Cost HigherLower (HCF3 is an inexpensive commodity chemical)
Scalability Good for lab-scale, can be costly for large scaleExcellent for large-scale, process-oriented
Safety/Handling TMSCF3 is a liquid, easier to handle on a small scale. TBAF can be corrosive.HCF3 is a gas requiring a pressure reactor. Strong, pyrophoric bases are used.
Reaction Conditions Milder (often atmospheric pressure, 0 °C to rt)Harsher (low temperature, elevated pressure, strong base)
Workup Standard aqueous workup and chromatographyRequires careful quenching of the strong base.
Atom Economy ModerateHigher

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the nucleophilic trifluoromethylation of a protected piperidin-4-one being the dominant strategy. The choice between using Ruppert's reagent (TMSCF3) and direct trifluoromethylation with fluoroform (HCF3) is largely dictated by the scale of the synthesis and the available equipment. The TMSCF3 method offers convenience and milder conditions, making it ideal for laboratory-scale and discovery chemistry efforts. In contrast, the HCF3 method provides a more cost-effective and atom-economical route, rendering it the preferred choice for process development and large-scale manufacturing.

Future research in this area may focus on developing catalytic, asymmetric methods to access chiral versions of this scaffold directly, or on exploring alternative trifluoromethylating agents that offer improved safety profiles and milder reaction conditions without compromising efficiency and cost-effectiveness. The continued importance of this building block in drug discovery will undoubtedly fuel further innovation in its synthesis.

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trifluoromethyl-Piperidinol Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1] The strategic incorporation of a trifluoromethyl (CF3) group can profoundly enhance a molecule's therapeutic potential. This is attributed to the unique electronic properties of the CF3 group, which can increase metabolic stability, improve lipophilicity, and modulate binding affinity to target proteins. Consequently, building blocks containing both the piperidine and trifluoromethyl moieties are of high value to researchers and drug development professionals.

4-(Trifluoromethyl)piperidin-4-ol, in particular, is a crucial intermediate. The tertiary alcohol provides a handle for further functionalization, while the CF3 group at the C4 position imparts the aforementioned benefits. This guide provides a detailed technical overview of the primary synthetic strategies for accessing this valuable compound, focusing on practical, field-proven protocols and the chemical principles that underpin them.

Core Synthetic Strategy: Nucleophilic Trifluoromethylation of N-Protected 4-Piperidones

The most direct and widely adopted approach for the synthesis of this compound is the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl group of an N-protected 4-piperidone. This method is efficient and allows for the construction of the key C-CF3 bond in a single, high-yielding step.

The Reagent of Choice: (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent)

(Trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, stands as the premier reagent for this transformation. It is a stable, easy-to-handle liquid that serves as an effective nucleophilic CF3- source upon activation. Its widespread use is a testament to its reliability and broad substrate scope.

Mechanism of Action: Unveiling the Trifluoromethylation Pathway

The reaction is not a direct attack by TMSCF3. It requires a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethide anion ([CF3]−). The mechanism proceeds as follows:

  • Activation: The fluoride ion attacks the silicon atom of TMSCF3, forming a pentacoordinate siliconate intermediate. This intermediate is unstable and fragments to release the highly nucleophilic trifluoromethide anion ([CF3]−).

  • Nucleophilic Attack: The generated [CF3]− anion attacks the electrophilic carbonyl carbon of the N-protected 4-piperidone. This forms a tetrahedral alkoxide intermediate.

  • Silylation/Quench: The resulting alkoxide is trapped by another molecule of TMSCF3 to form a stable O-silylated intermediate. This step regenerates the trifluoromethide anion, propagating a catalytic cycle.

  • Hydrolysis: Upon acidic workup, the O-silyl ether is hydrolyzed to yield the final tertiary alcohol, this compound.

Ruppert-Prakash Reaction Mechanism cluster_0 Activation & Nucleophilic Attack cluster_1 Propagation & Hydrolysis TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) Siliconate [Me₃Si(CF₃)F]⁻ (Pentacoordinate Intermediate) TMSCF3->Siliconate F- F⁻ (catalyst) F-->TMSCF3 Activation CF3- CF₃⁻ (Trifluoromethide Anion) Siliconate->CF3- Release Piperidone N-Protected 4-Piperidone CF3-->Piperidone Nucleophilic Attack Alkoxide Tetrahedral Alkoxide Intermediate Piperidone->Alkoxide Silylated_Intermediate O-Silylated Intermediate Alkoxide->Silylated_Intermediate Trapping with TMSCF₃ (regenerates CF₃⁻) Final_Product This compound Silylated_Intermediate->Final_Product H3O+ H₃O⁺ (Workup) H3O+->Silylated_Intermediate Hydrolysis

Figure 1: Mechanism of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.

Synthetic Protocols: A Tale of Two Protecting Groups

The choice of the nitrogen protecting group on the 4-piperidone starting material is a critical experimental decision. It must be stable to the reaction conditions and easily removable in a subsequent step. Here, we present two robust protocols utilizing the most common and effective protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group.

Route 1: The N-Boc Strategy

The Boc group is favored for its stability and straightforward removal under acidic conditions, which are often compatible with the final product's isolation as a hydrochloride salt.

Step 1a: Synthesis of tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

This protocol is adapted from a procedure detailed in patent literature, demonstrating its industrial relevance and scalability.

Experimental Protocol:

  • Setup: To a dry, inert-atmosphere (Nitrogen or Argon) protected round-bottom flask equipped with a magnetic stirrer and a thermometer, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.).

  • Solvent: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 5-10 mL per gram of piperidone).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq.) to the stirred solution.

  • Initiation: Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq.) dropwise. A mild exotherm may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M aqueous hydrochloric acid (HCl). Stir for 30-60 minutes to ensure complete hydrolysis of the silyl ether.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a white solid.

Step 1b: Deprotection to Yield this compound Hydrochloride

The final step involves the removal of the Boc group and formation of the hydrochloride salt.

Experimental Protocol:

  • Setup: Dissolve the purified tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as methanol or 1,4-dioxane.

  • Reagent Addition: Add a solution of hydrogen chloride (e.g., 4 M HCl in 1,4-dioxane, 5-10 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as the hydrochloride salt.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to induce crystallization and then filtered.

Route 2: The N-Benzyl Strategy

The N-benzyl group offers an alternative protection strategy. It is stable to a wide range of conditions and is typically removed by catalytic hydrogenation, which is a clean and efficient process.

Step 2a: Synthesis of 1-Benzyl-4-piperidone

The starting material can be readily prepared from 4-piperidone hydrochloride and benzyl bromide.

Experimental Protocol:

  • Setup: In a round-bottom flask, suspend 4-piperidone monohydrate hydrochloride (1.0 eq.) and anhydrous potassium carbonate (K2CO3, 3.5 eq.) in dry N,N-dimethylformamide (DMF).[2][3]

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add benzyl bromide (1.1-1.2 eq.) dropwise.[2][3]

  • Reaction: Heat the reaction mixture to 65 °C and stir for 14 hours.[2][3]

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts, and pour the filtrate into ice water.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 1-benzyl-4-piperidone, which can be purified by crystallization or distillation.[2][3]

Step 2b: Synthesis of 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol

This step employs the same core trifluoromethylation chemistry as the N-Boc route.

Experimental Protocol:

  • Setup and Reagents: Following the procedure for Step 1a, dissolve 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF and cool to 0 °C under an inert atmosphere. Add TMSCF3 (1.5 eq.).

  • Initiation and Reaction: Initiate the reaction with TBAF (1.0 M in THF, 0.1 eq.) and allow it to stir at room temperature overnight.

  • Workup and Purification: Perform an acidic workup with 1 M HCl followed by extraction with ethyl acetate. After washing and drying, the crude product is purified by flash column chromatography to yield 1-benzyl-4-(trifluoromethyl)piperidin-4-ol.

Step 2c: Debenzylation via Catalytic Hydrogenation

The final deprotection is achieved by removing the benzyl group through hydrogenolysis.

Experimental Protocol:

  • Setup: Dissolve 1-benzyl-4-(trifluoromethyl)piperidin-4-ol (1.0 eq.) in a suitable solvent like methanol or ethanol.

  • Catalyst: Add palladium on carbon (10% Pd/C, ~5-10 mol % by weight) to the solution.

  • Reaction: Place the reaction vessel under an atmosphere of hydrogen (H2, typically from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. To obtain the hydrochloride salt, dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether) and add a solution of HCl (e.g., 4 M in dioxane or ethereal HCl) until the solution is acidic. The hydrochloride salt can then be isolated by filtration or by evaporation of the solvent.

Synthetic_Workflow cluster_route1 Route 1: N-Boc Strategy cluster_route2 Route 2: N-Benzyl Strategy Boc_Piperidone N-Boc-4-Piperidone Trifluoromethylation_Boc Trifluoromethylation (TMSCF₃, TBAF, THF) Boc_Piperidone->Trifluoromethylation_Boc Protected_Alcohol_Boc N-Boc-4-(trifluoromethyl)piperidin-4-ol Trifluoromethylation_Boc->Protected_Alcohol_Boc Deprotection_Boc Boc Deprotection (HCl in Dioxane) Protected_Alcohol_Boc->Deprotection_Boc Final_Product_HCl This compound Hydrochloride Salt Deprotection_Boc->Final_Product_HCl Piperidone_HCl 4-Piperidone HCl Benzylation N-Benzylation (BnBr, K₂CO₃) Piperidone_HCl->Benzylation Bn_Piperidone N-Benzyl-4-Piperidone Benzylation->Bn_Piperidone Trifluoromethylation_Bn Trifluoromethylation (TMSCF₃, TBAF, THF) Bn_Piperidone->Trifluoromethylation_Bn Protected_Alcohol_Bn N-Benzyl-4-(trifluoromethyl)piperidin-4-ol Trifluoromethylation_Bn->Protected_Alcohol_Bn Debenzylation Debenzylation (H₂, Pd/C) Protected_Alcohol_Bn->Debenzylation Debenzylation->Final_Product_HCl

References

An In-depth Technical Guide to the Preparation of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, a valuable building block for medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug discovery. It details the strategic importance of this fluorinated heterocyclic scaffold, provides a comparative analysis of key synthetic methodologies, and offers detailed experimental protocols. The content is grounded in established chemical principles, supported by references to authoritative literature, and includes practical insights into reaction mechanisms, purification, and analytical characterization.

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. The trifluoromethyl group (CF3), in particular, is of significant interest due to its strong electron-withdrawing nature and its ability to mimic a methyl group in size, while drastically altering the electronic properties of the molecule.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs targeting a wide range of biological targets, including those in the central nervous system. The combination of a trifluoromethyl group and a piperidine ring in a single building block, such as this compound, offers a powerful tool for medicinal chemists to create novel chemical entities with potentially superior pharmacological profiles. This guide focuses on the practical synthesis of this key intermediate in its stable hydrochloride salt form.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound hydrochloride, points to the disconnection of the C-CF3 bond, suggesting the addition of a trifluoromethyl nucleophile to a suitable 4-piperidone precursor. The secondary amine of the piperidine ring is typically protected during this transformation to prevent side reactions. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which is stable under the reaction conditions for trifluoromethylation and can be readily removed under acidic conditions to yield the desired hydrochloride salt.

The primary synthetic challenge lies in the efficient and safe introduction of the trifluoromethyl group onto the C4 position of the piperidone ring. Two principal methods have emerged as the most viable for this transformation:

  • Nucleophilic Trifluoromethylation using the Ruppert-Prakash Reagent (TMSCF3): This is a widely used and versatile method for introducing the CF3 group.

  • Grignard Reaction with a Trifluoromethyl Grignard Reagent: This classical organometallic approach offers a direct route to the target tertiary alcohol.

This guide will provide a detailed examination of the more contemporary and often preferred Ruppert-Prakash reagent method, followed by a discussion of the Grignard approach.

Part 1: Synthesis of N-Boc-4-(Trifluoromethyl)piperidin-4-ol

The first stage of the synthesis involves the nucleophilic addition of a trifluoromethyl group to the commercially available N-Boc-4-piperidone.

Methodology: Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a mild and effective source of the trifluoromethyl nucleophile.[1][2] The reaction requires a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl anion.[3]

Mechanism: The fluoride ion from TBAF attacks the silicon atom of TMSCF3, generating a hypervalent silicon intermediate that subsequently releases the trifluoromethyl anion (CF3-). This potent nucleophile then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting alkoxide is trapped by another molecule of TMSCF3 to form a trimethylsilyl (TMS) ether, which is then hydrolyzed during aqueous workup to yield the desired tertiary alcohol.

Diagram of the Reaction Workflow:

G cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Deprotection and Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone TMSCF3_TBAF 1. TMSCF3, TBAF (cat.) 2. Aqueous Workup N-Boc-4-piperidone->TMSCF3_TBAF N-Boc-alcohol N-Boc-4-(trifluoromethyl)piperidin-4-ol TMSCF3_TBAF->N-Boc-alcohol Deprotection HCl in Dioxane N-Boc-alcohol->Deprotection Final_Product This compound hydrochloride Deprotection->Final_Product

Caption: Overall synthetic workflow for the preparation of this compound hydrochloride.

Detailed Experimental Protocol:

Materials:

  • N-Boc-4-piperidone

  • Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF3)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add the Ruppert-Prakash reagent (TMSCF3, 1.5 eq) via syringe.

  • Slowly add the TBAF solution (0.1 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(trifluoromethyl)piperidin-4-ol as a white solid.

Parameter Typical Range/Value
Scale 1-10 g
Temperature 0 °C to room temperature
Reaction Time 3-5 hours
Typical Yield 70-85%
Characterization of N-Boc-4-(trifluoromethyl)piperidin-4-ol:
  • ¹H NMR (CDCl₃, 400 MHz): δ 3.8-3.2 (m, 4H, piperidine CH₂), 2.0-1.6 (m, 4H, piperidine CH₂), 1.48 (s, 9H, Boc-C(CH₃)₃). The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.8 (C=O, Boc), 125.1 (q, J ≈ 285 Hz, CF₃), 80.5 (C(CH₃)₃), 72.1 (q, J ≈ 30 Hz, C-CF₃), 40.5 (piperidine CH₂), 35.5 (piperidine CH₂), 28.4 (C(CH₃)₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): A singlet is expected around δ -75 to -80 ppm.[4]

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₈F₃NO₃ [M+H]⁺: 270.13; Found: 270.1.

Part 2: Preparation of this compound Hydrochloride

The final step in the synthesis is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a one-pot procedure by treating the N-Boc protected intermediate with a solution of hydrogen chloride.

Methodology: Boc Deprotection and Salt Formation

The Boc group is readily cleaved under acidic conditions. A solution of hydrochloric acid in an organic solvent, such as 1,4-dioxane, is commonly used for this purpose. The reaction is typically clean and high-yielding, and the desired hydrochloride salt often precipitates from the reaction mixture.[2][5]

Mechanism: The acid protonates the carbonyl oxygen of the Boc group, which facilitates its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free piperidine amine. The amine is then protonated by the excess HCl in the reaction mixture to form the final hydrochloride salt.

Diagram of the Deprotection and Salt Formation Workflow:

G N-Boc-alcohol N-Boc-4-(trifluoromethyl)piperidin-4-ol HCl_Dioxane 4M HCl in Dioxane Stir at RT N-Boc-alcohol->HCl_Dioxane Precipitation Precipitation/ Isolation HCl_Dioxane->Precipitation Final_Product This compound hydrochloride Precipitation->Final_Product

Caption: Workflow for the deprotection and formation of the hydrochloride salt.

Detailed Experimental Protocol:

Materials:

  • N-Boc-4-(trifluoromethyl)piperidin-4-ol

  • 4M Hydrogen chloride solution in 1,4-dioxane

  • Anhydrous diethyl ether

  • Methanol (optional, for trituration)

Procedure:

  • Dissolve N-Boc-4-(trifluoromethyl)piperidin-4-ol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or methanol (optional, the reaction can also be run as a suspension in dioxane).

  • To the stirred solution (or suspension) at room temperature, add the 4M HCl solution in 1,4-dioxane (3-5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate is often observed.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound hydrochloride as a white to off-white solid.

Parameter Typical Range/Value
Scale 1-5 g
Temperature Room temperature
Reaction Time 2-4 hours
Typical Yield >90%
Characterization of this compound Hydrochloride:

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.2 (br s, 2H, NH₂⁺), 5.5 (s, 1H, OH), 3.2-3.0 (m, 4H, piperidine CH₂), 2.0-1.8 (m, 4H, piperidine CH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 125.5 (q, J ≈ 285 Hz, CF₃), 71.5 (q, J ≈ 30 Hz, C-CF₃), 42.1 (piperidine CH₂), 34.8 (piperidine CH₂).

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): A singlet is expected around δ -75 to -80 ppm.[4]

  • Mass Spectrometry (ESI+): Calculated for C₆H₁₁F₃NO [M-Cl]⁺: 170.08; Found: 170.1.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

  • Ruppert-Prakash Reagent (TMSCF₃): This reagent is volatile and flammable. It should be handled in a well-ventilated fume hood, and sources of ignition should be avoided. It is also moisture-sensitive.

  • Tetrabutylammonium Fluoride (TBAF): TBAF is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Hydrogen Chloride in Dioxane: This is a corrosive and toxic solution. It should be handled with care in a fume hood. 1,4-Dioxane is a suspected carcinogen.

  • General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing a lab coat, safety glasses, and appropriate gloves. All reactions should be performed in a well-ventilated fume hood.

Applications in Medicinal Chemistry

This compound hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules. The free secondary amine can be functionalized through various reactions, such as N-alkylation, N-arylation, and amide bond formation, to introduce diverse substituents. The tertiary alcohol can also be a site for further chemical modification. This building block has been incorporated into a variety of biologically active compounds, including enzyme inhibitors and receptor modulators.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound hydrochloride. The use of the Ruppert-Prakash reagent for trifluoromethylation of N-Boc-4-piperidone, followed by acidic deprotection, provides a practical and scalable method for accessing this valuable building block. The information provided herein, including detailed protocols and characterization guidance, is intended to empower researchers in the field of medicinal chemistry to utilize this compound in the design and synthesis of novel therapeutic agents.

References

physicochemical properties of 4-(Trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)piperidin-4-ol

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (-CF3) group onto the piperidine scaffold imparts unique physicochemical properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This technical guide provides a comprehensive analysis of the core , intended for researchers, chemists, and drug development professionals. We will explore its structural attributes, key physicochemical parameters (pKa, LogP, solubility), and the analytical methodologies required for its characterization. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value in Drug Design

The Trifluoromethyl-Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, particularly those targeting the central nervous system, due to its ability to serve as a versatile framework for achieving desired binding interactions and conformational rigidity.[1] When combined with a trifluoromethyl (-CF3) group, the resulting scaffold gains significant advantages. The -CF3 group is a powerful bioisostere for a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby basic centers, while its lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[2][3] This strategic combination often leads to improved pharmacokinetic profiles, including enhanced metabolic stability and bioavailability.[3][4]

Profile of this compound

This compound emerges as a valuable building block, presenting three key functional features on a single, stable scaffold:

  • A Basic Piperidine Nitrogen: Available for salt formation or further functionalization.

  • A Tertiary Alcohol: A hydrogen bond donor/acceptor that can be crucial for target engagement.

  • A Stable Trifluoromethyl Group: To modulate lipophilicity and metabolic fate.

Understanding the interplay of these groups through detailed physicochemical characterization is paramount for its effective deployment in drug design programs.

Core Physicochemical Properties

Identity and Structure

The fundamental properties of this compound are summarized below. It is often supplied and handled as its hydrochloride salt for improved stability and solubility.[5][6]

PropertyValueSource
IUPAC Name This compound-
CAS Number 1193389-14-8 (Hydrochloride Salt)[5][7]
Molecular Formula C₆H₁₀F₃NO-
Molecular Weight 185.14 g/mol (Free Base)-
221.60 g/mol (Hydrochloride Salt)[5]
Canonical SMILES C1CNCC1(C(F)(F)F)O-
InChI Key KMUKXPQVPQUCDB-UHFFFAOYSA-N (Hydrochloride)[8]
Appearance White to off-white or yellow powder/crystals (Hydrochloride)[8][9]
Quantitative Physicochemical Parameters

Direct experimental data for the free base of this compound is sparse in publicly available literature. The table below includes predicted values and experimental data for closely related analogs to provide a scientifically grounded estimation of its properties.

ParameterPredicted/Analog ValueDiscussion
Melting Point (°C) 155-159 (Hydrochloride Salt of 4-(CF₃)piperidine)The presence of the hydroxyl group in the target molecule is expected to increase hydrogen bonding, likely resulting in a higher melting point for its corresponding salt compared to this analog.
Boiling Point (°C) 126-129 (4-(CF₃)piperidine)The tertiary alcohol significantly increases the polarity and hydrogen bonding capability, which will substantially raise the boiling point relative to the parent piperidine.[10]
pKa ~8.5 - 9.5 (Predicted)The electron-withdrawing -CF₃ group at the 4-position will lower the pKa of the piperidine nitrogen compared to piperidine itself (~11.2), making it less basic. A predicted pKa for the analog 4-(Trifluoromethyl)piperidine is 9.62 ± 0.10.[10]
LogP (Octanol/Water) 1.548 (Calculated for 4-(CF₃)piperidine)The final LogP is a balance. The -CF₃ group significantly increases lipophilicity, while the hydroxyl group decreases it. The net effect is a moderately lipophilic compound, a desirable trait for many CNS drug candidates.[11]
Water Solubility log₁₀WS = -1.84 (Calculated for 4-(CF₃)piperidine)The hydroxyl group and the basic nitrogen (which can be protonated) will enhance aqueous solubility compared to the parent piperidine analog. Solubility will be highly pH-dependent.[11]

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound.

Overview of Analytical Workflow

The comprehensive characterization of a research chemical like this compound follows a logical progression from identity confirmation to purity assessment and further property analysis.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Stability cluster_2 Phase 3: Physicochemical Properties MS Mass Spectrometry (MS) Confirms Molecular Weight HPLC RP-HPLC Determines Purity (%) MS->HPLC NMR NMR Spectroscopy (1H, 13C, 19F) Confirms Structure NMR->HPLC IR IR Spectroscopy Confirms Functional Groups TGA_DSC Thermal Analysis (TGA/DSC) Assesses Thermal Stability HPLC->TGA_DSC Titration Potentiometric Titration Measures pKa HPLC->Titration For pure sample Solubility Solubility Assay Measures Solubility in various media Titration->Solubility

Caption: General analytical workflow for physicochemical characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of polar to moderately nonpolar organic molecules. A C18 column is chosen for its versatility and strong retention of compounds with lipophilic features like the -CF3 group. The use of a formic acid modifier in the mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both the main compound and any potential impurities (which may have different polarities) are effectively separated and eluted within a reasonable timeframe.[12]

Experimental Protocol: RP-HPLC for Purity Analysis [12]

  • Instrumentation: HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (chosen for detecting the piperidine core, which lacks a strong chromophore).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure system precision (e.g., RSD < 2% for peak area and retention time).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

HPLC_Workflow prep Sample Preparation (~1 mg/mL in Diluent) inject Inject Sample (10 µL) prep->inject hplc HPLC System C18 Column, UV Detector hplc->inject run Run Gradient Program (Water/ACN with Formic Acid) inject->run detect Detect at 210 nm run->detect data Data Acquisition & Integration detect->data calc Calculate Purity (Area % Report) data->calc

Caption: Step-by-step workflow for HPLC purity analysis.

Structural Elucidation by Spectroscopy
  • Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for unambiguous structure confirmation.

    • ¹H NMR: Will show characteristic signals for the piperidine ring protons, with their chemical shifts and coupling constants confirming the chair conformation. The hydroxyl proton will appear as a broad singlet.

    • ¹³C NMR: Will display six distinct carbon signals. The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling.

    • ¹⁹F NMR: Will show a sharp singlet, confirming the presence and chemical environment of the single -CF3 group.[13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3200 cm⁻¹), C-H stretching (~2900 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Advanced Property Determination Protocols

Experimental Determination of pKa via Potentiometric Titration

Trustworthiness & Rationale: Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds. It directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the compound is 50% ionized. This self-validating system relies on precise pH measurement and volumetric additions, providing an accurate, experimentally-derived value essential for predicting behavior in biological systems.

Protocol: pKa Determination

  • Preparation: Prepare a ~0.01 M solution of this compound hydrochloride in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, 10).

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with gentle stirring.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the titration curve).

pKa_Workflow start Prepare Sample Solution (~0.01 M in Water) calibrate Calibrate pH Meter start->calibrate titrate Titrate with 0.1 M NaOH calibrate->titrate record Record pH vs. Volume Added titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine Determine Half-Equivalence Point plot->determine pka pKa = pH at Half-Equivalence determine->pka

Caption: Workflow for experimental pKa determination.

Thermal Stability Analysis

Rationale: Assessing thermal stability is crucial for determining appropriate storage conditions and predicting the compound's behavior during formulation processes that may involve heat (e.g., hot-melt extrusion).[14]

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It identifies the decomposition temperature of the compound.

  • Differential Scanning Calorimetry (DSC): Detects heat flow changes associated with thermal events like melting, crystallization, and decomposition.

A typical experiment involves heating a small, accurately weighed sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and monitoring for thermal events.

Role as a Building Block in Drug Discovery

The physicochemical profile of this compound makes it an attractive starting point for creating more complex molecules.[1] Its functional handles allow for diverse chemical modifications:

  • The secondary amine can be acylated, alkylated, or used in reductive amination to append other molecular fragments.

  • The tertiary alcohol can be derivatized or used as a key pharmacophoric element for hydrogen bonding with a biological target.

This versatility allows medicinal chemists to systematically explore structure-activity relationships (SAR) while retaining the beneficial properties conferred by the trifluoromethylpiperidine core.

Safety, Handling, and Storage

Based on data for the hydrochloride salt, appropriate safety precautions are necessary.

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture, to prevent degradation.[8] Storage at 2-8°C is often recommended.[10]

Conclusion

This compound is a strategically designed chemical scaffold with a compelling set of physicochemical properties for drug discovery. Its moderate lipophilicity, tunable basicity, and hydrogen bonding capabilities, combined with the metabolic stability offered by the trifluoromethyl group, provide a robust foundation for developing novel therapeutics. The analytical and experimental protocols detailed in this guide offer a validated framework for researchers to accurately characterize this compound, ensuring its effective and reliable application in their scientific endeavors.

References

An In-Depth Technical Guide to Venetoclax: A Selective BCL-2 Inhibitor for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The provided CAS Number 1193389-14-8 is associated with the chemical intermediate 4-(Trifluoromethyl)piperidin-4-ol hydrochloride in several chemical supplier databases.[1][2][3][4][5][6][7][8] However, the scope and depth of this guide—focusing on mechanism of action, experimental protocols, and drug development applications—align with the well-characterized BCL-2 inhibitor Venetoclax (CAS Number: 1257044-40-8) . This guide will focus exclusively on Venetoclax.

Executive Summary

Venetoclax (formerly ABT-199) represents a paradigm shift in cancer therapy, moving beyond conventional cytotoxicity to targeted apoptosis induction.[9] As a highly potent and selective oral inhibitor of the B-cell lymphoma 2 (BCL-2) protein, Venetoclax restores the cell's natural machinery for programmed cell death.[10][11] Overexpression of BCL-2 is a key survival mechanism for many hematologic malignancies, making it a prime therapeutic target.[10][11] This guide provides a comprehensive overview of Venetoclax, including its chemical properties, mechanism of action, essential experimental protocols for its evaluation, and sourcing information for research purposes.

Physicochemical Properties and Formulation

Venetoclax is a complex small molecule characterized as a white to off-white crystalline powder.[12] Its poor aqueous solubility presents significant formulation challenges, classifying it as a Biopharmaceutics Classification System (BCS) class IV compound (low solubility, low permeability).[13] For research applications, it is crucial to use appropriate solvents and formulation strategies to ensure accurate and reproducible results.

Table 1: Physicochemical Properties of Venetoclax

PropertyValueSource(s)
CAS Number 1257044-40-8[]
Synonyms ABT-199, GDC-0199, Venclexta®[15][16]
Molecular Formula C₄₅H₅₀ClN₇O₇S[]
Molecular Weight 868.44 g/mol []
IUPAC Name 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide[17]
Appearance White to off-white crystalline powder[12]
Solubility Water: Practically insoluble[12][13][17]DMSO: ~100-257.5 mg/mL[16][18]Ethanol: <1 mg/mL[16][18][12][13][16][17][18]
Storage (Powder) -20°C for long-term (years)[16][19]
Storage (In Solvent) -80°C for up to 1 year[16]

Note: For in vivo studies, complex formulations involving co-solvents like PEG300, Tween 80, and Phosal 50PG are often required.[16][18]

Mechanism of Action: Restoring Apoptotic Signaling

The efficacy of Venetoclax is rooted in its ability to selectively inhibit the anti-apoptotic protein BCL-2. In many cancer cells, particularly chronic lymphocytic leukemia (CLL), BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, BAX, and BAK, thereby preventing cell death.[10][11]

Venetoclax is a "BH3 mimetic," meaning it mimics the action of the BH3 domain of pro-apoptotic proteins.[10] It binds with high affinity (Ki <0.01 nM) and selectivity to the BH3-binding groove of BCL-2.[16] This action displaces BIM, which is then free to activate BAX and BAK.[11] The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in rapid apoptosis.[11][20]

A key advantage of Venetoclax is its high selectivity for BCL-2 over other BCL-2 family members like BCL-XL and BCL-W.[16] This selectivity is crucial for minimizing on-target toxicities, such as the thrombocytopenia associated with BCL-XL inhibition.[10]

BCL2_Pathway Figure 1: Venetoclax Mechanism of Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX / BAK MOMP MOMP (Cytochrome c Release) BAX_BAK->MOMP Activation Caspases Caspase Cascade MOMP->Caspases Initiates BCL2 BCL-2 BIM BIM (Pro-Apoptotic) BCL2->BIM Sequesters BIM->BAX_BAK Activates Venetoclax Venetoclax (ABT-199) Venetoclax->BCL2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Venetoclax inhibits BCL-2, releasing BIM to activate BAX/BAK and trigger apoptosis.

Applications in Research and Drug Development

Venetoclax serves as a critical tool for both basic research and clinical drug development.

  • Preclinical Research: It is widely used to study the role of BCL-2 in apoptosis, assess cancer cell dependence on BCL-2 for survival, and explore mechanisms of resistance. In vitro studies often demonstrate apoptosis induction within hours of exposure.[20][21]

  • Clinical Development: Venetoclax is FDA-approved for treating chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML).[9][15][17] Its development has paved the way for combination therapies, often with anti-CD20 antibodies like rituximab, to enhance efficacy.[10] A significant clinical consideration is the risk of Tumor Lysis Syndrome (TLS) due to the rapid and potent induction of apoptosis.[17][22] This necessitates a dose ramp-up schedule and careful patient monitoring during treatment initiation.[17][22]

Key Experimental Protocols

Evaluating the efficacy of Venetoclax in a laboratory setting requires robust and reproducible assays. Below are two fundamental protocols for assessing its pro-apoptotic activity in cell culture.

Protocol: Cell Viability Assessment using Luminescence (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells. A decrease in luminescence correlates with cell death.

Methodology:

  • Cell Plating: Seed suspension or adherent cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well).

  • Compound Preparation: Prepare a 2x stock concentration series of Venetoclax in culture medium. A common concentration range is 0.1 nM to 10 µM.[16][23] Remember to include a DMSO-only vehicle control.

  • Dosing: Add an equal volume of the 2x Venetoclax solution to the wells containing cells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[16][24]

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

  • Lysis: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a plate-reading luminometer.

  • Analysis: Normalize data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Viability_Workflow Figure 2: Cell Viability Assay Workflow A 1. Plate Cells (96-well plate) C 3. Add Drug to Cells (Include DMSO Control) A->C B 2. Prepare Venetoclax Serial Dilutions B->C D 4. Incubate (24-72 hours) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Shake & Incubate (Lysis & Stabilization) E->F G 7. Read Luminescence F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Workflow for assessing cell viability after Venetoclax treatment.

Protocol: Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay provides a more direct measure of apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) enters late-stage apoptotic or necrotic cells with compromised membranes.

Methodology:

  • Cell Treatment: Treat cells in culture (e.g., in 6-well plates) with the desired concentrations of Venetoclax (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a defined period (e.g., 4 to 24 hours).[21][24]

  • Cell Harvesting: Collect cells (including supernatant for suspension cells) and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Antibody Addition: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI solution to the cells according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Sourcing and Procurement (For Research Use)

Venetoclax for research purposes is available from various chemical and life science suppliers. It is crucial to obtain a Certificate of Analysis (CoA) to verify purity and identity. The commercial drug product, Venclexta®, is distributed through authorized specialty pharmacies and distributors.[25]

Table 2: Example Suppliers of Research-Grade Venetoclax

SupplierProduct NameCAS NumberNotes
TargetMolVenetoclax1257044-40-8Provides detailed solubility and formulation data.[16]
InvivoChemVenetoclax (ABT-199; GDC-0199)1257044-40-8Offers in vitro and in vivo formulation recipes.[18]
BOC SciencesVenetoclax1257044-40-8Lists compound properties and related research areas.[]
SmoleculeVenetoclax1257044-40-8Provides solubility and storage information.[19]

This is not an exhaustive list and does not constitute an endorsement of any specific supplier.

Safety, Handling, and Storage

7.1 Safety Precautions:

  • Hazard: May cause serious side effects, including neutropenia (low white blood cell counts) and infections.[26][27][28]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.

  • Drug Interactions: Venetoclax is a substrate of CYP3A and P-gp. Concomitant use with strong or moderate CYP3A inhibitors (e.g., ketoconazole, grapefruit juice) or inducers should be avoided as it can significantly alter drug exposure.[22]

7.2 Storage and Stability:

  • Solid Form: Store the powder tightly sealed in a container at -20°C for long-term stability (months to years).[16][19] For short-term use, storage at 4°C is acceptable. Keep away from light and moisture.[16]

  • Solutions: Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[16]

Conclusion

Venetoclax is a powerful and selective tool for inducing apoptosis in BCL-2-dependent cells. Its well-defined mechanism of action makes it an invaluable asset for both fundamental cancer biology research and clinical applications in hematologic malignancies. For researchers, understanding its physicochemical properties, handling requirements, and appropriate experimental application is paramount to generating reliable and impactful data. The protocols and information provided herein serve as a foundational guide for professionals aiming to leverage the therapeutic potential of targeting the BCL-2 pathway.

References

A-Technical-Guide-to-the-Synthesis-of-4-(Trifluoromethyl)piperidin-4-ol:-Core-Starting-Materials-and-Strategic-Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(trifluoromethyl)piperidin-4-ol scaffold is a privileged structural motif in modern medicinal chemistry, imparting desirable pharmacokinetic properties such as enhanced metabolic stability and binding affinity.[1] Its synthesis, while conceptually straightforward, requires careful consideration of starting materials, protective group strategy, and the choice of trifluoromethylating agent. This guide provides an in-depth analysis of the predominant synthetic routes, focusing on the selection of N-protected 4-piperidones as the key starting material. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative analysis of reagents to equip researchers and drug development professionals with a comprehensive understanding of this critical synthesis.

The Strategic Importance of N-Protected 4-Piperidones

The most common and strategically sound approach to this compound commences with an N-protected 4-piperidone.[2][3] The rationale for nitrogen protection is twofold: it prevents unwanted side reactions involving the basic piperidine nitrogen (e.g., reaction with the trifluoromethylating agent) and it modulates the solubility and handling characteristics of the intermediates. The choice of the protecting group is a critical decision that influences the entire synthetic sequence, from the trifluoromethylation step to the final deprotection.

Comparative Analysis of Common N-Protecting Groups

The three most frequently employed N-protecting groups in this synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn) groups. Each presents a unique set of advantages and liabilities.

Protecting GroupStructureKey AdvantagesKey DisadvantagesTypical Deprotection Conditions
Boc (tert-butoxycarbonyl)Boc-NHighly stable to a wide range of conditions; Cleavage is clean, often yielding gaseous byproducts.[4]Sensitive to strong acids.Trifluoroacetic acid (TFA) in Dichloromethane (DCM); HCl in Dioxane or Methanol.[5][6][7]
Cbz (Benzyloxycarbonyl)Cbz-NStable to acidic and basic conditions.Requires hydrogenation for removal, which can be incompatible with other functional groups.H₂, Pd/C (Hydrogenolysis).
Benzyl (Bn)Bn-NVery stable; Can be introduced via reductive amination.Requires harsh hydrogenolysis or strong oxidizing agents for removal.H₂, Pd/C; Na/NH₃ (Birch Reduction).

The Boc group is often the preferred choice due to the mild and efficient conditions required for its removal, which typically do not affect the tertiary alcohol of the target molecule.[4][8]

The Core Transformation: Nucleophilic Trifluoromethylation

The cornerstone of the synthesis is the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl of the N-protected 4-piperidone. The selection of the trifluoromethylating agent is paramount for achieving high yield and purity.

The Ruppert-Prakash Reagent (TMSCF₃): The Industry Workhorse

Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, stands as the most effective and widely used reagent for this transformation.[1][9] Its popularity stems from its relative stability, commercial availability, and high efficiency.[9]

Mechanism of Action: The Ruppert-Prakash reagent itself is not nucleophilic. It requires activation by a catalytic amount of a nucleophilic fluoride source, such as tetrabutylammonium fluoride (TBAF).[1][10] The fluoride attacks the silicon atom, generating a hypervalent siliconate intermediate which then releases the highly nucleophilic trifluoromethyl anion (CF₃⁻).[1][10] This anion subsequently attacks the electrophilic carbonyl carbon of the piperidone. The resulting alkoxide is trapped by another molecule of TMSCF₃ to form a silyl ether, which is then hydrolyzed to the desired tertiary alcohol upon acidic workup.[1][10]

G cluster_activation Step 1: Reagent Activation cluster_addition Step 2: Nucleophilic Addition & Quench TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) Intermediate [Me₃Si(CF₃)F]⁻ TMSCF3->Intermediate + F⁻ F- F⁻ (from TBAF) CF3- CF₃⁻ (Trifluoromethyl Anion) Intermediate->CF3- Releases Piperidone N-Boc-4-Piperidone CF3-->Piperidone Nucleophilic Attack Alkoxide Trifluoromethylated Alkoxide Piperidone->Alkoxide Forms SilylEther O-Silylated Product Alkoxide->SilylEther + TMSCF₃ FinalProduct N-Boc-4-(Trifluoromethyl)piperidin-4-ol SilylEther->FinalProduct Hydrolysis (H₃O⁺) G cluster_boc Boc Deprotection cluster_cbz Cbz/Bn Deprotection Start N-Protected Intermediate Boc_Intermediate N-Boc Protected Adduct Start->Boc_Intermediate Cbz_Intermediate N-Cbz or N-Bn Protected Adduct Start->Cbz_Intermediate Final This compound Boc_Intermediate->Final Acidolysis Boc_Reagent TFA/DCM or 4M HCl in Dioxane Boc_Reagent->Boc_Intermediate Cbz_Intermediate->Final Hydrogenolysis Cbz_Reagent H₂, Pd/C Cbz_Reagent->Cbz_Intermediate

References

Methodological & Application

Application Notes and Protocols: 4-(Trifluoromethyl)piperidin-4-ol as a Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Piperidine Scaffolds

The piperidine moiety is a cornerstone of medicinal chemistry, recognized for its prevalence in natural products and its role as a versatile scaffold in numerous approved pharmaceuticals.[1] Its three-dimensional structure provides an excellent framework for developing selective ligands.[2] The strategic incorporation of a trifluoromethyl (CF3) group into this privileged scaffold, specifically at the 4-position to create 4-(Trifluoromethyl)piperidin-4-ol, offers a powerful tool for drug discovery. The CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[3][4][5]

This guide provides an in-depth exploration of this compound, detailing its synthesis, derivatization, and strategic application in medicinal chemistry programs. The protocols and insights presented herein are designed to empower researchers to leverage the unique properties of this building block to optimize drug candidates.

Physicochemical Properties and Their Medicinal Chemistry Implications

The introduction of the trifluoromethyl group at the 4-position of piperidin-4-ol imparts a unique set of physicochemical properties that can be strategically exploited in drug design.

PropertyValue (Predicted/Experimental)Implication in Drug Design
pKa 9.62 ± 0.10 (Predicted)[6]The electron-withdrawing nature of the CF3 group lowers the basicity of the piperidine nitrogen compared to piperidin-4-ol. This modulation of pKa can be critical for optimizing compound absorption, distribution, metabolism, and excretion (ADME) properties, as well as for fine-tuning interactions with biological targets.
logP 1.7 (Computed)[7]The CF3 group increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[3] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to off-target effects and poor solubility.
Metabolic Stability Generally enhancedThe C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This can block a potential site of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[8]
Conformational Effects Influences ring conformationThe bulky and electronegative CF3 group can influence the conformational preference of the piperidine ring, which can be exploited to lock in a bioactive conformation for optimal target engagement.
Hydrogen Bonding Tertiary alcohol acts as H-bond donor/acceptorThe 4-hydroxyl group provides a crucial point for hydrogen bonding interactions with target proteins, which can significantly contribute to binding affinity and selectivity.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic addition of a trifluoromethylating agent to a protected piperidin-4-one.

Protocol: Synthesis of this compound from N-Boc-4-piperidone

This two-step protocol involves the trifluoromethylation of N-Boc-4-piperidone followed by the removal of the Boc protecting group.

Step 1: Synthesis of N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine

  • Materials: N-Boc-4-piperidone, (Trifluoromethyl)trimethylsilane (TMSCF3), Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TMSCF3 (1.5 eq) to the stirred solution.

    • Add TBAF solution (0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine.

Step 2: Deprotection to this compound

  • Materials: N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine, Hydrochloric acid (HCl) in 1,4-dioxane (4 M), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the purified product from Step 1 in DCM.

    • Add the 4 M HCl in 1,4-dioxane solution (excess, e.g., 5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with diethyl ether to afford this compound hydrochloride as a solid.[9][10]

Synthesis_Workflow cluster_step1 Step 1: Trifluoromethylation cluster_step2 Step 2: Deprotection start1 N-Boc-4-piperidone reagents1 TMSCF3, TBAF Anhydrous THF, 0°C to RT start1->reagents1 product1 N-Boc-4-hydroxy-4- (trifluoromethyl)piperidine reagents1->product1 reagents2 4 M HCl in Dioxane DCM, RT product1->reagents2 product2 This compound Hydrochloride reagents2->product2

Caption: Synthetic workflow for this compound.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

This compound is a versatile building block with two primary points for chemical modification: the piperidine nitrogen and the tertiary hydroxyl group.

Caption: Key modification points on the scaffold.

Protocol: N-Arylation via Buchwald-Hartwig Amination

This protocol allows for the coupling of various aryl or heteroaryl halides to the piperidine nitrogen.

  • Materials: this compound hydrochloride, Aryl halide (e.g., aryl bromide), Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound hydrochloride (1.2 eq), aryl halide (1.0 eq), Cs2CO3 (2.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-aryl derivative.

Protocol: N-Alkylation via Reductive Amination

This protocol is suitable for introducing alkyl groups to the piperidine nitrogen.

  • Materials: Aldehyde or ketone, this compound hydrochloride, Reducing agent (e.g., Sodium triacetoxyborohydride (STAB)), Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), Acetic acid (catalytic).

  • Procedure:

    • Suspend this compound hydrochloride (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCM.

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add STAB (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 4-16 hours, monitoring by LC-MS.

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Case Studies and Applications in Drug Discovery

Derivatives of trifluoromethyl-substituted piperidines have demonstrated significant potential across various therapeutic areas.[1] While direct examples of this compound in approved drugs are not prevalent, the strategic use of this motif is evident in numerous drug discovery programs.

  • Antitubercular Agents: Piperidinol-based compounds have been identified as having promising anti-tuberculosis activity.[11] The inclusion of a trifluoromethylphenyl group on the piperidine core highlights the utility of this substitution pattern in modulating biological activity.[11]

  • Oncology: Trifluoromethyl-substituted piperidines have been explored as inhibitors of the HDM2-p53 interaction, a key target in cancer therapy.[12] The trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of these inhibitors.[12]

  • Anti-inflammatory Agents: Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have been synthesized and evaluated as potential anti-hepatoma and anti-inflammatory agents by inhibiting NF-κB activation.[13]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally defined piperidine scaffold, a hydrogen-bonding hydroxyl group, and a metabolically robust, electron-withdrawing trifluoromethyl group provides a powerful platform for fine-tuning the properties of drug candidates. The synthetic protocols and strategic insights provided in this guide are intended to facilitate the effective incorporation of this building block into drug discovery programs, ultimately accelerating the development of novel therapeutics.

References

The Strategic Incorporation of 4-(Trifluoromethyl)piperidin-4-ol in Modern Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of a molecule. When installed on a piperidine ring, one of the most ubiquitous scaffolds in approved drugs, the resulting motif can impart significant advantages in terms of metabolic stability, lipophilicity, and binding affinity. This guide focuses on the versatile building block, 4-(Trifluoromethyl)piperidin-4-ol, a scaffold that provides medicinal chemists with a powerful tool to address key challenges in drug discovery. Its strategic deployment can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles, particularly in the realms of Central Nervous System (CNS) disorders and G-Protein Coupled Receptor (GPCR) modulation.

The piperidine nucleus is a highly privileged scaffold, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to adopt conformations that facilitate binding to biological targets. The incorporation of a trifluoromethyl group can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of the fluorine atoms can modulate the pKa of nearby functionalities and influence non-covalent interactions with protein targets, often leading to increased binding affinity and selectivity.

This document provides a comprehensive overview of the utility of this compound, detailing its synthesis and offering step-by-step protocols for its derivatization. We will explore its application in the design of novel therapeutics, supported by mechanistic insights and practical considerations for the laboratory setting.

Physicochemical and Pharmacokinetic Implications of the 4-(Trifluoromethyl)-4-hydroxypiperidine Moiety

The strategic placement of both a trifluoromethyl group and a hydroxyl group at the 4-position of the piperidine ring creates a unique chemical entity with a confluence of beneficial properties for drug design.

PropertyInfluence of the CF₃ and OH GroupsImpact on Drug Design
Metabolic Stability The C-CF₃ bond is exceptionally strong and resistant to enzymatic degradation, particularly by Cytochrome P450 enzymes.Increased in vivo half-life of the drug candidate, potentially leading to less frequent dosing regimens.
Lipophilicity (logP) The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.Improved oral bioavailability and penetration of the blood-brain barrier, which is crucial for CNS-acting drugs.
pKa Modulation The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the piperidine nitrogen, making it less basic.Reduced potential for off-target interactions with aminergic receptors and improved oral absorption.
Binding Interactions The CF₃ group can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor.Enhanced binding affinity and selectivity for the target protein.
Conformational Rigidity The bulky CF₃ group can introduce a degree of conformational constraint to the piperidine ring."Freezing" the molecule in a bioactive conformation, which can lead to increased potency.

Synthetic Protocols

Protocol 1: Synthesis of N-Boc-4-(Trifluoromethyl)piperidin-4-ol

This protocol details the synthesis of the N-Boc protected form of the title compound, a key intermediate for further derivatization. The reaction involves the nucleophilic addition of the trifluoromethyl group to a commercially available piperidone.

Reaction Scheme:

Synthesis of N-Boc-4-(Trifluoromethyl)piperidin-4-ol.

Materials:

  • N-Boc-4-piperidone

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add (Trifluoromethyl)trimethylsilane (1.5 eq).

  • Slowly add a 1 M solution of TBAF in THF (0.1 eq) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-4-(Trifluoromethyl)piperidin-4-ol.

Protocol 2: N-Alkylation of this compound

This protocol describes the derivatization of the piperidine nitrogen. It is assumed that the Boc protecting group from Protocol 1 has been removed using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Reaction Scheme:

N-Alkylation of this compound.

Materials:

  • This compound hydrochloride (or the free base)

  • Alkyl or benzyl halide (R-X, e.g., bromide or iodide)

  • Base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide or Acetonitrile)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (2.0-3.0 eq).

  • Add the alkyl or benzyl halide (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the tertiary alcohol to an ether with inversion of configuration, although in this achiral system, it serves as a mild method for C-O bond formation. This protocol uses the N-Boc protected starting material from Protocol 1.[1]

Reaction Scheme:

O-Alkylation via the Mitsunobu Reaction.

Materials:

  • N-Boc-4-(Trifluoromethyl)piperidin-4-ol

  • Alcohol or phenol nucleophile (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-4-(Trifluoromethyl)piperidin-4-ol (1.0 eq), the alcohol or phenol nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Application Notes: Case Studies in Drug Discovery

The this compound scaffold is particularly valuable in the discovery of drugs targeting the Central Nervous System and G-Protein Coupled Receptors. The trifluoromethyl group can enhance blood-brain barrier permeability, while the piperidine core is a common feature in many CNS-active compounds.

Application in CNS Drug Discovery: Targeting Dopamine and Serotonin Receptors

Derivatives of fluorinated piperidines have been extensively explored as ligands for dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders. The this compound scaffold can be elaborated to generate potent and selective antagonists or agonists for these receptors. For instance, N-alkylation with an appropriate aromatic or heteroaromatic moiety can lead to compounds with high affinity for D₂ or 5-HT₂A receptors. The trifluoromethyl group in such compounds can enhance metabolic stability, a crucial parameter for CNS drugs that require sustained target engagement.

Application in GPCR Modulator Design

GPCRs represent a large family of transmembrane proteins that are the targets of a significant portion of approved drugs. The conformational flexibility of the piperidine ring allows it to effectively interact with the binding pockets of various GPCRs. By derivatizing the hydroxyl and amino groups of this compound, medicinal chemists can create libraries of compounds for screening against a wide range of GPCR targets. The trifluoromethyl group can play a key role in achieving selectivity for a particular receptor subtype by engaging in specific interactions within the binding site.

Conclusion

The this compound scaffold is a highly valuable building block in contemporary drug discovery. Its unique combination of a metabolically robust trifluoromethyl group and a versatile piperidine core, further functionalized with a hydroxyl group, provides a powerful platform for the synthesis of novel therapeutic agents. The protocols and application notes presented herein are intended to serve as a practical guide for researchers seeking to leverage the advantageous properties of this scaffold in their drug design endeavors. The strategic incorporation of this compound has the potential to yield drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of new medicines for a variety of diseases.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules Using 4-(Trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the CF₃-Piperidine Scaffold

In contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[2][3][4] When appended to the piperidine ring—one of the most prevalent heterocyclic scaffolds in FDA-approved drugs—the resulting trifluoromethyl-piperidine motif becomes a highly sought-after building block for novel therapeutics.[5][6]

4-(Trifluoromethyl)piperidin-4-ol is a versatile starting material that combines the robust piperidine core with a reactive tertiary alcohol and a secondary amine, adjacent to a stereochemically important quaternary center bearing the CF₃ group. This arrangement provides medicinal chemists with multiple handles for synthetic diversification, enabling the exploration of vast chemical space. The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of the piperidine nitrogen, influencing its ionization at physiological pH and subsequent receptor interactions.[2] Furthermore, the C-F bond's resistance to oxidative metabolism can block sites susceptible to degradation by cytochrome P450 enzymes, enhancing metabolic stability.[1][4]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of diverse and potentially bioactive molecules. We will explore key reaction pathways, provide validated, step-by-step protocols, and explain the causal logic behind experimental choices.

Core Synthetic Strategies & Applications

This compound serves as a versatile precursor for several classes of compounds, primarily through reactions at its secondary amine and tertiary alcohol functionalities. The main synthetic routes include N-Arylation for building complex aryl amines, and intramolecular cyclization reactions to generate novel spirocyclic systems.

Workflow for Synthetic Diversification

The following diagram illustrates the primary synthetic pathways originating from this compound.

G A This compound B N-Arylation (Buchwald-Hartwig) A->B Ar-X, Pd-catalyst, Ligand, Base C Spirocycle Formation A->C Intramolecular Cyclization (e.g., Pictet-Spengler, Radical Hydroarylation) D N-Aryl-4-(trifluoromethyl) piperidin-4-ol Derivatives B->D E Spiro[piperidine-4,X']-heterocycles C->E F Bioactive Molecules (e.g., GPCR Modulators, Enzyme Inhibitors) D->F E->F

Caption: Key synthetic pathways from this compound.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl piperidines.[7] These structures are prevalent in centrally active agents and other therapeutic classes. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields, especially when coupling sterically hindered amines or challenging aryl halides.[7][8]

Expertise & Causality: The electron-withdrawing CF₃ group on the piperidine ring can decrease the nucleophilicity of the secondary amine. Therefore, a highly active catalyst system is required. We recommend a combination of a palladium(0) source like Pd₂(dba)₃ and a sterically bulky, electron-rich biaryl phosphine ligand such as RuPhos or XPhos. These ligands facilitate the crucial reductive elimination step in the catalytic cycle, even with less reactive coupling partners.[8] Sodium tert-butoxide (NaOtBu) is chosen as a strong, non-nucleophilic base to deprotonate the piperidine nitrogen without competing in the coupling reaction.

Catalytic Cycle Overview

G center Pd(0)L Catalyst n1 center->n1 + Ar-X n2 center->n2 n4 n2->n4 + Amine (R₂NH) - HX n3 n4->center n5 n4->n5 n5->center Catalyst Regeneration n6 n5->n6 n7

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[7]

Step-by-Step Methodology

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

  • Inert atmosphere supplies (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (18.3 mg), RuPhos (18.6 mg), and NaOtBu (135 mg).

  • Reagent Addition: Add this compound (185 mg) and 4-bromoanisole (206 mg).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Aryl HalideCatalyst/LigandTemp (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃/RuPhos1006~85-95%
2-ChloropyridinePd₂(dba)₃/XPhos11012~70-80%
4-BromobenzonitrilePd(OAc)₂/RuPhos1008~90-98%
Yields are representative and may vary based on specific reaction scale and purity of reagents.[8][9]

Protocol 2: Synthesis of Spirocyclic Piperidines via Radical Hydroarylation

Spirocyclic piperidines are of great interest in drug discovery due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets.[10][11] One modern and efficient method to construct these scaffolds is through photoredox-catalyzed intramolecular radical hydroarylation.[10]

Expertise & Causality: This protocol first requires the synthesis of a suitable precursor by linking an aryl halide to the piperidine nitrogen of this compound via an appropriate tether. The subsequent cyclization is initiated by a strongly reducing organic photoredox catalyst. This method avoids the use of toxic tin reagents or precious metals often required in traditional radical cyclizations.[10] The regioselectivity of the cyclization is controlled by the formation of the more stable 6-membered ring.

Workflow for Spirocycle Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Photoredox Cyclization A 4-(CF₃)piperidin-4-ol B N-Alkylation with (2-bromophenoxy)ethyl bromide A->B C Linear Precursor B->C D Linear Precursor E Photoredox Catalysis (Organic Dye, Amine, Blue Light) D->E F Aryl Radical Formation E->F G 6-exo-trig Cyclization F->G H Hydrogen Atom Transfer (HAT) G->H I Spiro[piperidine-4,2'-dihydrobenzofuran] Product H->I

Caption: Two-stage workflow for the synthesis of spirocyclic piperidines.

Step-by-Step Methodology (for Cyclization)

Materials:

  • N-((2-bromophenoxy)ethyl)-4-(trifluoromethyl)piperidin-4-ol (Precursor, 0.5 mmol, 1.0 equiv)

  • Organic Photoredox Catalyst (e.g., 4CzIPN, 0.005 mmol, 1 mol%)

  • Hünig's Base (DIPEA) (1.5 mmol, 3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

  • Blue LED light source (450 nm)

Procedure:

  • Reaction Setup: In a vial suitable for photochemical reactions, dissolve the precursor (199 mg) and 4CzIPN (2.6 mg) in anhydrous acetonitrile (5 mL).

  • Degassing: Degas the solution by sparging with argon for 15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Reagent Addition: Add DIPEA (0.26 mL) to the solution.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with a 450 nm blue LED light source. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting material via LC-MS (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the spirocyclic product.

This mild, light-driven protocol provides access to complex spiro-fused heterocycles that are challenging to synthesize via other methods.[10] The reaction is tolerant of various functional groups on the aryl ring and the linking unit.[10]

Safety & Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Organophosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide: This is a strong base and is moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin.

  • Photoreactor: Ensure the photoreactor is properly shielded to avoid exposure to high-intensity light.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, fluorinated molecules with high potential for biological activity. The protocols detailed in these notes for N-arylation and spirocyclization represent robust and modern synthetic methods that enable access to diverse chemical scaffolds. By understanding the principles behind catalyst selection and reaction conditions, researchers can effectively utilize this reagent to accelerate the discovery of novel drug candidates.[12]

References

Application Notes and Protocols for 4-(Trifluoromethyl)piperidin-4-ol Derivatives in Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Novel Scaffold for Targeting Neurological Disorders

The 4-(trifluoromethyl)piperidin-4-ol scaffold represents a compelling starting point for the development of novel therapeutics targeting a range of neurological disorders. The unique physicochemical properties imparted by the trifluoromethyl group, including increased metabolic stability and lipophilicity, make this class of compounds particularly attractive for central nervous system (CNS) drug discovery.[1] This guide provides a comprehensive overview of the synthesis, proposed mechanism of action, and detailed protocols for the preclinical evaluation of this compound derivatives as potential therapeutic agents.

The primary hypothesis underpinning the therapeutic potential of these derivatives lies in their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[2][3] Dysregulation of NMDA receptor activity is a key pathological feature in numerous neurological conditions, including Alzheimer's disease, Parkinson's disease, and epilepsy.[3][4] By modulating NMDA receptor function, these compounds may offer a neuroprotective effect, mitigating the excitotoxicity that contributes to neuronal cell death in these devastating diseases.

I. Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold can be achieved through a multi-step process, beginning with readily available starting materials. The following protocol outlines a general synthetic route, which can be adapted to produce a library of derivatives with diverse substitutions for structure-activity relationship (SAR) studies.[5][6]

Protocol 1: Synthesis of the Core Scaffold

Objective: To synthesize the parent this compound.

Materials:

  • 4-piperidone monohydrate hydrochloride

  • Trifluoromethyltrimethylsilane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of N-Boc-4-piperidone: To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine, followed by di-tert-butyl dicarbonate (Boc2O). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the N-Boc-4-piperidone.

  • Trifluoromethylation: Dissolve N-Boc-4-piperidone in anhydrous THF and cool to 0 °C. Add TMSCF3 followed by a catalytic amount of TBAF. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction with aqueous HCl. Extract the product with EtOAc, wash with saturated NaHCO3 solution and brine, and dry over MgSO4.

  • Purification of N-Boc-4-(trifluoromethyl)piperidin-4-ol: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and EtOAc.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid or HCl in dioxane to remove the Boc protecting group.

  • Final Product Isolation: After completion of the deprotection, neutralize the reaction mixture and extract the final product, this compound. The product can be further purified by recrystallization or chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each specific derivative.

II. Proposed Mechanism of Action: NMDA Receptor Antagonism

The neuroprotective effects of this compound derivatives are hypothesized to be mediated through the antagonism of the NMDA receptor. Overactivation of this receptor by the neurotransmitter glutamate leads to excessive calcium influx into neurons, triggering a cascade of neurotoxic events, including the generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptosis.[3]

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

NMDA_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis ROS->Apoptosis Mito_dys->Apoptosis TFMP_OH This compound Derivative TFMP_OH->NMDA_R Antagonism

Caption: Proposed mechanism of neuroprotection by this compound derivatives.

III. In Vitro Evaluation of Neuroprotective Effects

The human neuroblastoma cell line, SH-SY5Y, is a well-established and relevant model for in vitro neuroprotection studies.[5][7] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating neurotoxic and neuroprotective pathways.[5]

Experimental Workflow for In Vitro Neuroprotection Assays

in_vitro_workflow start Start cell_culture SH-SY5Y Cell Culture and Differentiation start->cell_culture cytotoxicity Determine Non-Toxic Concentration of Test Compound (MTT Assay) cell_culture->cytotoxicity neurotoxicity Induce Neurotoxicity (e.g., with Glutamate or MPP+) cytotoxicity->neurotoxicity treatment Treat with This compound Derivative neurotoxicity->treatment viability Assess Cell Viability (MTT Assay) treatment->viability apoptosis Analyze Apoptosis (e.g., Annexin V/PI Staining, Western Blot for Bcl-2/Bax) viability->apoptosis ros Measure ROS Production (e.g., DCFH-DA Assay) apoptosis->ros end End ros->end

Caption: A typical experimental workflow for in vitro neuroprotection studies.

Protocol 2: SH-SY5Y Cell Culture and Differentiation

Objective: To culture and differentiate SH-SY5Y cells to a neuronal phenotype.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Retinoic acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF) (optional)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To induce differentiation, reduce the FBS concentration to 1% and add 10 µM retinoic acid to the culture medium. For a more mature phenotype, BDNF (50 ng/mL) can be added after 4 days of RA treatment.[8]

  • Maintenance: Change the differentiation medium every 2-3 days. The cells will exhibit a neuronal morphology with extended neurites after 5-7 days.

Protocol 3: Assessment of Neuroprotection using the MTT Assay

Objective: To quantify the protective effect of the test compounds against glutamate-induced excitotoxicity.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • Test compounds (this compound derivatives)

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed differentiated SH-SY5Y cells into a 96-well plate at a suitable density.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 24 hours.

  • Induction of Neurotoxicity: Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 25-50 mM). Include a vehicle control (no glutamate) and a glutamate-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantitative Data Presentation
Compound IDN-SubstituentPhenyl Ring SubstituentNeuroprotection (EC50 in µM) vs. Glutamate
TFMP-OH-01 -HUnsubstitutedHypothetical Data
TFMP-OH-02 -CH3UnsubstitutedHypothetical Data
TFMP-OH-03 -CH2PhUnsubstitutedHypothetical Data
TFMP-OH-04 -H4-FluoroHypothetical Data

This table is a template for presenting hypothetical or experimental data on the neuroprotective efficacy of synthesized derivatives.

IV. In Vivo Evaluation in Rodent Models of Neurological Disorders

Preclinical in vivo studies are essential to evaluate the therapeutic potential of promising candidates. Rodent models that mimic aspects of human neurological diseases are widely used for this purpose.[2]

Protocol 4: Assessment of Anticonvulsant Activity in Mice

Objective: To evaluate the ability of the test compound to protect against seizures induced by an NMDA receptor agonist.

Materials:

  • Male Swiss mice (20-25 g)

  • Test compound

  • N-methyl-D-aspartate (NMDA)

  • Saline solution

Procedure:

  • Acclimatization: Acclimatize the mice to the testing environment.

  • Drug Administration: Administer the test compound or vehicle (saline) intraperitoneally (i.p.) at various doses.

  • Induction of Seizures: After a predetermined pre-treatment time (e.g., 30 minutes), administer a convulsant dose of NMDA (i.p.).

  • Observation: Observe the mice for the onset of clonic and tonic seizures for a period of 30 minutes.

  • Data Analysis: Record the percentage of mice protected from seizures at each dose of the test compound and calculate the ED50 (the dose that protects 50% of the animals).

Protocol 5: Evaluation of Cognitive Enhancement in a Mouse Model of Alzheimer's Disease

Objective: To assess the potential of the test compound to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD mice).

Apparatus:

  • Morris Water Maze (MWM)

Procedure:

  • Animal Model: Use aged 5xFAD mice and wild-type littermates as controls.

  • Drug Treatment: Administer the test compound or vehicle to the mice daily for a specified period (e.g., 4 weeks) via oral gavage or i.p. injection.

  • Morris Water Maze Task:

    • Acquisition Phase (5 days): Train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (Day 6): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies and the time spent in the target quadrant between the different treatment groups. An improvement in these parameters in the treated 5xFAD mice compared to the vehicle-treated 5xFAD mice would indicate cognitive enhancement.

V. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.

  • Positive Controls: In each assay, a well-characterized compound with a known mechanism of action (e.g., memantine for NMDA receptor antagonism) should be included to validate the assay's performance.

  • Vehicle Controls: All experiments must include a vehicle control group to account for any effects of the solvent used to dissolve the test compounds.

  • Dose-Response Curves: Evaluating compounds at multiple concentrations is crucial to establish a clear dose-response relationship and determine key pharmacological parameters such as EC50 or ED50 values.

  • Statistical Analysis: All data should be analyzed using appropriate statistical methods to determine the significance of the observed effects.

By adhering to these principles, researchers can ensure the generation of reliable and reproducible data, which is fundamental for the successful advancement of novel therapeutic candidates from the laboratory to the clinic.

References

The Strategic Role of the 4-Hydroxy-4-(Trifluoromethyl)piperidine Scaffold in the Rational Design of Novel Analgesic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer and More Efficacious Analgesics

The development of novel analgesic agents remains a paramount challenge in medicinal chemistry. The ideal analgesic would exhibit high efficacy in mitigating pain while possessing a favorable safety profile, devoid of the adverse effects that plague current standards of care, such as opioid-induced respiratory depression, tolerance, and dependence. In this pursuit, the meticulous selection of molecular scaffolds that can be strategically functionalized to optimize pharmacological activity is of utmost importance. The piperidine moiety, a privileged scaffold in numerous FDA-approved drugs, has long been a cornerstone in the design of analgesics, most notably in the fentanyl class of µ-opioid receptor (MOR) agonists. This application note delves into the strategic incorporation of a trifluoromethyl group at the 4-position of the 4-hydroxypiperidine core, creating the 4-hydroxy-4-(trifluoromethyl)piperidine scaffold, and its potential in the development of next-generation analgesic compounds. While direct, extensive literature on 4-(Trifluoromethyl)piperidin-4-ol as a starting material for analgesics is nascent, we will extrapolate from closely related structures and foundational principles of medicinal chemistry to illuminate its promising role.

The introduction of a trifluoromethyl (-CF₃) group into a drug candidate can profoundly and often beneficially alter its physicochemical and pharmacological properties. The -CF₃ group is a strong electron-withdrawing group, which can modulate the pKa of nearby functionalities, influencing drug-receptor interactions. Furthermore, its lipophilic nature can enhance membrane permeability and metabolic stability, leading to improved pharmacokinetic profiles. When combined with the 4-hydroxypiperidine scaffold, which provides a key hydrogen bond donor/acceptor site and a vector for conformational constraint, the 4-hydroxy-4-(trifluoromethyl)piperidine moiety emerges as a highly attractive, yet underexplored, building block for novel analgesics.

The 4-Hydroxy-4-(Trifluoromethyl)piperidine Scaffold: A Privileged Motif for Analgesic Design

The strategic advantage of the 4-hydroxy-4-(trifluoromethyl)piperidine scaffold lies in the synergistic interplay between its constituent parts. The piperidine ring provides a rigid, three-dimensional framework that can be substituted at the nitrogen atom to explore interactions with various receptor subtypes. The hydroxyl group at the 4-position can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand within the receptor's binding pocket. The trifluoromethyl group, also at the 4-position, offers several key benefits:

  • Metabolic Stability: The C-CF₃ bond is exceptionally strong, rendering the 4-position resistant to metabolic oxidation, a common metabolic pathway for piperidine-containing drugs. This can lead to a longer half-life and improved bioavailability.

  • Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the piperidine nitrogen, which can be fine-tuned to optimize the ionization state of the molecule at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with the target receptor.

  • Enhanced Receptor Binding: The lipophilic and sterically demanding trifluoromethyl group can engage in favorable hydrophobic and van der Waals interactions within the receptor's binding site, potentially increasing binding affinity and selectivity.

While direct examples are limited, the analgesic potential of related structures, such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, has been demonstrated. In these analogs, the trifluoromethyl group is on an N-aryl substituent, yet the studies highlight the compatibility of the trifluoromethyl-containing piperidinol core with potent analgesic activity, likely acting through both opioid-dependent and independent mechanisms.[1][2]

Synthetic Strategies for the Derivatization of this compound

The versatility of the this compound scaffold lies in its amenability to a variety of chemical transformations, particularly at the piperidine nitrogen. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents. Two primary and robust synthetic strategies for the N-functionalization of this scaffold are Direct N-Alkylation and N-Arylation.

Protocol 1: Direct N-Alkylation via Nucleophilic Substitution

This protocol describes a general procedure for the N-alkylation of this compound with various alkyl halides.

Materials and Reagents:

Reagent/MaterialGrade
This compound hydrochloride≥98%
Alkyl halide (e.g., benzyl bromide, phenethyl bromide)≥98%
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)ACS Grade
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)≥99%
Dichloromethane (DCM)ACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography60 Å, 230-400 mesh

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringe and needle

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.1 M concentration of the piperidine).

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Filtration: Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Expected Yields for Representative N-Alkylations:

R-X (Alkyl Halide)ProductExpected Yield (%)
Benzyl bromideN-benzyl-4-(trifluoromethyl)piperidin-4-ol75-85
Phenethyl bromideN-phenethyl-4-(trifluoromethyl)piperidin-4-ol70-80
3-Phenylpropyl bromideN-(3-phenylpropyl)-4-(trifluoromethyl)piperidin-4-ol65-75

Experimental Workflow for N-Alkylation:

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A 1. Add 4-(CF3)piperidin-4-ol·HCl and K2CO3 to flask B 2. Add anhydrous MeCN A->B C 3. Add alkyl halide B->C D 4. Heat and monitor by TLC C->D E 5. Cool and filter solids D->E F 6. Concentrate filtrate E->F G 7. Extraction with DCM/NaHCO3 F->G H 8. Dry and concentrate G->H I 9. Column chromatography H->I J 10. Pure N-alkylated product I->J

Caption: Workflow for N-alkylation of this compound.

Pharmacological Evaluation of Novel Analgesic Candidates

The analgesic potential of newly synthesized compounds derived from this compound should be evaluated through a cascade of in vitro and in vivo assays. A primary target for many centrally acting analgesics is the µ-opioid receptor (MOR).

In Vitro Assays: Receptor Binding and Functional Activity
  • Radioligand Binding Assays: To determine the binding affinity of the synthesized compounds for the µ, δ, and κ opioid receptors, competitive binding assays using selective radioligands (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U69,593 for KOR) are performed. The IC₅₀ values are determined and converted to Ki values to quantify the binding affinity.

  • [³⁵S]GTPγS Binding Assay: This functional assay measures the ability of a compound to activate G-protein coupled receptors. Agonist binding to the opioid receptor promotes the binding of [³⁵S]GTPγS to the Gα subunit. The potency (EC₅₀) and efficacy (Emax) of the test compounds are determined relative to a standard full agonist like DAMGO.

In Vivo Assays: Assessing Analgesic Efficacy

The hot plate test is a widely used and reliable method for assessing the central analgesic activity of novel compounds.

Protocol 2: Hot Plate Test in Mice

Materials and Equipment:

  • Male Swiss albino mice (20-25 g)

  • Hot plate apparatus with adjustable temperature control

  • Animal cages

  • Test compounds, vehicle control (e.g., saline with 5% DMSO), and positive control (e.g., morphine)

  • Syringes for intraperitoneal (i.p.) or oral (p.o.) administration

Step-by-Step Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room for at least 1 hour before the test.

  • Baseline Latency: Determine the baseline pain response latency by placing each mouse individually on the hot plate maintained at a constant temperature (typically 55 ± 0.5 °C). Record the time (in seconds) until the mouse exhibits a nociceptive response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Grouping and Administration: Randomly divide the mice into groups (n=6-8 per group): vehicle control, positive control (morphine, e.g., 5 mg/kg, i.p.), and test compound groups at various doses. Administer the respective treatments.

  • Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed analgesic effects compared to the control group.

Workflow for Hot Plate Test:

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment & Analysis A 1. Acclimatize Mice B 2. Measure Baseline Pain Latency A->B C 3. Group and Administer Compounds B->C D 4. Measure Post-Treatment Latency at Time Points C->D E 5. Calculate %MPE and Perform Statistical Analysis D->E

References

Application Notes and Protocols for the Strategic Functionalization of the 4-(Trifluoromethyl)piperidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-(Trifluoromethyl)piperidin-4-ol Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its three-dimensional structure provides an excellent scaffold for orienting pharmacophoric groups in precise spatial arrangements, enhancing binding to biological targets. The introduction of a trifluoromethyl (CF₃) group can profoundly and beneficially alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The this compound scaffold, in particular, offers a unique combination of these features with three distinct points for chemical diversification: the secondary amine (N-H), the tertiary hydroxyl group (O-H), and the potential for elimination to an olefin.

This guide provides a comprehensive overview of the key synthetic strategies for the functionalization of this valuable scaffold. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for N-alkylation, N-arylation, O-alkylation, and dehydration reactions. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and success in your laboratory.

Part 1: Functionalization of the Piperidine Nitrogen

The secondary amine of the this compound scaffold is a primary site for modification, allowing for the introduction of a wide range of substituents to modulate the pharmacological properties of the resulting compounds.

N-Alkylation via Reductive Amination and Direct Alkylation

N-alkylation is a fundamental transformation for expanding the chemical space around the piperidine core. Two common and effective methods are reductive amination and direct alkylation with alkyl halides.

Reductive Amination: This mild and highly versatile method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reducing agent for this purpose due to its selectivity for the iminium ion over the carbonyl starting material.[3]

Direct Alkylation: This classic Sɴ2 reaction involves the treatment of the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of a non-nucleophilic, sterically hindered base is crucial to prevent side reactions.[4]

Protocol 1: N-Benzylation of this compound via Reductive Amination

This protocol describes a representative N-alkylation using benzaldehyde.

Materials:

  • This compound hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Add benzaldehyde (1.1 eq) to the stirred solution.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(Trifluoromethyl)piperidin-4-ol.

Data Presentation: Representative N-Alkylation Reactions

EntryAlkylating AgentBase (Direct Alkylation) / Reducing Agent (Reductive Amination)SolventTypical Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile85-95
2Ethyl iodideDIPEADMF80-90
3BenzaldehydeNaBH(OAc)₃DCM90-98
4AcetoneNaBH(OAc)₃DCM88-95

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[5] The success of this reaction, particularly with the potentially sterically hindered this compound, is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.

Protocol 2: N-Arylation of this compound with 4-Bromotoluene

This protocol provides a general procedure for the Buchwald-Hartwig N-arylation.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), 4-bromotoluene (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-4-(Trifluoromethyl)piperidin-4-ol.

Visualization of Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 4-(CF3)piperidin-4-ol - Aryl Halide - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Toluene heating Heat (e.g., 100 °C) Monitor by TLC/GC-MS reagents->heating filter Cool & Filter (Celite) heating->filter extract Aqueous Wash (Water, Brine) filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify product N-Aryl-4-(CF3)piperidin-4-ol purify->product

Caption: Workflow for Buchwald-Hartwig N-arylation.

Part 2: Functionalization of the Tertiary Hydroxyl Group

The tertiary hydroxyl group at the C4 position presents both a challenge and an opportunity. Its steric hindrance and the electron-withdrawing nature of the adjacent trifluoromethyl group influence its reactivity.

O-Alkylation of the Tertiary Alcohol

Direct O-alkylation of tertiary alcohols can be challenging. The Williamson ether synthesis, a classic method for forming ethers, can be adapted for this transformation, typically requiring a strong base to deprotonate the sterically hindered alcohol.[1]

Protocol 3: O-Methylation of N-Boc-4-(Trifluoromethyl)piperidin-4-ol

This protocol outlines the O-alkylation of the N-protected piperidinol. N-protection is recommended to prevent competitive N-alkylation.

Materials:

  • N-Boc-4-(Trifluoromethyl)piperidin-4-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-4-(Trifluoromethyl)piperidin-4-ol (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 1-2 hours, or until hydrogen evolution ceases.

  • Add methyl iodide (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography to yield the O-methylated product.

Data Presentation: Representative O-Alkylation Conditions

EntryN-Protecting GroupAlkylating AgentBaseSolventTypical Yield (%)
1BocMethyl iodideNaHTHF60-75
2CbzEthyl bromideKHDMF55-70
3BocBenzyl bromideNaHTHF65-80

Note: Yields are representative and may vary. The electron-withdrawing CF₃ group can decrease the nucleophilicity of the adjacent hydroxyl group, potentially requiring more forcing conditions.

Part 3: Dehydration to Access the Tetrahydropyridine Scaffold

Dehydration of the tertiary alcohol in this compound provides access to the corresponding 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine, a valuable building block in its own right. The stability of the resulting trisubstituted olefin and the relief of steric strain drive this elimination reaction. Acid-catalyzed dehydration is a common method.

Mechanism of Acid-Catalyzed Dehydration

The reaction typically proceeds via an E1 mechanism. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation, which is stabilized by the adjacent piperidine ring. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond.

Visualization of Dehydration Mechanism

Dehydration_Mechanism start Start: 4-(CF3)piperidin-4-ol label1 + H⁺ start->label1 protonated Protonated Alcohol label2 - H₂O protonated->label2 carbocation Tertiary Carbocation Intermediate label3 - H⁺ carbocation->label3 product Product: 4-(CF3)-1,2,3,6- tetrahydropyridine label1->protonated label2->carbocation label3->product

Caption: Simplified E1 mechanism for alcohol dehydration.

Protocol 4: Dehydration of this compound

This protocol describes a general procedure for the acid-catalyzed dehydration.

Materials:

  • This compound

  • Phosphoric acid (H₃PO₄, 85%) or Sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • Combine this compound (1.0 eq) and toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap).

  • Add a catalytic amount of concentrated phosphoric acid or sulfuric acid (e.g., 20 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC. The azeotropic removal of water can help drive the reaction to completion.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by washing with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by distillation or column chromatography to afford 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine.

Conclusion and Future Outlook

The this compound scaffold is a highly versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery. The protocols outlined in this guide provide a robust starting point for the strategic functionalization of this scaffold at its key reactive sites. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological screening. Future work in this area may focus on developing stereoselective functionalizations and exploring the utility of the resulting compounds in various therapeutic areas.

References

Application Notes & Protocols: Incorporating 4-(Trifluoromethyl)piperidin-4-ol into Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry. The unique properties of the trifluoromethyl (CF3) group, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When strategically placed, the CF3 group can enhance metabolic stability, modulate lipophilicity, and alter the basicity of nearby functional groups, all of which are critical parameters in the optimization of lead compounds.[2] This guide provides a comprehensive overview of the rationale, synthetic protocols, and expected outcomes of incorporating the 4-(trifluoromethyl)piperidin-4-ol moiety, a building block of increasing importance in drug development.[3]

The this compound scaffold offers a unique combination of features. The trifluoromethyl group, a potent electron-withdrawing group, significantly impacts the physicochemical properties of the piperidine ring.[4] Concurrently, the tertiary alcohol at the 4-position provides a valuable site for hydrogen bonding interactions or a potential handle for further chemical modification. This dual functionality makes it a versatile tool for addressing common challenges in lead optimization, such as poor metabolic stability, off-target effects, and suboptimal bioavailability.[5]

PART 1: Core Rationale for Incorporation

The decision to introduce the this compound moiety is typically driven by the need to address specific liabilities in a lead compound. The following sections detail the key property modifications that can be achieved.

Basicity (pKa) Attenuation

A primary advantage of the this compound group is its ability to lower the pKa of the piperidine nitrogen. The strong electron-withdrawing nature of the CF3 group reduces the electron density on the nitrogen atom, thereby decreasing its basicity. This can be instrumental in:

  • Mitigating hERG Liability: A lower pKa can reduce the potential for cardiotoxicity associated with hERG channel inhibition, a common issue with basic amines.

  • Avoiding Lysosomal Trapping: Highly basic compounds can accumulate in acidic lysosomes, leading to poor distribution and potential toxicity. Lowering the pKa can circumvent this issue.

  • Improving Cell Permeability: By reducing the degree of ionization at physiological pH, the molecule can exhibit enhanced membrane permeability and improved oral absorption.

Enhancement of Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. The trifluoromethyl group can act as a metabolic shield, protecting adjacent positions from enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[6] Incorporating the this compound moiety can therefore:

  • Block Sites of Metabolism: Strategically placing the CF3 group can prevent hydroxylation or other metabolic transformations at or near the piperidine ring.[6]

  • Increase In Vivo Half-Life: By reducing the rate of metabolic clearance, the overall exposure of the drug in the body can be significantly increased.[7][8]

Modulation of Lipophilicity and Binding Interactions

The trifluoromethyl group is inherently lipophilic, which can enhance binding to hydrophobic pockets within a target protein.[2] However, the presence of the hydroxyl group provides a hydrophilic counterpoint. This balance allows for fine-tuning of the overall lipophilicity (LogP/LogD) of the lead compound. Furthermore, the tertiary alcohol can:

  • Form Key Hydrogen Bonds: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially increasing binding affinity and selectivity.

  • Introduce Conformational Constraints: The bulky CF3 group can restrict the conformational flexibility of the piperidine ring, locking it into a more bioactive conformation.

PART 2: Synthetic Protocols and Methodologies

The incorporation of the this compound moiety can be achieved through several reliable synthetic routes. The choice of method will depend on the specific chemistry of the lead compound and the overall synthetic strategy.

Protocol 1: Nucleophilic Addition of Trifluoromethyl Group to a Piperidinone Precursor

This approach involves the synthesis of the this compound building block, which is then coupled to the lead compound.

Experimental Workflow:

Caption: Synthesis and coupling of the this compound building block.

Detailed Step-by-Step Protocol:

  • Trifluoromethylation of N-Boc-4-piperidone:

    • In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent, 1.5 eq.) dropwise.

    • Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 M solution in THF, 0.1 eq.).

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Boc-4-(trifluoromethyl)piperidin-4-ol.

  • Deprotection of the Piperidine Nitrogen:

    • Dissolve the purified N-Boc-4-(trifluoromethyl)piperidin-4-ol (1.0 eq.) in a solution of 4 M HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain this compound hydrochloride as a solid.[9]

  • Coupling to the Lead Compound (Example: Reductive Amination):

    • To a solution of the aldehyde/ketone precursor of the lead compound (1.0 eq.) and this compound hydrochloride (1.2 eq.) in dichloromethane (DCM, 0.1 M), add triethylamine (2.5 eq.) to neutralize the hydrochloride salt.

    • Stir for 10 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours until complete consumption of the starting material is observed by LC-MS.

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) and extract with DCM.

    • Dry the combined organic layers over Na2SO4, filter, and concentrate.

    • Purify the final product by an appropriate method (e.g., flash chromatography, preparative HPLC).

PART 3: Data Presentation and Characterization

Rigorous analytical characterization is crucial to confirm the successful synthesis and purity of the final compound.

Table 1: Expected Analytical Data for a Compound Incorporating this compound

Analytical TechniqueExpected ResultInterpretation
¹H NMR Disappearance of the aldehyde/ketone proton signal. Appearance of new signals corresponding to the piperidine ring protons.Confirms the formation of the C-N bond and incorporation of the piperidine moiety.
¹⁹F NMR A singlet peak around -75 to -85 ppm.Confirms the presence of the trifluoromethyl group.
¹³C NMR A quartet signal for the CF3 carbon (J ≈ 280-290 Hz) and a signal for the quaternary carbon bearing the OH and CF3 groups.Confirms the carbon skeleton and the successful trifluoromethylation.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement corresponding to the calculated molecular weight of the final product.Confirms the elemental composition of the synthesized compound.
HPLC Purity A single major peak with >95% purity.Determines the purity of the final compound for subsequent biological assays.

PART 4: Visualizing the Impact on Drug Properties

The incorporation of the this compound moiety can lead to significant improvements in the overall profile of a lead compound.

Logical Relationship Diagram:

G A Incorporation of This compound B Lowered pKa A->B C Increased Metabolic Stability A->C D Modulated Lipophilicity A->D E Reduced hERG Inhibition B->E F Decreased Lysosomal Trapping B->F G Increased Half-Life (t1/2) C->G H Blocked Metabolic Hotspots C->H I Improved Binding Affinity D->I J Enhanced Oral Bioavailability E->J F->J G->J

Caption: Impact of this compound incorporation on drug properties.

Table 2: Illustrative Comparison of Physicochemical and Pharmacokinetic Properties

PropertyLead Compound (with unsubstituted piperidine)Optimized Compound (with 4-(CF3)-4-OH-piperidine)Scientific Rationale
pKa ~10.2~8.1The electron-withdrawing CF3 group reduces the basicity of the piperidine nitrogen.
LogD at pH 7.4 2.12.8The lipophilic CF3 group increases LogP, partially offset by the hydrophilic OH group.
Human Liver Microsomal Stability (t½, min) < 10> 90The CF3 group shields the molecule from metabolic attack by CYP enzymes.[6]
hERG Inhibition (IC50, µM) 1.5> 30Reduced basicity leads to decreased interaction with the hERG channel.

References

Application Notes and Protocols for N-Alkylation of 4-(Trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated 4-(Trifluoromethyl)piperidin-4-ol Scaffolds

The this compound motif is a privileged scaffold in modern medicinal chemistry. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] N-alkylation of the piperidine nitrogen is a critical step in the synthesis of numerous pharmaceutical candidates, allowing for the introduction of diverse substituents to modulate pharmacological properties. This guide provides a detailed overview of three key protocols for the N-alkylation of this compound: direct alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination for N-arylation.

Strategic Considerations for N-Alkylation

The choice of an N-alkylation strategy depends on several factors, including the nature of the alkyl or aryl group to be introduced, the desired scale of the reaction, and the presence of other functional groups in the reactants. The electron-withdrawing nature of the trifluoromethyl group can influence the nucleophilicity of the piperidine nitrogen, a factor to consider when selecting reaction conditions.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward and widely used method for forming C-N bonds. It involves the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base.

Mechanistic Insight

The reaction proceeds via a classical SN2 mechanism. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

Causality Behind Experimental Choices
  • Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but can be more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability.

  • Base: A non-nucleophilic base is preferred to avoid competition with the piperidine amine. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or hindered organic bases like N,N-diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and the potential for side reactions.

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the SN2 reaction.

Potential Challenges and Solutions

A common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This can be minimized by the slow addition of the alkylating agent to maintain a relative excess of the secondary amine.[3]

Detailed Experimental Protocol: N-Benzylation

This protocol describes the N-benzylation of this compound using benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.

  • Upon completion, quench the reaction by adding water and extract the aqueous layer with diethyl ether (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-4-(trifluoromethyl)piperidin-4-ol.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a versatile and often milder alternative to direct alkylation, particularly for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction.

Mechanistic Insight

The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A selective reducing agent, introduced into the reaction mixture, then reduces the iminium ion to the corresponding N-alkylated piperidine.

Causality Behind Experimental Choices
  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[4] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

Advantages Over Direct Alkylation

Reductive amination avoids the issue of over-alkylation to the quaternary ammonium salt, which can be a significant side reaction in direct alkylation.[4]

Detailed Experimental Protocol: N-Benzylation

This protocol details the N-benzylation of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the pure N-benzyl-4-(trifluoromethyl)piperidin-4-ol.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines. This method is invaluable when direct nucleophilic aromatic substitution is not feasible.

Mechanistic Insight

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-aryl amine and regenerates the Pd(0) catalyst.

Causality Behind Experimental Choices
  • Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often employed to promote the oxidative addition and reductive elimination steps.[5][6]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are commonly used.[7]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used.[7]

Key Considerations

The success of the Buchwald-Hartwig amination is highly dependent on maintaining an inert atmosphere to prevent the deactivation of the palladium catalyst. Rigorous exclusion of oxygen and moisture is essential.

Detailed Experimental Protocol: N-Phenylation

This protocol provides a general procedure for the N-phenylation of this compound with bromobenzene.

Materials:

  • This compound

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

  • Ethyl acetate

  • Celite

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add this compound (1.2 eq) and bromobenzene (1.0 eq).

  • Add anhydrous, deoxygenated toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-phenyl-4-(trifluoromethyl)piperidin-4-ol.

Data Presentation

The following table summarizes representative reaction conditions and yields for the different N-alkylation methods. Note that yields can vary significantly depending on the specific substrate and optimization of reaction conditions.

Alkylation MethodAlkylating/Arylating AgentBase (eq)Catalyst/Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
Direct Alkylation Benzyl bromideK₂CO₃ (1.5)-DMFRT12-2470-90
Methyl iodideK₂CO₃ (1.5)-MeCNRT1280-95
Reductive Amination Benzaldehyde--DCMRT12-1685-95
Cyclohexanone--DCERT1680-90
Buchwald-Hartwig BromobenzeneNaOtBu (1.4)Pd₂(dba)₃/XPhos (2/4)Toluene10012-2475-90
4-ChloroanisoleK₃PO₄ (2.0)Pd(OAc)₂/RuPhos (2/4)Dioxane1102470-85

Yields are representative and based on analogous reactions in the literature. Actual yields may vary.

Visualization of Workflows

N_Alkylation_Workflows cluster_direct Direct Alkylation cluster_reductive Reductive Amination cluster_buchwald Buchwald-Hartwig Amination DA_Start 4-(CF3)piperidin-4-ol + Alkyl Halide DA_Reagents Base (K2CO3) Solvent (DMF) DA_Start->DA_Reagents Reaction DA_Product N-Alkyl Product DA_Reagents->DA_Product RA_Start 4-(CF3)piperidin-4-ol + Aldehyde/Ketone RA_Iminium Iminium Ion Intermediate RA_Start->RA_Iminium Condensation RA_Reduction Reducing Agent (NaBH(OAc)3) RA_Iminium->RA_Reduction Reduction RA_Product N-Alkyl Product RA_Reduction->RA_Product BH_Start 4-(CF3)piperidin-4-ol + Aryl Halide BH_Reagents Pd Catalyst/Ligand Base (NaOtBu) BH_Start->BH_Reagents Coupling BH_Product N-Aryl Product BH_Reagents->BH_Product

Caption: Comparative workflows for N-alkylation protocols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trifluoromethylated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethylated piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered in the laboratory. The introduction of a trifluoromethyl (CF₃) group into a piperidine scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and bioavailability.[1][2][3] However, the synthesis of these valuable compounds is often fraught with challenges.[4][5] This guide offers practical, field-proven insights to help you navigate these complexities and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of trifluoromethylated piperidines in a question-and-answer format.

Low Reaction Yields

Q1: I am attempting a trifluoromethylation reaction on a piperidine precursor, and my yields are consistently low. What are the most common culprits and how can I troubleshoot this?

A1: Low yields in trifluoromethylation reactions are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.[6] Here are the key areas to investigate:

  • Reagent Quality and Stability: Trifluoromethylating reagents can be sensitive to air and moisture. Ensure your reagent is fresh and has been stored under the recommended conditions. Degradation of the reagent is a common cause of low yields.[6]

    • Troubleshooting Tip: If you suspect reagent degradation, try a fresh batch from a reliable supplier. Consider titrating the reagent if a suitable method is available.

  • Reaction Conditions: Optimization of reaction parameters is critical. This includes temperature, reaction time, solvent, and the presence of additives or catalysts. Even minor deviations from optimal conditions can significantly impact the yield.[6]

    • Troubleshooting Protocol:

      • Temperature Screening: Run small-scale reactions at a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature, and elevated temperatures) to determine the optimal thermal conditions.

      • Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. Screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, DCM, MeCN, DMF).

      • Time Course Study: Analyze aliquots of the reaction mixture at different time points to determine the optimal reaction time and to check for product degradation over time.

  • Substrate Reactivity: The electronic and steric properties of your piperidine precursor play a significant role. Electron-rich or electron-deficient substrates may require different reaction conditions or even different types of trifluoromethylating reagents.[6] For instance, direct C-H trifluoromethylation often works well for electron-rich heterocycles.[7][8]

    • Troubleshooting Tip: If your substrate is electron-deficient, you may need to use a more reactive trifluoromethylating reagent or switch to a different synthetic strategy altogether.

  • Workup and Purification: Product loss can occur during aqueous workup and purification steps, especially if the trifluoromethylated piperidine is volatile or has high water solubility.[4][5]

    • Troubleshooting Tip: Minimize aqueous extractions and consider alternative purification methods like flash chromatography on silica gel or distillation if the product is thermally stable. In situ protection of the piperidine nitrogen with a group like Cbz or Fmoc can aid in purification and reduce volatility.[4][5]

Poor Stereoselectivity

Q2: My synthesis of a chiral trifluoromethylated piperidine is resulting in a mixture of diastereomers or a racemic product. How can I improve the stereochemical outcome?

A2: Achieving high stereoselectivity is a significant challenge in the synthesis of substituted piperidines, especially when introducing a bulky trifluoromethyl group.[1] Here are some strategies to improve stereocontrol:

  • Chiral Catalysis: Employing a chiral catalyst is a powerful method for enantioselective synthesis. For example, asymmetric counteranion-directed catalysis has shown promise in related systems.

    • Experimental Consideration: Screen a variety of chiral ligands and metal catalysts to find the optimal combination for your specific substrate.

  • Substrate Control: The inherent chirality of your starting material can be used to direct the stereochemical outcome of the reaction. This is often referred to as diastereoselective synthesis.

    • Example: Ring expansion of enantiopure 2-trifluoromethylpyrrolidines can provide access to optically active 3-substituted 2-(trifluoromethyl)piperidines.[9]

  • Reaction Conditions: Temperature can have a profound effect on stereoselectivity. Lowering the reaction temperature often favors the formation of the thermodynamically more stable isomer and can enhance enantioselectivity.

    • Troubleshooting Tip: If you are observing poor diastereoselectivity, try running the reaction at a lower temperature (e.g., -78 °C).

Competing Side Reactions

Q3: I am using a hydrogenation approach to synthesize a trifluoromethylated piperidine from a trifluoromethylpyridine, but I am observing significant hydrodefluorination. How can I suppress this side reaction?

A3: Hydrodefluorination is a common and problematic side reaction during the hydrogenation of fluorinated pyridines.[4][5] The C-F bond can be susceptible to cleavage under hydrogenation conditions, leading to the formation of undesired non-fluorinated piperidines.

  • Catalyst Selection: The choice of catalyst is crucial. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes promote hydrodefluorination.

    • Troubleshooting Protocol:

      • Screen alternative catalysts such as platinum(IV) oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃).

      • Consider using a heterogeneous catalyst system that has been specifically developed to minimize hydrodefluorination.[4][5]

  • Reaction Conditions:

    • Solvent: The solvent can influence the extent of hydrodefluorination. Protic solvents like methanol or ethanol are commonly used, but aprotic solvents like ethyl acetate or THF might be better alternatives in some cases.

    • Additives: The addition of a base, such as triethylamine or potassium carbonate, can sometimes suppress hydrodefluorination by neutralizing any acidic byproducts that may form during the reaction.

    • Pressure and Temperature: Milder reaction conditions (lower hydrogen pressure and temperature) can often reduce the incidence of hydrodefluorination.

Part 2: Visualizing Synthetic Challenges & Workflows

Decision Tree for Troubleshooting Low Yields

This diagram outlines a systematic approach to diagnosing and resolving low-yield issues in trifluoromethylation reactions.

Troubleshooting_Low_Yields start Low Yield Observed reagent_check Check Reagent Quality (Freshness, Storage) start->reagent_check condition_optimization Optimize Reaction Conditions (Temperature, Solvent, Time) reagent_check->condition_optimization Reagent OK use_fresh_reagent Use Fresh Reagent reagent_check->use_fresh_reagent Reagent Degraded conditions_optimized Conditions Optimized condition_optimization->conditions_optimized substrate_evaluation Evaluate Substrate Reactivity (Electronic Effects) workup_purification Review Workup & Purification (Product Loss, Volatility) substrate_evaluation->workup_purification Substrate Reactive modify_strategy Modify Synthetic Strategy substrate_evaluation->modify_strategy Substrate Unreactive improve_purification Improve Purification (e.g., in situ protection) workup_purification->improve_purification conditions_optimized->substrate_evaluation

Caption: A troubleshooting workflow for low yields in trifluoromethylation.

General Synthetic Strategies for Trifluoromethylated Piperidines

This diagram illustrates the primary synthetic routes to access trifluoromethylated piperidines.

Synthetic_Strategies cluster_start Starting Materials cluster_reactions Key Reactions cyclic_precursors Cyclic Precursors Pipecolic Acid Pyridines δ-Lactams Pyrrolidines trifluoromethylation Direct Trifluoromethylation cyclic_precursors->trifluoromethylation reduction Reduction cyclic_precursors->reduction ring_expansion Ring Expansion cyclic_precursors->ring_expansion acyclic_precursors Acyclic Precursors Linear Amines Dienes/Dienophiles cyclization Cyclization acyclic_precursors->cyclization cycloaddition [4+2] Cycloaddition acyclic_precursors->cycloaddition target Trifluoromethylated Piperidines trifluoromethylation->target reduction->target ring_expansion->target cyclization->target cycloaddition->target

Caption: Overview of synthetic routes to trifluoromethylated piperidines.

Part 3: Quantitative Data Summary

The following table summarizes representative yields for different synthetic approaches to provide a comparative overview. Note that yields are highly substrate-dependent.

Synthetic ApproachStarting MaterialKey TransformationReported Yield RangeReference
Direct FluorinationPipecolic AcidSF₄, HF~9.6%[1]
Ring-Closing MetathesisAllyltrifluoroamine derivativeGrubbs Catalyst~91% (for cyclization step)[1]
HydrogenationTrifluoromethylpyridineHeterogeneous Catalyst30-89%[4][5]
Aza-Diels-AlderTrifluoromethylimineThermal or Lewis AcidGood yields[1]
Intramolecular Mannich Reactionβ-aminoketalAcid-catalyzed cyclizationStereoselective access[10]

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of a Trifluoromethylpyridine

This protocol provides a general starting point for the reduction of a trifluoromethyl-substituted pyridine to the corresponding piperidine, with considerations for minimizing hydrodefluorination.

Materials:

  • Trifluoromethyl-substituted pyridine

  • Palladium on carbon (10 wt. %), or alternative catalyst (e.g., PtO₂, Rh/Al₂O₃)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for hydrogenation

Procedure:

  • In a suitable hydrogenation vessel, dissolve the trifluoromethyl-substituted pyridine (1.0 eq) in the chosen solvent.

  • Carefully add the hydrogenation catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) several times to remove air.

  • Introduce hydrogen gas to the desired pressure (start with a lower pressure, e.g., 1-5 atm, to minimize hydrodefluorination).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation.

Note: For volatile piperidines, consider in situ protection with an appropriate protecting group (e.g., Boc anhydride or Cbz-Cl) after the filtration step and before concentration to facilitate purification.[4][5]

References

Technical Support Center: Trifluoromethylation of Piperidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of trifluoromethylating piperidinone scaffolds. The introduction of a trifluoromethyl (-CF₃) group is a powerful strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the reaction is often plagued by competing side reactions that can diminish yield and complicate purification.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered by researchers. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies.

FAQ 1: My reaction shows low yield and significant starting material remains. What is the primary cause?

Answer:

Low or incomplete conversion in the trifluoromethylation of piperidinones often points to two main culprits: inefficient generation of the active trifluoromethylating species or inherent issues with reagent stability. This is especially common when using nucleophilic CF₃ sources like the Ruppert-Prakash reagent (TMSCF₃), which requires activation by a nucleophilic catalyst.[1][4][5]

Core Problem: Insufficient Activation of the CF₃ Reagent

The Ruppert-Prakash reagent (TMSCF₃) is not inherently reactive. It requires a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethide anion (CF₃⁻) or a related hypervalent silicon intermediate.[1][4] If this activation is slow or incomplete, the concentration of the active nucleophile will be too low to drive the reaction to completion.

Troubleshooting Protocol: Enhancing Reagent Activation & Stability

  • Verify Catalyst Quality: Anhydrous conditions are critical. Ensure your fluoride source (e.g., TBAF) is anhydrous. Water can hydrolyze the reagent and quench the reactive intermediates. Consider using freshly opened bottles or drying the catalyst under vacuum.

  • Optimize Catalyst Loading: While catalytic amounts (0.1 equiv) are standard, for sluggish reactions involving ketones, increasing the loading to 0.2-0.3 equivalents can sometimes improve initiation without promoting significant side reactions.

  • Consider the Solvent: The choice of solvent can dramatically affect the solubility and reactivity of the fluoride initiator. Tetrahydrofuran (THF) is standard, but for certain substrates, more polar solvents like dimethylformamide (DMF) might be beneficial, although they can also promote side reactions.[6]

  • Reagent Integrity: The Ruppert-Prakash reagent itself can degrade, especially if exposed to moisture or strong acids.[7] Use a fresh bottle or distill the reagent if you suspect degradation.

FAQ 2: I'm observing significant formation of a silylated enol ether side product instead of my desired trifluoromethylated piperidinone. Why is this happening?

Answer:

This is a classic and highly prevalent side reaction when trifluoromethylating enolizable ketones like piperidinone. The formation of a silyl enol ether indicates that the base or nucleophilic activator is deprotonating the α-carbon of the ketone faster than the trifluoromethyl anion is attacking the carbonyl carbon.

Mechanistic Insight: A Competing Reaction Pathway

The intended reaction involves the nucleophilic attack of the CF₃⁻ anion on the electrophilic carbonyl carbon. However, the trifluoromethide anion is also a strong base. Furthermore, the fluoride catalyst or any alkoxide bases present can readily deprotonate the piperidinone at the α-position to form an enolate. This enolate is then trapped by the TMS group from the Ruppert-Prakash reagent, yielding the thermodynamically stable silyl enol ether.[8]

digraph "Reaction_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Piperidinone + TMSCF₃", fillcolor="#F1F3F4", fontcolor="#202124"]; enolate [label="Enolate Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; desired_product [label="α-CF₃ Piperidinone\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="Silyl Enol Ether\n(Side Product)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> enolate [label="Base (F⁻, RO⁻)\nDeprotonation", color="#5F6368"]; enolate -> side_product [label="TMS Trapping", color="#EA4335"]; start -> desired_product [label="CF₃⁻ Attack on C=O\n(Desired Pathway)", color="#34A853"]; }

Caption: Competing pathways in piperidinone trifluoromethylation.

Troubleshooting Protocol: Suppressing Enolization

The key is to favor the kinetics of nucleophilic addition over deprotonation.

  • Lower the Temperature: Perform the reaction at low temperatures (-78 °C is common).[4] This significantly disfavors the enolization pathway, which typically has a higher activation energy than the carbonyl addition.

  • Use a Non-Basic Activator System: If fluoride-based methods consistently fail, consider alternative systems. For instance, systems using tris(trimethylsilyl)amine and a catalytic amount of a fluoride source can sometimes provide better results for enolizable ketones.[6]

  • Slow Addition of Reagent: Adding the Ruppert-Prakash reagent slowly to the mixture of the piperidinone and catalyst can help maintain a low instantaneous concentration of the basic CF₃⁻ anion, giving it more time to react as a nucleophile.

Data Summary: Effect of Temperature on Product Distribution

TemperatureDesired Product Yield (%)Silyl Enol Ether Yield (%)
Room Temp.< 10%> 80%
0 °C35%55%
-40 °C65%25%
-78 °C> 85%< 10%
Note: Yields are illustrative and substrate-dependent.
FAQ 3: My reaction with an electrophilic CF₃ reagent (e.g., Togni's or Umemoto's) is messy and gives multiple products. What's going wrong?

Answer:

Electrophilic trifluoromethylation reagents, such as Togni's or Umemoto's reagents, operate via different mechanisms, often involving radical pathways or reaction with pre-formed enolates.[9][10][11] A "messy" reaction profile with these reagents often suggests issues with radical side reactions, reagent decomposition, or incorrect substrate pre-activation.

Core Problem: Uncontrolled Radical Reactions or Reagent Instability

  • Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): This hypervalent iodine compound can be a source of CF₃ radicals, especially under photolytic conditions or in the presence of transition metals.[9] It is also metastable and can decompose exothermically, particularly when heated or exposed to strong acids or bases.[9][12]

  • Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts): These are potent electrophilic CF₃⁺ sources that react readily with nucleophiles. If the piperidinone enolate is not formed cleanly and selectively, the reagent can react with other nucleophilic sites on the molecule or with the solvent.

Troubleshooting Protocol: Controlling Electrophilic & Radical Reactions

  • Strict Control of Reaction Conditions:

    • Temperature: Maintain the recommended temperature precisely. Togni's reagent II, for instance, can decompose violently above its melting point.[9]

    • Light: If using a method not intended to be photocatalytic, protect the reaction from light to minimize unwanted radical formation.

  • Base Selection is Crucial: For reactions requiring an enolate, the choice of base is critical. A strong, non-nucleophilic base like KHMDS or LiHMDS is often preferred to generate the enolate cleanly before adding the electrophilic CF₃ source. Avoid bases that can react with the trifluoromethylating reagent itself.

  • Screen the Reagent Type: The reactivity of electrophilic reagents varies. Togni Reagent II is often used for trifluoromethylating C- and S-centered nucleophiles.[10] If C-trifluoromethylation is the goal, ensure the conditions favor the formation of the corresponding carbon nucleophile (the enolate). If O-trifluoromethylation is observed, different conditions or reagents may be needed.[13]

digraph "Troubleshooting_Flowchart" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Electrophilic Path elec_q1 [label="Messy Reaction / Decomposition?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; elec_a1_yes [label="Strict Temp Control\nProtect from Light\nOptimize Base for Enolate Formation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; elec_a1_no [label="Verify Substrate Purity\nScreen Solvents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_reagent; check_reagent -> nucleophilic [label=" Nucleophilic"]; check_reagent -> electrophilic [label=" Electrophilic"];

nucleophilic -> nuc_q1; nuc_q1 -> nuc_a1_yes [label=" Yes"]; nuc_q1 -> nuc_a1_no [label=" No / Low Conversion"];

electrophilic -> elec_q1; elec_q1 -> elec_a1_yes [label=" Yes"]; elec_q1 -> elec_a1_no [label=" No"]; }

Caption: Troubleshooting workflow for piperidinone trifluoromethylation.

FAQ 4: How can I improve the purification of my α-trifluoromethyl piperidinone product?

Answer:

Purification of trifluoromethylated amines and heterocycles can be challenging due to their unique physical properties. The highly electronegative CF₃ group can alter the polarity and basicity of the piperidine nitrogen, affecting its behavior during extraction and chromatography.

Troubleshooting Protocol: Purification Strategies

  • Workup Considerations:

    • After quenching the reaction (e.g., with 1M HCl for TMS-protected intermediates), be mindful of the product's basicity.[4] The CF₃ group reduces the pKa of the piperidine nitrogen, making it a weaker base. During aqueous extraction, ensure the aqueous layer's pH is sufficiently high (pH 8-9) to keep the product in its free-base form, allowing for efficient extraction into organic solvents like ethyl acetate or dichloromethane.

  • Chromatography:

    • Adsorbent: Standard silica gel is usually effective. However, the slightly acidic nature of silica can sometimes cause streaking or decomposition of sensitive products. If this is observed, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% in the eluent).

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate is a good starting point. For more polar products, adding a small amount of methanol to the ethyl acetate may be necessary.

  • Alternative Purification Methods:

    • If the product is a salt (e.g., hydrochloride), precipitation or crystallization can be an effective purification method, avoiding chromatography altogether.

    • For non-volatile products, distillation under high vacuum (Kugelrohr) can be an option if the product is thermally stable.

References

Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 4-(Trifluoromethyl)piperidin-4-ol. This resource is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this synthesis from the bench to production. The trifluoromethyl group is a critical pharmacophore, and its successful introduction into scaffolds like the piperidine ring is paramount for modern medicinal chemistry.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues encountered during scale-up.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section tackles the most common and critical problems observed during the scale-up of the nucleophilic trifluoromethylation of N-protected 4-piperidone.

Q1: My reaction yield is significantly lower on a larger scale compared to my bench-scale experiments. What are the primary causes and how can I fix this?

A1: A drop in yield upon scale-up is a frequent issue, often stemming from multiple interconnected factors. The typical synthesis route involves the reaction of a protected piperidone (e.g., N-Boc-4-piperidone) with a nucleophilic trifluoromethyl source, most commonly the Ruppert-Prakash reagent (TMSCF₃), activated by a catalytic amount of a fluoride source.[2][3][4]

Here is a systematic approach to diagnosing and resolving low-yield issues:

Potential Causes & Solutions:

  • Reagent Purity and Handling:

    • The Problem: The Ruppert-Prakash reagent (TMSCF₃) is highly sensitive to moisture and can degrade upon improper storage, leading to inactive material.[5] On a larger scale, the longer exposure times during weighing and transfer increase the risk of moisture contamination.

    • The Solution: Always use a fresh bottle or a recently opened bottle stored under a dry, inert atmosphere (Argon or Nitrogen). For kilogram-scale reactions, consider sourcing the reagent in specialized containers that allow for direct, anhydrous transfer to the reactor. Perform a small-scale test reaction with the reagent batch before committing to the full-scale synthesis.

  • Thermal Management (Exotherm Control):

    • The Problem: The trifluoromethylation of ketones is exothermic. A small flask on a lab scale can dissipate heat relatively efficiently into a cooling bath. In a large reactor, the surface-area-to-volume ratio is much lower, making heat dissipation far less efficient. Uncontrolled temperature spikes can lead to the formation of byproducts and reagent decomposition.

    • The Solution:

      • Slow, Controlled Addition: Add the Ruppert-Prakash reagent dropwise via an addition funnel or a syringe pump, ensuring the internal temperature does not exceed the setpoint (typically 0 °C to -10 °C for the initial addition).

      • Efficient Cooling: Ensure your reactor is equipped with a cooling jacket capable of handling the heat load. Pre-cool the reactor and the initial solution of N-Boc-4-piperidone and the fluoride catalyst before starting the addition.

  • Mixing and Mass Transfer:

    • The Problem: Inadequate mixing in a large reactor can create localized "hot spots" or areas of high reagent concentration, promoting side reactions. It can also lead to incomplete conversion if the reactants are not brought into contact effectively.

    • The Solution: Use an appropriate overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover and homogeneity of the reaction mixture. The stirring speed should be optimized to create a vortex without splashing the material onto the reactor walls.

Workflow: Troubleshooting Low Yields

Below is a decision-making workflow to systematically address yield issues.

Troubleshooting_Yield start Low Yield on Scale-Up reagent_check Verify TMSCF3 & Initiator Quality (Run small-scale control) start->reagent_check reagent_ok Reagents are Active reagent_check->reagent_ok Passes reagent_bad Source Fresh Reagents reagent_check->reagent_bad Fails temp_check Analyze Internal Temperature Profile (Check for exotherm spikes) temp_ok Temp Stable temp_check->temp_ok Stable temp_bad Improve Cooling & Slow Addition Rate temp_check->temp_bad Spikes >5°C mixing_check Evaluate Mixing Efficiency (Visual inspection, modeling) mixing_ok Mixing is Adequate mixing_check->mixing_ok Good mixing_bad Optimize Stirrer Speed/Design mixing_check->mixing_bad Poor reagent_ok->temp_check end_node Yield Improved reagent_bad->end_node temp_ok->mixing_check temp_bad->end_node mixing_bad->end_node

Caption: A troubleshooting decision tree for low-yield issues.

Q2: I'm observing significant byproduct formation that complicates purification. What are these impurities and how can I prevent them?

A2: Byproduct formation is a major hurdle in scaling up this synthesis. The primary impurities often arise from the reactivity of the starting material and the instability of intermediates.

  • Key Byproduct: The main byproduct is often the silyl enol ether of the N-Boc-4-piperidone. This occurs when the trifluoromethyl anion acts as a base to deprotonate the piperidone at the α-position, rather than acting as a nucleophile at the carbonyl carbon.

  • Prevention Strategy:

    • Lower Temperatures: This is the most effective way to favor nucleophilic addition over deprotonation. The activation energy for deprotonation is generally lower, but the nucleophilic addition pathway becomes kinetically favored at cryogenic temperatures. Maintain the internal temperature at or below 0 °C during reagent addition.

    • Choice of Fluoride Source: While Tetrabutylammonium fluoride (TBAF) is common, it is also quite basic. In some systems, a less basic initiator like Cesium Fluoride (CsF) can provide a better outcome by minimizing enolization.

  • Other Impurities: During aqueous workup, incomplete hydrolysis of the intermediate O-silylated hemiketal can lead to silicon-based impurities (siloxanes) that are often oily and difficult to remove.

  • Prevention Strategy:

    • Acidic Workup: Ensure the acidic workup (e.g., with aq. HCl) is sufficiently long and vigorous to fully hydrolyze the silyl ether.

    • Fluoride Wash: A post-workup wash with a dilute aqueous fluoride solution (e.g., KF) can sometimes help break down persistent siloxane byproducts.

Q3: The workup and isolation are challenging. I'm dealing with emulsions and difficulty in crystallizing the final product. What are the best practices for purification at scale?

A3: The product, this compound, is an amino alcohol, giving it amphiphilic properties that can lead to purification challenges.

Workup Best Practices:

  • Breaking Emulsions: During the extractive workup, emulsions are common. To mitigate this:

    • Add a saturated brine solution (sat. aq. NaCl) to increase the ionic strength of the aqueous phase.

    • Perform a filtration through a pad of Celite® to break up fine particulates that stabilize emulsions.

    • Minimize vigorous shaking in the separatory funnel/reactor; opt for gentle but prolonged agitation.

Crystallization/Isolation Protocol:

Recrystallization is the preferred method for obtaining high-purity material on a large scale.

  • Solvent System Selection: A bi-phasic solvent system is often effective.

    • Good Solvents (for dissolving): Toluene, Ethyl Acetate, Isopropyl Acetate (IPAc).

    • Anti-Solvents (for precipitating): Heptane, Hexane, Methylcyclohexane (MCH).

  • Optimized Protocol:

    • Dissolve the crude product in a minimum amount of hot Toluene (or Ethyl Acetate).

    • Filter the hot solution to remove any insoluble particulates.

    • Slowly add Heptane (or another anti-solvent) to the hot solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator for several hours to maximize crystal formation.

    • Collect the crystals by filtration, wash with a cold mixture of the solvent/anti-solvent, and dry under vacuum.

ParameterLab-Scale (1-10 g)Scale-Up (100 g - 1 kg)Rationale for Change
Solvent for Dissolution Ethyl AcetateToluene or IPAcHigher boiling point of Toluene allows for better dissolution of impurities and safer handling at scale.
Anti-Solvent HexaneHeptane or MCHHeptane is less volatile and has a more favorable toxicity profile for large-scale use.
Cooling Method Ice BathJacketed Reactor CoolingAllows for controlled, slow cooling which is critical for forming large, pure crystals.
Filtration Büchner FunnelNutsche Filter-DryerProvides a closed system for filtration, washing, and drying, minimizing handling and exposure.

Table 1: Comparison of Crystallization Parameters for Lab vs. Scale-Up.

Frequently Asked Questions (FAQs)
Q4: What are the critical safety precautions for handling the Ruppert-Prakash reagent (TMSCF₃) at scale?

A4: Safety is paramount. TMSCF₃ presents several hazards that are amplified at scale.[5]

  • Flammability: The reagent and its common solvent, THF, are flammable. All transfers and reactions must be conducted in a well-ventilated area (fume hood or walk-in hood) away from ignition sources.

  • Water Reactivity: TMSCF₃ reacts with water to release flammable gases.[2] Ensure all glassware and reactors are thoroughly dried and the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon).

  • Personal Protective Equipment (PPE): Standard PPE includes flame-retardant lab coats, safety glasses or goggles, and appropriate chemical-resistant gloves. For large-scale transfers, a face shield is highly recommended.

  • Quenching: Unused reagent must be quenched carefully. A slow, controlled addition to a stirred, cooled solution of a proton source (like isopropanol) is a common method.

Q5: Is an N-Boc protecting group the best choice for this synthesis?

A5: The N-Boc (tert-butyloxycarbonyl) group is widely used and generally an excellent choice for several reasons:

  • Stability: It is stable to the nucleophilic and mildly basic conditions of the trifluoromethylation reaction.

  • Solubility: It enhances the solubility of the starting piperidone in common aprotic organic solvents like THF and DCM.

  • Ease of Removal: It can be cleanly removed under acidic conditions (e.g., HCl in dioxane/methanol or trifluoroacetic acid) post-synthesis, which often aligns with the workup step needed to hydrolyze the silyl ether intermediate.

While other protecting groups like N-Cbz or N-benzyl could be used, their removal conditions (hydrogenolysis for Cbz/benzyl) add an extra step to the process. For most applications, N-Boc offers the most streamlined and robust approach.[6]

Q6: Can I use a different trifluoromethylating agent to avoid using TMSCF₃?

A6: Yes, alternative reagents exist, though each comes with its own set of challenges, especially concerning cost and scalability.

  • Fluoroform (HCF₃): This is an inexpensive industrial byproduct and an atom-economical source of the CF₃ group.[7] However, it requires strong bases (like KHMDS) to generate the trifluoromethyl anion, which is highly unstable and can readily decompose to difluorocarbene.[7] Reactions often require very low temperatures and careful control, making scale-up complex.

  • Electrophilic Reagents (e.g., Togni's or Umemoto's reagents): These reagents deliver an "electrophilic" CF₃ group and are not suitable for this specific transformation, which requires a nucleophilic CF₃ source to attack the carbonyl carbon.[8][9]

For the nucleophilic addition to a ketone like N-Boc-4-piperidone, the Ruppert-Prakash reagent remains the most reliable, well-documented, and scalable option despite its cost and handling requirements.[10][11]

Protocol: Representative Scale-Up Synthesis (100 g Scale)

This protocol outlines a robust procedure for the synthesis of this compound starting from N-Boc-4-piperidone.

Diagram: Overall Synthesis Workflow

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep 1. Dry Reactor & Glassware 2. Inert with Nitrogen charge Charge N-Boc-4-piperidone, THF, and TBAF prep->charge cool Cool to 0 °C charge->cool add Slowly Add TMSCF3 (Maintain T < 5 °C) cool->add stir Stir to Completion (Monitor by TLC/LCMS) add->stir quench Quench with aq. HCl stir->quench deprotect Warm to RT for Boc Deprotection quench->deprotect extract Basify & Extract with Ethyl Acetate deprotect->extract purify Concentrate & Recrystallize extract->purify final_product final_product purify->final_product 4-(Trifluoromethyl) piperidin-4-ol

Caption: Step-by-step workflow for the scale-up synthesis.

Experimental Procedure:

  • Reactor Setup: A 5 L, jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel is dried under vacuum with gentle heating and then purged with dry nitrogen.

  • Charging: The reactor is charged with N-Boc-4-piperidone (199 g, 1.0 mol), followed by anhydrous tetrahydrofuran (THF, 2.0 L). The mixture is stirred until all solids dissolve.

  • Initiator Addition: A solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 100 mL, 0.1 mol) is added to the reactor.

  • Cooling: The reactor jacket is cooled to bring the internal temperature of the solution to 0 °C.

  • Trifluoromethylation: Trifluoromethyl)trimethylsilane (TMSCF₃, 213 g, 1.5 mol) is added dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours. A sample is taken for LC-MS analysis to confirm the consumption of the starting material.

  • Workup and Deprotection:

    • The reaction is carefully quenched by the slow addition of 4 M aqueous HCl (1.5 L) while maintaining the temperature below 20 °C.

    • The cooling is removed, and the biphasic mixture is stirred vigorously at room temperature for 4-6 hours to ensure complete hydrolysis of the silyl ether and removal of the Boc protecting group.

  • Extraction:

    • The layers are separated. The aqueous layer is cooled to 0-10 °C and then basified to pH > 12 by the slow addition of 50% aqueous NaOH.

    • The product is extracted from the aqueous layer with ethyl acetate (3 x 1 L).

    • The combined organic layers are washed with brine (1 x 500 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as an off-white solid.

  • Purification:

    • The crude solid is transferred to a clean reactor with Toluene (approx. 500 mL). The mixture is heated to 80-90 °C until a clear solution is formed.

    • Heptane (approx. 1 L) is added slowly until the solution becomes cloudy.

    • The mixture is allowed to cool slowly to room temperature and then further cooled to 0-5 °C for 4 hours.

    • The resulting crystalline solid is collected by filtration, washed with a cold 1:2 mixture of Toluene/Heptane, and dried in a vacuum oven at 40 °C to a constant weight.

    • Expected Yield: 120-140 g (70-82%) of high-purity this compound.

References

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-(Trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical fluorinated building block. The inherent challenges of nucleophilic trifluoromethylation reactions often lead to questions regarding yield and purity. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

The most prevalent and reliable method for preparing this compound involves the nucleophilic addition of a trifluoromethyl anion equivalent to an N-protected 4-piperidone precursor. The Ruppert-Prakash reagent (TMSCF₃) is the industry standard for this transformation due to its effectiveness and relative ease of handling.[1][2] This guide will focus primarily on troubleshooting this specific pathway.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction shows low or no conversion of the N-Boc-4-piperidone starting material. What are the likely causes?

This is one of the most common issues and almost always points to problems with reagent activity or reaction conditions.

  • Possible Cause 1: Inadequate Activation of the Ruppert-Prakash Reagent (TMSCF₃).

    • Expert Analysis: The silicon-carbon bond in TMSCF₃ is covalent and requires cleavage by a nucleophilic initiator to generate the reactive trifluoromethyl anion (CF₃⁻).[3] If the activator is absent, degraded, or used in insufficient quantity, the reaction will not proceed. The most common activator is tetrabutylammonium fluoride (TBAF).

    • Proposed Solutions:

      • Verify Activator Quality: Commercial TBAF solutions are often hydrated, which can inhibit the reaction. Use a freshly opened bottle or consider using an anhydrous source. For highly sensitive reactions, TBAF can be dried under high vacuum.

      • Optimize Activator Stoichiometry: While catalytic amounts (5-10 mol%) are typical, a sluggish reaction may benefit from a slight increase in the catalyst loading.[3]

      • Ensure Proper Addition: The activator should be added slowly to the cooled reaction mixture containing the ketone and TMSCF₃ to maintain control over the initiation.[3]

  • Possible Cause 2: Presence of Moisture.

    • Expert Analysis: The trifluoromethyl anion is a strong base and highly reactive. It will be instantly quenched by any protic source, particularly water, to form fluoroform (HCF₃).[4] The Ruppert-Prakash reagent itself can also react with moisture.[3] This is the single most critical parameter to control.

    • Proposed Solutions:

      • Rigorous Anhydrous Technique: All glassware must be flame-dried or oven-dried (>120 °C) and cooled under an inert atmosphere (Nitrogen or Argon).

      • Solvent Purity: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent stored over molecular sieves. Anhydrous THF is a common choice.[3]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the setup, reagent addition, and reaction period.

  • Possible Cause 3: Sub-optimal Reaction Temperature.

    • Expert Analysis: This reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and prevent side reactions.[3] However, if the reaction stalls, insufficient thermal energy may be the cause.

    • Proposed Solutions:

      • Controlled Warming: After initiation at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours.

      • Reaction Monitoring: Track the consumption of starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled at room temperature for an extended period, gentle heating (e.g., to 40 °C) can sometimes drive it to completion, although this may increase byproduct formation.

Q2: My analytical results (HPLC, GC-MS) show multiple unidentified peaks and low purity. What side reactions are occurring?

The formation of multiple byproducts suggests that competing reaction pathways are dominating.

  • Possible Cause 1: Enolization of the Piperidone.

    • Expert Analysis: The generated trifluoromethyl anion is basic and can deprotonate the α-carbon of the ketone, forming an enolate. This is a non-productive pathway that consumes the reagent and starting material. The resulting silyl enol ether can be observed as a major byproduct.[5]

    • Proposed Solutions:

      • Lower the Temperature: Running the reaction at a lower temperature (e.g., -20 °C or -78 °C) can favor the desired nucleophilic addition over the competing enolization pathway.

      • Choice of Activator: While TBAF is common, other fluoride sources like CsF can sometimes offer different selectivity.[6] In some cases, non-fluoride activators like potassium tert-butoxide (KOtBu) can be used, which may alter the basicity profile of the reaction.[2]

  • Possible Cause 2: Formation of Difluorocarbene-Related Byproducts.

    • Expert Analysis: The trifluoromethyl anion can decompose by eliminating a fluoride ion to form highly reactive difluorocarbene (:CF₂).[5] This carbene can then react with other species in the mixture, leading to complex and often unidentifiable byproducts.

    • Proposed Solutions:

      • Strict Temperature Control: This decomposition is more prevalent at higher temperatures. Maintaining the recommended temperature profile is critical.

      • Avoid Excess Activator: Using a large excess of the nucleophilic activator can sometimes accelerate the decomposition of the trifluoromethyl anion.

  • Possible Cause 3: Degradation During Workup or Deprotection.

    • Expert Analysis: The tertiary alcohol product can be sensitive to harsh acidic or basic conditions, potentially leading to elimination or other rearrangements. The Boc protecting group requires acidic conditions for removal (e.g., HCl in dioxane or trifluoroacetic acid), which can also affect the final product if not properly controlled.[7]

    • Proposed Solutions:

      • Mild Workup: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching, which is less harsh than strong mineral acids.[7]

      • Controlled Deprotection: Perform the Boc deprotection at 0 °C to room temperature and carefully monitor for completion to avoid prolonged exposure to strong acid.

      • Immediate Neutralization: After deprotection, carefully neutralize the reaction mixture with a base like sodium bicarbonate to isolate the free amine product.

Frequently Asked Questions (FAQs)

Q1: How critical is the N-protecting group on the 4-piperidone? A: It is absolutely critical. The secondary amine of piperidine is nucleophilic and basic. Without a protecting group, it would react with the Ruppert-Prakash reagent or be deprotonated, leading to a complex mixture of products. The tert-butyloxycarbonyl (Boc) group is ideal as it is robust under the slightly basic reaction conditions and can be removed effectively under acidic conditions that are typically compatible with the final product.[7]

Q2: How do I properly handle and store the Ruppert-Prakash reagent (TMSCF₃)? A: TMSCF₃ is volatile, flammable, and reacts with moisture.[3] It should be stored in a tightly sealed container, preferably under an inert atmosphere, and in a refrigerator. All transfers should be performed using a syringe or cannula under an inert gas like argon or nitrogen. Always consult the Safety Data Sheet (SDS) before use.

Q3: What are the key analytical checkpoints to monitor the reaction? A:

  • TLC: Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) to monitor the consumption of the N-Boc-4-piperidone starting material. The product, being a tertiary alcohol, will have a different Rf value.

  • GC-MS: An excellent tool for monitoring the disappearance of the starting material and the appearance of the silylated intermediate product peak.

  • ¹⁹F NMR: If available, ¹⁹F NMR is a powerful technique. The TMSCF₃ reagent has a distinct signal. The formation of the trifluoromethyl carbinol product will result in a new signal at a different chemical shift, allowing for direct monitoring of product formation.

Data Presentation: Impact of Reaction Conditions

The following table summarizes expected outcomes based on variations in key reaction parameters for the trifluoromethylation of N-Boc-4-piperidone. This data is illustrative and serves as a guide for optimization.

ParameterCondition A (Optimized)Condition B (Sub-optimal)Condition C (Sub-optimal)Expected Outcome & Rationale
Solvent Anhydrous THFReagent Grade THFAnhydrous CH₂Cl₂A: Optimal. B: Low yield due to moisture quenching the CF₃⁻ anion. C: Can work, but THF's coordinating ability is often beneficial.
Temperature 0 °C to RT50 °C-78 °CA: Good balance. B: Increased byproduct formation (enolization, :CF₂). C: May be too slow; requires very slow warming.
TBAF (mol%) 10 mol%1 mol%50 mol%A: Effective catalysis. B: Incomplete reaction due to insufficient CF₃⁻ generation. C: Risk of increased side reactions.
TMSCF₃ (equiv) 1.5 equiv1.0 equiv3.0 equivA: Slight excess drives reaction. B: May result in incomplete conversion. C: Wasteful and can complicate purification.
Yield (Intermediate) >85%<20%~60% (with byproducts)Yields are highly dependent on rigorous adherence to anhydrous conditions.

Visualizations: Mechanisms and Workflows

Reaction Mechanism

A simplified diagram illustrating the key steps in the nucleophilic trifluoromethylation of N-Boc-4-piperidone using the Ruppert-Prakash reagent.

reaction_mechanism cluster_activation Step 1: Reagent Activation cluster_addition Step 2: Nucleophilic Addition cluster_quench Step 3: Quench / Workup TMSCF3 TMSCF₃ CF3_anion CF₃⁻ (Reactive Anion) TMSCF3->CF3_anion + F⁻ TBAF TBAF (F⁻) TBAF->TMSCF3 TMSF TMS-F Piperidone N-Boc-4-Piperidone CF3_anion->Piperidone Alkoxide Tertiary Alkoxide Intermediate Piperidone->Alkoxide + CF₃⁻ Silylated Silylated Adduct Alkoxide->Silylated + TMSCF₃ Alkoxide->Silylated Final_Product N-Boc-4-(Trifluoromethyl) -piperidin-4-ol Silylated->Final_Product Hydrolysis (H₃O⁺)

Caption: Reaction mechanism of nucleophilic trifluoromethylation.

Troubleshooting Workflow

A decision tree to systematically diagnose and solve low-yield issues.

troubleshooting_workflow Start Problem: Low Yield Check_Conversion Check Reaction Conversion (TLC/GC-MS) Start->Check_Conversion High_SM High Starting Material Remaining Check_Conversion->High_SM Low_SM Good Conversion, but Low Isolated Yield Check_Conversion->Low_SM Moisture Moisture Contamination? High_SM->Moisture Yes Activator Activator Issue? High_SM->Activator No Purity Check Crude Purity (HPLC/NMR) Low_SM->Purity Solve_Moisture Solution: - Flame-dry glassware - Use anhydrous solvent - Maintain inert atmosphere Moisture->Solve_Moisture Temp Temperature Too Low? Activator->Temp No Solve_Activator Solution: - Use fresh TBAF - Check stoichiometry Activator->Solve_Activator Solve_Temp Solution: - Allow to warm to RT - Monitor progress Temp->Solve_Temp Many_Peaks Multiple Byproducts Purity->Many_Peaks One_Peak Clean Crude, Poor Recovery Purity->One_Peak Solve_Byproducts Solution: - Lower temperature - Optimize activator - Check for enolization Many_Peaks->Solve_Byproducts Solve_Isolation Solution: - Optimize workup pH - Check extraction solvent - Review chromatography One_Peak->Solve_Isolation

Caption: Troubleshooting decision tree for low yield synthesis.

Experimental Workflow

A high-level flowchart of the optimized synthesis protocol.

experimental_workflow Start Start: Setup Setup Flame-dry glassware under inert atmosphere (N₂/Ar) Start->Setup Reagents Add N-Boc-4-piperidone and Anhydrous THF Setup->Reagents Cool Cool to 0 °C (Ice Bath) Reagents->Cool Add_TMSCF3 Add Ruppert-Prakash Reagent (TMSCF₃) Cool->Add_TMSCF3 Add_TBAF Add TBAF solution dropwise Add_TMSCF3->Add_TBAF React Stir at 0 °C, then warm to Room Temp (2-4h) Add_TBAF->React Monitor Monitor by TLC/GC-MS React->Monitor Quench Quench with aq. NH₄Cl at 0 °C Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify via Column Chromatography Extract->Purify Deprotect Deprotect with HCl/Dioxane Purify->Deprotect Isolate Neutralize & Isolate Final Product Deprotect->Isolate Finish End: Characterization Isolate->Finish

Caption: Step-by-step experimental workflow diagram.

Optimized Experimental Protocol

This protocol describes the synthesis of this compound from 1-Boc-4-piperidone.

Part A: Synthesis of 1-Boc-4-(trifluoromethyl)piperidin-4-ol

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Boc-4-piperidone (5.0 g, 25.1 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 5.6 mL, 37.6 mmol, 1.5 equiv) dropwise to the solution.

  • Initiation: Slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.5 mL, 2.5 mmol, 0.1 equiv) dropwise over 10 minutes. A mild exotherm may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (30% EtOAc/Hexanes) until the starting material is consumed.

  • Workup: Cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the product as a white solid.

Part B: Deprotection to this compound

  • Preparation: Dissolve the purified 1-Boc-4-(trifluoromethyl)piperidin-4-ol (from Part A) in 1,4-dioxane (50 mL) in a round-bottom flask and cool to 0 °C.

  • Acid Addition: Slowly add a 4 M solution of HCl in 1,4-dioxane (20 mL).

  • Reaction: Allow the solution to warm to room temperature and stir for 2-3 hours, monitoring for the disappearance of starting material by TLC.

  • Isolation: Concentrate the mixture under reduced pressure. Add diethyl ether to the residue to precipitate the hydrochloride salt. Filter the solid and wash with cold ether.

  • Neutralization: To obtain the free base, dissolve the hydrochloride salt in water, cool to 0 °C, and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

  • Final Extraction: Extract the aqueous layer with dichloromethane (4 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, this compound.

References

Technical Support Center: Navigating the Nuances of Protecting Trifluoromethylated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving trifluoromethylated piperidines. The incorporation of a trifluoromethyl (CF3) group onto a piperidine scaffold is a powerful tactic in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, this seemingly small modification introduces significant electronic challenges that can complicate one of the most fundamental operations in organic synthesis: the protection and deprotection of the piperidine nitrogen.

This guide is structured as a series of frequently asked questions (FAQs) that directly address the common pitfalls and perplexing results encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, providing you with the insight needed to troubleshoot effectively and design robust synthetic routes.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why are standard N-Boc protection protocols (Boc₂O, Et₃N, DCM) failing for my 3-trifluoromethylpiperidine?

Answer: This is the most common issue researchers face. The root cause is the powerful electron-withdrawing nature of the trifluoromethyl group. Its strong inductive effect (-I effect) pulls electron density away from the piperidine ring, significantly decreasing the nucleophilicity of the nitrogen atom. This makes the amine less reactive towards electrophiles like di-tert-butyl dicarbonate (Boc₂O). Standard mild bases like triethylamine (Et₃N) are often insufficient to deprotonate the resulting ammonium carbonate intermediate to drive the reaction to completion.

The diagram below illustrates how the CF₃ group effectively "pins down" the nitrogen's lone pair, making it less available for reaction.

Caption: Inductive effect of the CF₃ group on piperidine nitrogen.

Troubleshooting & Optimization

If you observe incomplete conversion or no reaction, a systematic escalation of reaction conditions is necessary.

StrategyReagent/ConditionRationale & Key Considerations
1. Stronger Base Replace Et₃N with 4-DMAP (cat.) + Et₃N (stoichiometric) or use NaHCO₃ in a biphasic system.DMAP is a hypernucleophilic acylation catalyst that forms a more reactive intermediate with Boc₂O. Bicarbonate in water can also be effective for poorly soluble amine salts.[3]
2. Increased Temperature Reflux in THF or Dioxane.Provides the necessary activation energy to overcome the reduced nucleophilicity. Monitor for potential side reactions or degradation.
3. More Reactive Reagent Use 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).Boc-ON is a more potent electrophile than Boc₂O and can be effective for stubborn amines.
4. High-Pressure Conditions Use a sealed tube or microwave reactor.Elevated pressure and temperature can significantly accelerate the reaction, often leading to high yields where other methods fail.

Protocol: Robust N-Boc Protection of an Electron-Deficient Piperidine

  • Dissolution: Dissolve the trifluoromethylated piperidine hydrochloride salt (1.0 equiv.) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M).

  • Base Addition: Add triethylamine (2.5 equiv.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv.). Stir for 5 minutes at room temperature.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) portion-wise to the solution.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. If no significant conversion is observed after 4 hours, gently heat the reaction to reflux (40-65°C) and monitor for completion.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with DCM, and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

FAQ 2: My N-Boc-CF₃-piperidine won't deprotect with standard TFA/DCM. What should I do?

Answer: This is the second half of the electronic challenge. The same inductive effect that makes the nitrogen difficult to protect also makes the resulting carbamate exceptionally stable. For acid-mediated Boc deprotection to occur, the carbamate's carbonyl oxygen must be protonated. The electron-withdrawing CF₃ group reduces the basicity of the entire N-Boc moiety, making this initial protonation step more difficult and slowing the entire deprotection process.

Deprotection_Mechanism Rate-Limiting Step in Deprotection Substrate N-Boc-CF3-Piperidine Protonation Protonation of Carbonyl (Rate-Limiting) Substrate->Protonation + H⁺ (e.g., TFA) Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Tert-butyl Cation Loss Intermediate->Cleavage Carbamic_Acid Carbamic Acid Cleavage->Carbamic_Acid Product CF3-Piperidine•TFA Salt Carbamic_Acid->Product - CO₂ note note right right of of

Caption: Mechanism of acid-catalyzed Boc deprotection highlighting the difficult protonation step.

Troubleshooting & Optimization

Standard conditions like 20-50% Trifluoroacetic Acid (TFA) in DCM may require prolonged reaction times or elevated temperatures. If these fail, consider stronger acids.

StrategyReagent/ConditionRationale & Key Considerations
1. Stronger Acid 4M HCl in Dioxane or Ethyl Acetate.HCl is a stronger acid than TFA and is often more effective for cleaving stubborn Boc groups.[4] Dioxane is a common choice.
2. Elevated Temperature Heat the reaction mixture (TFA/DCM or HCl/Dioxane) to 40-50°C.Provides the necessary energy for the difficult protonation step. Use a sealed vial to prevent loss of volatile reagents.
3. Alternative Reagents HBr in Acetic Acid (HBr/AcOH).A very potent acidic condition, but less chemoselective. Use with caution if other acid-labile groups are present.[5][6]
4. Non-Acidic Methods Oxalyl chloride in Methanol.[4][7][8][9]This mild method proceeds via a different mechanism and is effective for substrates with electron-withdrawing groups.[7]

Caution: When using stronger acids or heat, be mindful of potential side reactions. The liberated tert-butyl cation can cause unwanted alkylation of other functional groups. Consider adding a scavenger like triethylsilane (TES) or thioanisole.[10]

FAQ 3: Are there better protecting group alternatives to Boc for CF₃-piperidines?

Answer: Absolutely. When dealing with highly electron-deficient systems, it is often more efficient to choose a protecting group whose removal chemistry is orthogonal to the electronic properties of the substrate. The best alternatives are groups removed by hydrogenolysis.

  • Benzyloxycarbonyl (Cbz or Z group): This is an excellent choice. It is installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[11][12] Crucially, it is removed by catalytic hydrogenation (e.g., H₂, Pd/C), a mechanism that is completely unaffected by the electron-withdrawing CF₃ group.[6][13] Cbz-protected amines are robust and stable to a wide range of conditions.[13]

  • Benzyl (Bn group): Similar to Cbz, the benzyl group is installed via benzylation (e.g., BnBr, base) and removed by hydrogenolysis. N-benzylation forms a tertiary amine, which is more basic and nucleophilic than the N-Cbz carbamate. This can be an advantage or disadvantage depending on your subsequent synthetic steps.

The following flowchart can help guide your decision-making process.

PG_Decision_Tree start Start: Need to Protect CF3-Piperidine q1 Are downstream steps compatible with hydrogenation (e.g., no alkynes/alkenes)? start->q1 q2 Are strong acidic conditions (TFA, HCl) tolerated in subsequent steps? q1->q2 No cbz Use Cbz Group (Removal by H₂, Pd/C) q1->cbz Yes boc Use Boc Group (Be prepared for harsh deprotection) q2->boc Yes other Consider other groups (e.g., Fmoc, Teoc) q2->other No q3 Is a highly nucleophilic/ basic nitrogen tolerated? q3->cbz No (Cbz is less basic) bn Use Benzyl Group (Removal by H₂, Pd/C) q3->bn Yes cbz->q3

Caption: Decision flowchart for selecting a nitrogen protecting group.

FAQ 4: Can you provide a reliable protocol for a Cbz-protection and deprotection sequence?

Answer: Certainly. The Cbz group is a robust and reliable choice for this class of compounds. Here is a standard, field-proven workflow.

Part A: Protocol for Cbz-Protection

  • Setup: In a flask, dissolve the trifluoromethylated piperidine (1.0 equiv.) in a 1:1 mixture of Dioxane and Water (0.3 M).

  • Base: Add sodium bicarbonate (NaHCO₃) (3.0 equiv.) to the solution.

  • Cooling: Cool the stirring suspension to 0°C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours or until TLC/LC-MS analysis indicates the consumption of starting material.

  • Workup: Dilute the reaction mixture with ethyl acetate. Separate the layers and wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The Cbz-protected piperidine can often be used without further purification or can be purified by column chromatography if necessary.

Part B: Protocol for Cbz-Deprotection (Hydrogenolysis)

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected piperidine (1.0 equiv.) in a solvent such as Methanol, Ethanol, or Ethyl Acetate.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Filtration: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: Do not allow the catalyst-impregnated Celite to dry on the filter paper, as it can ignite in air.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine. The byproducts (toluene and CO₂) are volatile and are removed during concentration, yielding a clean product.

References

Technical Support Center: Catalyst Selection for Efficient Trifluoromethylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a trifluoromethyl (CF₃) group into piperidine scaffolds is a cornerstone strategy in modern medicinal chemistry. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the selective and efficient formation of C-CF₃ bonds on a saturated heterocycle like piperidine presents significant synthetic challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for catalyst selection, troubleshooting common experimental hurdles, and implementing robust protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your experimental design.

Q1: What are the primary catalytic strategies for the trifluoromethylation of piperidines?

The trifluoromethylation of piperidines is primarily achieved through radical-mediated pathways. The choice of catalyst is dictated by how the trifluoromethyl radical (•CF₃) is generated and how the piperidine substrate is activated. The three main strategies are:

  • Photoredox Catalysis: This approach uses visible light to excite a photocatalyst (commonly iridium or ruthenium complexes), which then initiates a single-electron transfer (SET) process.[3] The catalyst can either reduce a CF₃⁺ source (like Togni's or Umemoto's reagents) or oxidize a CF₃⁻ source to generate the •CF₃ radical.[4][5] This method is favored for its mild reaction conditions.

  • Transition-Metal Catalysis: Copper and palladium catalysts are frequently used to mediate the coupling of piperidine derivatives with a trifluoromethyl source.[1][6] These reactions often involve the formation of a C-H bond activation intermediate or proceed via a pre-functionalized piperidine (e.g., an organohalide). Copper catalysis, in particular, has gained enormous interest due to its high efficiency and the low cost of the metal.[1][6]

  • Electrochemistry: This strategy employs an electric current to drive the redox reactions that generate the •CF₃ radical from inexpensive sources like trifluoroacetic acid (TFA) or triflyl chloride.[7][8] It offers a reagent-less and often oxidant-free method for trifluoromethylation.[8]

Q2: How do I choose between a photoredox, transition-metal, or electrochemical approach?

Your choice depends on several factors: the substrate's functional groups, the desired regioselectivity, available equipment, and scalability.

  • Choose Photoredox Catalysis for: Complex molecules with sensitive functional groups. The mild conditions (visible light, room temperature) offer broad functional group tolerance.[9] It is particularly effective for the α-C–H trifluoromethylation of N-aryl piperidines.

  • Choose Transition-Metal Catalysis for: Reactions involving pre-functionalized piperidines (e.g., bromo-piperidines) or when specific directing-group strategies are applicable to achieve high regioselectivity.[10][11] Copper-catalyzed methods are often robust and can be more cost-effective for larger-scale synthesis.[12]

  • Choose Electrochemistry for: "Green" chemistry initiatives and when using inexpensive bulk CF₃ sources like TFA.[8] This method avoids stoichiometric chemical oxidants or reductants but requires specialized electrochemical equipment.

Q3: What are the most common trifluoromethylating (CF₃) reagents and how do I select the right one?

The selection of the CF₃ reagent is as critical as the choice of catalyst. They are broadly classified by the nature of the CF₃ species they generate.

Reagent ClassExamplesGenerated SpeciesTypical Catalytic System
Electrophilic ("CF₃⁺") Togni's Reagents, Umemoto's ReagentsCF₃⁺ or •CF₃ via reductionPhotoredox, Transition-Metal
Radical ("•CF₃") CF₃I, Langlois' Reagent (CF₃SO₂Na)•CF₃Photoredox, Thermal
Nucleophilic ("CF₃⁻") Ruppert-Prakash Reagent (TMSCF₃), CF₃H (Fluoroform)CF₃⁻Transition-Metal
  • Togni's and Umemoto's Reagents: These are hypervalent iodine and sulfonium salts, respectively.[13][14] They are versatile, shelf-stable solids but can be expensive.[14] They are widely used in photoredox and copper-catalyzed systems where a single-electron reduction generates the •CF₃ radical.[15][16]

  • Langlois' Reagent and CF₃I: These are classic radical precursors. Sodium trifluoromethanesulfinate (Langlois' reagent) is an inexpensive solid that generates •CF₃ upon oxidation.[15] Trifluoroiodomethane (CF₃I) is a gaseous reagent that forms •CF₃ under photolytic conditions.

  • Ruppert-Prakash Reagent (TMSCF₃): This is the most common nucleophilic source, typically activated by a fluoride source to generate the trifluoromethyl anion. It is often used in copper-catalyzed cross-coupling reactions.[11]

Q4: How does the electronic nature of the piperidine substrate affect catalyst selection and reaction outcome?

The electronic properties of the piperidine, particularly the substituent on the nitrogen atom, are crucial.

  • N-Aryl Piperidines: These are excellent substrates for oxidative C-H functionalization. The aryl group lowers the oxidation potential of the nitrogen, facilitating the single-electron transfer needed to form an α-amino radical intermediate under photoredox conditions.[3]

  • N-Alkyl Piperidines: These are generally more challenging to functionalize directly via C-H activation due to their higher oxidation potentials. For these substrates, methods involving pre-functionalization (e.g., conversion to a halide) followed by copper-catalyzed cross-coupling are often more effective.[10]

  • Electron-Withdrawing Groups: If the piperidine contains strong electron-withdrawing groups, it may be less susceptible to oxidative pathways. In such cases, a strategy that does not rely on the initial oxidation of the piperidine ring may be necessary.

Section 2: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Problem 1: Low or No Conversion of the Starting Material

This is one of the most common issues and can stem from multiple sources.[17]

  • Potential Cause: Reagent/Catalyst Degradation

    • Troubleshooting Steps:

      • Check Reagent Quality: Trifluoromethylating reagents, especially electrophilic ones, can be sensitive to moisture and light.[17] Use a fresh bottle or a recently purchased batch. Store reagents under an inert atmosphere (Argon or Nitrogen) and in the dark as recommended.

      • Verify Catalyst Activity: Photocatalysts can decompose with prolonged exposure to light or impurities. Ensure your catalyst is pure. For transition-metal systems, ensure the correct oxidation state is used and that it has been stored properly.

  • Potential Cause: Inefficient Radical Generation

    • Troubleshooting Steps:

      • Light Source (Photoredox): Ensure your light source (e.g., Blue LED) is emitting at the correct wavelength and intensity to excite your photocatalyst. Check the distance of the reaction vessel from the light and ensure consistent irradiation.

      • Reductant/Oxidant Stoichiometry: In photoredox and electrochemical systems, the sacrificial electron donor or acceptor is critical. Ensure it is added in the correct stoichiometry and is of high purity.

  • Potential Cause: Incorrect Reaction Conditions

    • Troubleshooting Steps:

      • Solvent Degassing: Oxygen can quench excited-state photocatalysts and react with radical intermediates. Thoroughly degas your solvent using a freeze-pump-thaw technique (3 cycles) or by sparging with an inert gas for at least 30 minutes.

      • Temperature Control: While many photoredox reactions are run at room temperature, some transition-metal-catalyzed reactions require heating to facilitate key steps like reductive elimination.[11] Verify the optimal temperature for your specific system.

Problem 2: Formation of Multiple Products / Poor Regioselectivity

  • Potential Cause: Competing Reaction Sites

    • Troubleshooting Steps:

      • Substrate Design: Piperidines often have multiple C-H bonds that can react. If direct C-H functionalization is unselective, consider a pre-functionalization strategy. For example, introduce a halogen at the desired position to direct a subsequent copper-catalyzed trifluoromethylation.[10]

      • Steric Hindrance: Use a bulkier catalyst ligand or introduce a sterically demanding group on the substrate to disfavor reaction at undesired positions.

  • Potential Cause: Over-reaction or Side Reactions

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use TLC, GC-MS, or ¹⁹F NMR to monitor the reaction over time. Stop the reaction once the desired product is maximized to prevent the formation of di-trifluoromethylated or other side products.

      • Adjust Stoichiometry: If over-reaction is an issue, try using the limiting reagent in slight excess to consume the trifluoromethylating agent fully.[3]

Problem 3: Inconsistent Results Upon Scale-Up

  • Potential Cause: Mass and Photon Transfer Issues

    • Troubleshooting Steps:

      • Stirring and Mixing: Ensure vigorous and efficient stirring. In larger vessels, mechanical stirring may be necessary to maintain a homogeneous mixture.

      • Light Penetration (Photoredox): As reaction volume increases, light may not penetrate the entire solution, leading to lower conversion. Consider using a reactor with a larger surface area, an immersion well photoreactor, or a flow chemistry setup for better light exposure.

Section 3: Protocols and Data

Representative Protocol: Photocatalytic α-C–H Trifluoromethylation of N-Aryl Piperidine

This protocol is a general guideline. Optimization of catalyst, reagent, and solvent may be required for specific substrates.

  • Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the N-aryl piperidine substrate (0.2 mmol, 1.0 equiv.), Togni's reagent II (1.5 equiv.), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).

  • Solvent Addition: The vial is sealed with a septum, and the atmosphere is replaced with Argon or Nitrogen. Anhydrous, degassed solvent (e.g., acetonitrile or DMF, 0.1 M) is added via syringe.

  • Reaction: The vial is placed approximately 5-10 cm from a 34W Blue LED lamp and stirred vigorously at room temperature. A small fan should be used to maintain ambient temperature.

  • Monitoring: The reaction is monitored by TLC or LC-MS until consumption of the starting material is observed (typically 12-24 hours).

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired trifluoromethylated piperidine.[15]

Table 1: Comparison of Common Catalytic Systems
Catalytic SystemCatalyst ExampleCF₃ Source ExampleTypical SubstrateAdvantagesLimitations
Photoredox Ir(ppy)₃Togni's ReagentN-Aryl PiperidineMild conditions, high functional group tolerance[4]Requires specialized light equipment, can be slow
Copper-Catalyzed CuI / 1,10-phenanthrolineTMSCF₃Bromo-piperidineCost-effective, robust, scalable[1][6]Requires pre-functionalized substrate, higher temperatures
Electrochemical - (Catalyst-free)Trifluoroacetic Acid (TFA)Electron-rich PiperidinesUses inexpensive CF₃ source, avoids chemical oxidants[8]Requires potentiostat, substrate must be electro-active

Section 4: Visual Guides

Diagram 1: Decision-Making Workflow for Catalyst Selection

catalyst_selection start Start: Piperidine Substrate prefunctionalized Is the piperidine pre-functionalized (e.g., with a halide)? start->prefunctionalized n_substituent What is the N-substituent? prefunctionalized->n_substituent No (Direct C-H) transition_metal Primary Choice: Transition Metal Catalysis (e.g., Cu-catalyzed cross-coupling) prefunctionalized->transition_metal Yes n_aryl N-Aryl n_substituent->n_aryl n_alkyl N-Alkyl / N-Acyl n_substituent->n_alkyl photoredox Primary Choice: Photoredox Catalysis (Direct C-H Activation) n_aryl->photoredox prefunc_needed Consider Pre-functionalization followed by Transition Metal Catalysis n_alkyl->prefunc_needed electrochem Alternative: Electrochemical Method (if substrate is suitable) photoredox->electrochem Alternative

Caption: General photoredox cycle for C-H trifluoromethylation.

References

Technical Support Center: Managing Volatile Byproducts in Fluorinated Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of volatile byproduct management in the synthesis of fluorinated piperidines. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. Our focus is on providing not just procedural steps, but the fundamental scientific reasoning behind them to ensure safe and successful experimentation.

Introduction: The Challenge of Volatile Byproducts

The incorporation of fluorine into piperidine scaffolds is a powerful strategy in medicinal chemistry, often enhancing metabolic stability and modulating basicity.[1][2][3][4][5] However, many common fluorination reactions are accompanied by the formation of hazardous and volatile byproducts.[6][7][8] These byproducts, most notably hydrogen fluoride (HF), can inhibit reaction kinetics, compromise product purity, and pose significant safety risks if not properly managed.[9] This guide provides a structured approach to identifying, controlling, and neutralizing these volatile species.

Frequently Asked Questions (FAQs)

Q1: What are the most common volatile byproducts in fluorinated piperidine synthesis and what are their primary hazards?

A1: The nature of the volatile byproduct is intrinsically linked to the fluorinating agent employed. The most prevalent and hazardous byproduct is Hydrogen Fluoride (HF) , particularly when using reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[9] HF is a highly corrosive and toxic gas that can cause severe respiratory tract irritation and deep, painful tissue burns upon contact.[10] Other potential volatile byproducts include trifluoromethane (fluoroform) and carbon tetrafluoride, which are less toxic but can act as asphyxiants at high concentrations.[11]

Table 1: Common Volatile Byproducts and Their Hazards

ByproductFormulaBoiling Point (°C)Primary Hazards
Hydrogen FluorideHF19.5Corrosive, Toxic, Respiratory Irritant
TrifluoromethaneCHF₃-82.1Asphyxiant, Narcotic at high concentrations
Carbon TetrafluorideCF₄-127.8Asphyxiant at high concentrations

Q2: How can I proactively manage the formation of acidic byproducts like HF during my reaction?

A2: Proactive management involves in-situ neutralization. This can be achieved by incorporating an acid scavenger into the reaction mixture. For small-scale reactions, solid bases like sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) can be effective in neutralizing generated HF.[9] It is crucial to ensure the scavenger is finely powdered to maximize surface area and reaction rate. For moisture-sensitive reactions, anhydrous potassium carbonate (K₂CO₃) is a suitable alternative.

Q3: My reaction is showing low yield and a significant amount of starting material remains. Could volatile byproducts be the cause?

A3: Yes, this is a classic sign of reaction inhibition by acidic byproducts.[9] Hydrogen fluoride (HF) can protonate either your substrate or the fluorinating reagent, thereby reducing their reactivity and stalling the reaction.[9] The solution is to incorporate an appropriate acid scavenger as mentioned in the previous question. Close monitoring of the reaction progress by TLC or LC-MS is recommended to determine if the addition of a scavenger improves the conversion rate.

Q4: Are there any specific analytical techniques to detect and quantify volatile byproducts or impurities in my final product?

A4: For the final product, a combination of chromatographic and spectrometric methods is typically employed for impurity profiling.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for identifying and quantifying volatile impurities like residual piperidine.[13] For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[12] To analyze gaseous byproducts directly from the reaction headspace, specialized gas chromatography techniques can be utilized.[14]

Troubleshooting Guides

Issue 1: Unexpected Pressure Buildup in the Reaction Vessel

Symptoms:

  • A noticeable increase in pressure on the manometer or pressure gauge.

  • Bubbling or frothing of the reaction mixture that is more vigorous than expected.

  • Visible gas evolution from the reaction.

Possible Causes & Solutions:

  • Rapid Generation of Gaseous Byproducts: Many fluorination reactions are exothermic, and an uncontrolled temperature increase can accelerate the rate of byproduct formation, leading to a rapid pressure increase.[15]

    • Solution: Ensure adequate cooling of the reaction vessel. If adding a reagent dropwise, slow the addition rate. For larger scale reactions, consider using a continuous flow reactor which offers superior heat transfer and control over reaction exotherms.[15][16]

  • Inadequate Trapping/Scrubbing of Gaseous Byproducts: The system for neutralizing evolved gases may be overwhelmed or inefficient.

    • Solution: Verify the efficiency of your gas scrubbing system. Ensure the scrubbing solution is fresh and of the appropriate concentration. Increase the surface area of contact between the gas and the scrubbing solution, for instance, by using a fritted gas dispersion tube.

Workflow for Troubleshooting Pressure Buildup:

start Unexpected Pressure Buildup Detected check_temp Is the reaction temperature within the expected range? start->check_temp cool_reaction Immediately cool the reaction vessel (ice bath). check_temp->cool_reaction No check_scrubber Is the gas scrubber functioning correctly? check_temp->check_scrubber Yes slow_addition Slow or stop reagent addition. cool_reaction->slow_addition slow_addition->check_scrubber scrubber_solution Is the scrubbing solution fresh and appropriate? check_scrubber->scrubber_solution Yes stop_reaction If pressure remains high, stop the reaction and investigate further. check_scrubber->stop_reaction No (e.g., blockage) replace_solution Replace with fresh scrubbing solution. scrubber_solution->replace_solution No improve_dispersion Improve gas dispersion in the scrubber. scrubber_solution->improve_dispersion Yes monitor_pressure Monitor pressure closely. replace_solution->monitor_pressure improve_dispersion->monitor_pressure continue_reaction Continue reaction with caution. monitor_pressure->continue_reaction monitor_pressure->stop_reaction Pressure still rising

Caption: Troubleshooting workflow for unexpected pressure buildup.

Issue 2: Corrosion of Equipment

Symptoms:

  • Etching or fogging of glassware.

  • Pitting or discoloration of metal components (e.g., stirrer bars, needles).

  • Failure of septa or gaskets.

Possible Causes & Solutions:

  • Attack by Acidic Byproducts: Hydrogen fluoride (HF) is highly corrosive and will react with silica-based glassware and many metals.[10]

    • Solution: For reactions known to generate significant amounts of HF, consider using reaction vessels made of HF-resistant materials such as polyethylene, polypropylene, or Teflon®. For glassware, ensure it is thoroughly dried before use, as moisture can exacerbate the formation of hydrofluoric acid.[10]

  • Incompatible Materials: Using materials that are not resistant to the fluorinating agent or the byproducts.

    • Solution: Always consult a compatibility chart for all materials that will come into contact with the reaction components. Teflon® is generally a good choice for gaskets and tubing when working with fluorine-containing compounds.[10]

Experimental Protocols

Protocol 1: General Setup for a Reaction with Volatile Acidic Byproducts

This protocol outlines a standard laboratory setup for a fluorination reaction that is expected to generate volatile acidic byproducts like HF.

Materials:

  • Round-bottom flask

  • Condenser (if heating)

  • Addition funnel (for liquid reagents)

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Gas outlet adapter

  • Tygon® or Teflon® tubing

  • Two gas washing bottles (scrubbers)

  • Saturated sodium bicarbonate (NaHCO₃) or potassium hydroxide (KOH) solution[17]

  • Mineral oil bubbler

Procedure:

  • Assemble the reaction apparatus in a certified chemical fume hood.[11]

  • Ensure all glassware is dry.

  • Connect the gas outlet of the reaction flask via tubing to the inlet of the first gas washing bottle containing the basic scrubbing solution.

  • Connect the outlet of the first gas washing bottle to the inlet of the second gas washing bottle, also containing the basic scrubbing solution. This provides a secondary trap for any breakthrough of acidic gases.

  • Connect the outlet of the second gas washing bottle to a mineral oil bubbler to monitor gas flow and prevent backflow of air into the system.

  • Charge the reaction flask with the substrate and solvent.

  • Begin stirring and establish an inert atmosphere by flushing the system with nitrogen or argon.

  • Commence the reaction by adding the fluorinating agent (and any other reagents) as per your specific procedure.

  • Maintain a gentle flow of inert gas throughout the reaction to carry the volatile byproducts into the scrubbing system.

  • Upon completion, quench the reaction carefully according to your established protocol before dismantling the apparatus.

Diagram of Reaction Setup with Gas Scrubbing System:

cluster_fume_hood Inside Fume Hood reaction_flask Reaction Flask (with reagents) scrubber1 Scrubber 1 (e.g., NaHCO₃ solution) reaction_flask->scrubber1 Volatile Byproducts scrubber2 Scrubber 2 (e.g., NaHCO₃ solution) scrubber1->scrubber2 Scrubbed Gas bubbler Mineral Oil Bubbler scrubber2->bubbler Neutral Gas fume_hood_exhaust bubbler->fume_hood_exhaust To Exhaust

Caption: Reaction setup with a two-stage gas scrubbing system.

Table 2: Comparison of Common Scrubbing Solutions

Scrubbing SolutionTarget ByproductsAdvantagesDisadvantages
Saturated Sodium Bicarbonate (NaHCO₃)Acidic gases (HF, HCl)Inexpensive, readily available, relatively safe.Lower capacity than strong bases.
Potassium Hydroxide (KOH)Acidic gases (HF, HCl)High capacity for acid neutralization.[17]More caustic and requires careful handling.
Calcium Hydroxide (Ca(OH)₂)Acidic gases (HF, HCl)Effective, forms insoluble calcium fluoride.Can form slurries that may clog tubing.

Concluding Remarks

The successful synthesis of fluorinated piperidines hinges on the effective management of volatile byproducts. A proactive approach, incorporating in-situ neutralization and a robust external scrubbing system, is paramount for ensuring reaction efficiency, product purity, and, most importantly, laboratory safety. Always conduct a thorough risk assessment before beginning any new fluorination procedure and ensure that all necessary safety equipment and emergency response materials, such as calcium gluconate gel for potential HF exposure, are readily available.[10][11]

References

Validation & Comparative

A Senior Application Scientist's Guide to Fluorinated Building Blocks: 4-(Trifluoromethyl)piperidin-4-ol in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—are leveraged to modulate key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the arsenal of fluorinated building blocks, saturated heterocycles like piperidines have proven exceptionally valuable.[3] This guide provides an in-depth comparison of 4-(Trifluoromethyl)piperidin-4-ol against other fluorinated piperidine alternatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Rise of Fluorinated Piperidines in Drug Discovery

The piperidine motif is one of the most prevalent saturated N-heterocyclic rings found in pharmaceuticals.[3] The introduction of fluorine to this scaffold allows for fine-tuning of its physicochemical properties. For instance, fluorination can significantly alter the basicity (pKa) of the piperidine nitrogen, a critical factor for receptor interaction and avoiding off-target effects like hERG channel binding.[1][4] Furthermore, the high energy of the C-F bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1][5]

This compound: A Privileged Scaffold

This compound distinguishes itself by the presence of both a trifluoromethyl (CF3) group and a hydroxyl (OH) group at the C4 position. This unique geminal substitution imparts a distinct set of properties that are highly advantageous in drug design.

  • The Trifluoromethyl Group (CF3): This strongly electron-withdrawing group significantly impacts the molecule's electronic properties.[6] It is known to enhance metabolic stability and can increase lipophilicity, which may improve membrane permeability and binding to hydrophobic pockets in target proteins.[2][7] The CF3 group's bulkiness, larger than a methyl group, also provides a tool for probing steric interactions within a binding site.[2]

  • The Tertiary Hydroxyl Group (OH): The hydroxyl group introduces a polar moiety that can act as a hydrogen bond donor and acceptor. This is crucial for establishing specific interactions with biological targets, improving aqueous solubility, and optimizing the overall ADME (absorption, distribution, metabolism, and excretion) profile.

The combination of these two groups on the same carbon atom creates a building block with a unique balance of lipophilicity, polarity, and metabolic stability.

Physicochemical Property Comparison

The true value of a building block is revealed through a comparative analysis of its properties against viable alternatives. The following table summarizes key physicochemical parameters for this compound and other relevant fluorinated piperidines.

Building BlockStructureKey Features & Impact on PropertiespKa (Predicted/Experimental)
This compound CF3 group: Lowers pKa, increases lipophilicity, blocks metabolism. OH group: Increases polarity, provides H-bonding.~8.5 (Predicted)
4-Fluoropiperidine Single F atom: Modestly lowers pKa, minimal steric bulk, can influence conformation (axial preference).[1]9.4 (Experimental)[8]
4-(Trifluoromethyl)piperidine CF3 group: Significantly lowers pKa, increases lipophilicity. Lacks the H-bonding capability of the hydroxylated analog.9.62 (Predicted)[9]
Piperidine Unsubstituted: Higher pKa, serves as a baseline for comparison.~11.2 (Experimental)

Note: pKa values can vary based on the prediction method or experimental conditions. The values presented are for comparative purposes.

The electron-withdrawing nature of the trifluoromethyl group is known to decrease the pKa of the piperidine nitrogen.[10] This effect is evident when comparing 4-(Trifluoromethyl)piperidine to the parent piperidine. The presence of the additional hydroxyl group in this compound is predicted to further modulate this basicity.

Conformational Considerations: The Axial Preference

A noteworthy aspect of fluorinated piperidines is their conformational behavior. The incorporation of fluorine can lead to a preference for the axial orientation of the substituent, which is contrary to the typical equatorial preference dictated by sterics.[1][11][12] This "axial-F preference" is attributed to stabilizing hyperconjugation and charge-dipole interactions, especially in protonated species.[1][5][13] Understanding and leveraging this conformational rigidity can be a powerful tool in designing molecules with well-defined three-dimensional shapes for optimal target engagement.

Synthesis and Functionalization

The utility of a building block is also determined by its synthetic accessibility and the ease with which it can be incorporated into larger molecules. This compound is commercially available and can be synthesized from 4-piperidone. A common synthetic route involves the nucleophilic addition of a trifluoromethyl group to the ketone.

Diagram: Synthetic Workflow for Derivatization

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Product A This compound E N-Arylation Reaction Setup A->E B Aryl Halide (Ar-X) (X = Br, Cl) B->E C Amine (R2NH) D Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XantPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) D->E Reaction Conditions F N-Aryl-4-(Trifluoromethyl)piperidin-4-ol E->F Yields typically >80%

Caption: Typical workflow for N-arylation of this compound.

The secondary amine of the piperidine ring is a versatile handle for functionalization. One of the most powerful methods for creating C-N bonds with aryl groups is the Buchwald-Hartwig amination.[14][15] This palladium-catalyzed cross-coupling reaction is highly valued for its broad substrate scope and functional group tolerance.[14]

Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound

This protocol provides a representative procedure for the coupling of this compound with an aryl bromide.

Objective: To synthesize N-(4-methoxyphenyl)-4-(trifluoromethyl)piperidin-4-ol.

Materials:

  • This compound hydrochloride (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • XantPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound hydrochloride, 4-bromoanisole, Pd2(dba)3, XantPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd2(dba)3 and a bulky, electron-rich phosphine ligand like XantPhos is highly effective for C-N cross-coupling reactions, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[16]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperidine nitrogen (or its hydrochloride salt) and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Case Study: Impact on Metabolic Stability

The introduction of a trifluoromethyl group is a well-established strategy to block metabolic oxidation.[7][17] For a hypothetical drug candidate containing a piperidine ring susceptible to oxidation at the C4 position, replacing the hydrogen with a CF3 group can significantly enhance its metabolic stability and, consequently, its in vivo half-life. The presence of the CF3 group in this compound provides this protective effect, making it a superior choice over non-fluorinated or mono-fluorinated analogs in such scenarios.[7]

Diagram: Comparative Logic

G sub Building Block Selection prop1 High Metabolic Stability sub->prop1 prop2 Modulated pKa (Lower Basicity) sub->prop2 prop3 H-Bonding Capability sub->prop3 prop4 Conformational Rigidity sub->prop4 bb1 4-(CF3)piperidin-4-ol bb1->prop1 Excellent bb1->prop2 Good bb1->prop3 Yes bb1->prop4 Potential bb2 4-F-piperidine bb2->prop1 Moderate bb2->prop2 Moderate bb2->prop3 No bb2->prop4 High bb3 4-CF3-piperidine bb3->prop1 Excellent bb3->prop2 Good bb3->prop3 No bb3->prop4 Potential

References

A Researcher's Guide to Bioisosteric Replacement of the Trifluoromethyl Group in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethyl Group and the Piperidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups and privileged scaffolds is paramount to achieving desired pharmacological profiles. The trifluoromethyl (CF3) group and the piperidine moiety stand out as workhorses in the design of novel therapeutics, particularly for central nervous system (CNS) disorders. The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a common feature in numerous approved drugs due to its ability to confer favorable physicochemical properties such as improved solubility and the capacity to cross the blood-brain barrier.[1][2] Its conformational flexibility allows for optimal orientation of substituents to interact with biological targets.[3]

The trifluoromethyl group, for its part, is often introduced into drug candidates to enhance a range of properties.[4] Its high electronegativity and the strength of the carbon-fluorine bond contribute to increased metabolic stability, effectively blocking sites of metabolism and prolonging the drug's half-life.[5] Furthermore, the CF3 group can significantly impact a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[4] The electron-withdrawing nature of the CF3 group can also modulate the pKa of nearby functionalities and influence binding interactions with target proteins.[4]

However, the very properties that make the trifluoromethyl group attractive can also present challenges. High lipophilicity can sometimes lead to off-target effects and poor solubility. Moreover, the synthesis of trifluoromethylated compounds can be complex.[6] Consequently, the bioisosteric replacement of the trifluoromethyl group has emerged as a key strategy in drug optimization, aiming to fine-tune a molecule's properties while retaining or improving its biological activity. This guide provides a comparative analysis of common bioisosteres for the trifluoromethyl group within the context of the piperidine scaffold, supported by experimental data and detailed synthetic protocols.

The Rationale for Bioisosteric Replacement: Beyond the Trifluoromethyl Group

Bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The goal is to modulate the properties of a lead compound to enhance its efficacy, selectivity, or pharmacokinetic profile. While the trifluoromethyl group is a powerful tool, its replacement with a suitable bioisostere can be advantageous in several scenarios:

  • Modulating Lipophilicity: While the CF3 group generally increases lipophilicity, this can be a double-edged sword. Excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity. Bioisosteric replacement can offer a means to attenuate lipophilicity while preserving other desirable properties.

  • Improving Metabolic Stability: Although the CF3 group itself is metabolically robust, its presence can sometimes direct metabolism to other parts of the molecule. A bioisosteric replacement might alter the overall metabolic profile of the compound in a favorable way.

  • Fine-tuning Electronic Properties: The strong electron-withdrawing nature of the CF3 group significantly influences the electronic distribution of a molecule. In some cases, a less electron-withdrawing bioisostere may be desirable to optimize interactions with the biological target.

  • Navigating Intellectual Property Landscapes: In a competitive drug discovery environment, bioisosteric replacement can be a strategy to design novel chemical entities with distinct intellectual property protection.

  • Synthetic Accessibility: Depending on the specific molecular context, the synthesis of a trifluoromethylated compound can be challenging. A bioisostere that is easier to introduce synthetically can be a pragmatic choice.

dot graph TD { A[Trifluoromethyl Group on Piperidine Scaffold] --> B{Challenges}; B --> C[High Lipophilicity]; B --> D[Metabolic Hotspots Elsewhere]; B --> E[Suboptimal Electronic Profile]; B --> F[Synthetic Complexity]; C --> G[Bioisosteric Replacement]; D --> G; E --> G; F --> G; G --> H[Improved Drug Candidate]; subgraph "Desired Outcomes" H --> I[Modulated Lipophilicity]; H --> J[Enhanced Metabolic Stability]; H --> K[Optimized Potency & Selectivity]; H --> L[Novel IP]; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A, H; node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] B; node[shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"] C, D, E, F; node[shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"] I, J, K, L; node[shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"] G; }

Figure 1: Rationale for Bioisosteric Replacement of the CF3 Group.

A Comparative Analysis of Trifluoromethyl Bioisosteres on Piperidine Scaffolds

The choice of a bioisostere for the trifluoromethyl group is context-dependent and requires careful consideration of the desired property modulations. Below is a comparison of some common bioisosteres, with a focus on their impact on key drug-like properties when incorporated into a piperidine scaffold.

The Cyano Group (-CN): A Polar Mimic

The cyano group is often considered a bioisostere of the trifluoromethyl group due to its similar size and linear geometry. However, it possesses significantly different electronic properties, being a strong electron-withdrawing group but with a more polar character.

PropertyTrifluoromethyl (-CF3)Cyano (-CN)Impact of Replacement
Size (van der Waals radius) ~2.7 Å~2.5 ÅMinimal steric perturbation
Lipophilicity (Hansch π) ~0.88~-0.57Significant decrease in lipophilicity
Electronic Effect Strongly electron-withdrawing (inductive)Strongly electron-withdrawing (inductive and resonance)Altered electronic profile, potential for different interactions
Metabolic Stability Generally highCan be metabolized (e.g., hydrolysis to amide/acid)Potential for altered metabolic pathways

Experimental Data Snapshot:

A study on γ-secretase inhibitors for the treatment of Alzheimer's disease demonstrated that replacing a fluorine atom with a cyano group could increase biological activity.[7] While not a direct CF3 replacement, this highlights the potential of the cyano group to favorably modulate activity.

The Pentafluorosulfanyl Group (-SF5): The "Super" Trifluoromethyl

The pentafluorosulfanyl group is a more recent addition to the medicinal chemist's toolbox and is often referred to as a "super-trifluoromethyl" group due to its enhanced properties.[1]

PropertyTrifluoromethyl (-CF3)Pentafluorosulfanyl (-SF5)Impact of Replacement
Size (van der Waals volume) Larger than methylLarger than CF3Increased steric bulk
Lipophilicity (Hansch π) ~0.88~1.51Significant increase in lipophilicity
Electronic Effect Strongly electron-withdrawingMore strongly electron-withdrawing than CF3Enhanced electron-withdrawing character
Metabolic Stability HighVery highOften leads to increased metabolic stability

Experimental Data Snapshot:

In a study comparing CF3- and SF5-substituted scorpionate ligands in copper-catalyzed cyclopropanation, the SF5-containing catalyst showed dramatically improved yields and stereoselectivity compared to its CF3 counterpart.[8] While not a direct pharmacological comparison, this demonstrates the profound electronic impact of the SF5 group. In another study on p97 inhibitors, replacement of a trifluoromethyl group with a pentafluorosulfanyl group led to a nearly 5-fold decrease in inhibitory activity, suggesting that the increased size and electron-withdrawing effect were detrimental in that specific context.[4]

The Nitro Group (-NO2): An Electronic and Steric Mimic

The nitro group is another classical bioisostere for the trifluoromethyl group, sharing a similar electron-withdrawing nature and steric demand.

PropertyTrifluoromethyl (-CF3)Nitro (-NO2)Impact of Replacement
Size (van der Waals volume) SimilarSimilarMinimal steric perturbation
Lipophilicity (Hansch π) ~0.88~-0.28Significant decrease in lipophilicity
Electronic Effect Strongly electron-withdrawingStrongly electron-withdrawingSimilar electronic influence
Metabolic Stability HighCan be reduced to amino group, potential for toxicityOften introduces metabolic liabilities

Experimental Data Snapshot:

In a study on CB1 positive allosteric modulators, a trifluoromethyl group successfully replaced an aliphatic nitro group, leading to compounds with improved potency and in vitro metabolic stability.[9][10][11][12] This case study highlights a successful bioisosteric replacement where the CF3 group overcame the metabolic liabilities associated with the nitro group.

Experimental Protocols: Synthesis and Evaluation of Bioisosterically Modified Piperidines

The successful implementation of a bioisosteric replacement strategy relies on robust synthetic methods and reliable in vitro assays to evaluate the resulting analogs.

General Synthetic Strategies for Substituted Piperidines

The synthesis of piperidine scaffolds with trifluoromethyl or other bioisosteric groups can be achieved through various synthetic routes. A common approach involves the use of organometallic chemistry.[7] For instance, the addition of the Ruppert-Prakash reagent (TMSCF3) to an imine precursor can be a key step in introducing the trifluoromethyl group.[13]

dot graph TD { subgraph "Synthetic Workflow" A[Starting Material] --> B{Key Transformation}; B --> C[Piperidine Scaffold]; C --> D{Functional Group Interconversion}; D --> E[Final Analog]; end subgraph "Example Transformations" F[Amino Acid Derivative] --> G[Organozinc Reagent]; G --> H[Conjugate Addition]; H --> I[Reductive Cyclization]; I --> J[2,6-Disubstituted Piperidine]; end A --> F; C --> J; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A, C, E, F, J; node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] B, D; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] G, H, I; }

Figure 2: General Synthetic Workflow for Piperidine Analogs.

Protocol 1: Synthesis of a 2-Trifluoromethyl-5-substituted Piperidine (Illustrative)

  • Preparation of the Imine Precursor: React a suitable amino acid derivative with an aldehyde in the presence of a dehydrating agent (e.g., MgSO4) in an appropriate solvent like dichloromethane (DCM) to form the corresponding imine.

  • Trifluoromethylation: To a solution of the imine in tetrahydrofuran (THF) at -78 °C, add a solution of TMSCF3 and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF).

  • Cyclization: After the trifluoromethylation is complete, treat the reaction mixture with a suitable acid (e.g., trifluoroacetic acid - TFA) to effect cyclization to the piperidine ring.

  • Purification: Purify the resulting trifluoromethylated piperidine derivative using column chromatography.

In Vitro Metabolic Stability Assay

A crucial step in evaluating bioisosteric replacements is to assess their impact on metabolic stability. The in vitro liver microsomal stability assay is a standard method for this purpose.[6]

Protocol 2: Human Liver Microsomal Stability Assay

  • Reagents and Materials:

    • Test compounds and positive control (e.g., verapamil) dissolved in DMSO.

    • Pooled human liver microsomes (HLMs).

    • NADPH regenerating system.

    • Phosphate buffer (100 mM, pH 7.4).

    • Acetonitrile with an internal standard.

  • Incubation Procedure:

    • Prepare a solution of HLMs in phosphate buffer.

    • Add the test compound to the HLM solution and pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the natural log of the percent remaining versus time.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

Conclusion: A Strategic Approach to Bioisosteric Replacement

The bioisosteric replacement of the trifluoromethyl group in piperidine scaffolds is a powerful strategy for fine-tuning the properties of drug candidates. There is no "one-size-fits-all" solution, and the choice of a bioisostere must be guided by a clear understanding of the desired property modulations and the specific biological target. A systematic approach that combines rational design, efficient synthesis, and robust in vitro evaluation is essential for success. This guide has provided a framework for researchers to navigate the complexities of bioisosteric replacement, offering a comparative analysis of key bioisosteres, practical experimental protocols, and the underlying scientific rationale to empower the design of the next generation of piperidine-based therapeutics.

References

A Comparative Guide to the Conformational Analysis of 4-(Trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The precise three-dimensional arrangement of substituents on this saturated heterocycle, known as its conformation, is critical as it dictates the molecule's interaction with biological targets. This guide provides an in-depth comparative analysis of 4-(Trifluoromethyl)piperidin-4-ol, a derivative of particular interest due to the unique stereoelectronic properties of the trifluoromethyl (CF₃) group.[3][4][5]

The introduction of a trifluoromethyl group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][6] However, its steric bulk and strong electron-withdrawing nature also profoundly influence the conformational equilibrium of the piperidine ring.[4] Understanding this equilibrium is paramount for rational drug design. This guide will compare and contrast experimental and computational approaches to elucidate the preferred conformation of this compound, providing researchers with a robust framework for analyzing similar fluorinated molecules.

The Conformational Landscape of 4-Substituted Piperidines

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a 4-substituted piperidine, this results in a dynamic equilibrium between two chair conformers, where the substituent occupies either an axial or an equatorial position.

The relative stability of these conformers is influenced by a combination of steric and stereoelectronic effects.[7] In this compound, the key question is how the CF₃ and hydroxyl (OH) groups orient themselves in the most stable conformation. This is dictated by several competing factors:

  • Steric Hindrance: Traditionally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. The CF₃ group is sterically demanding, comparable to an isopropyl group.[4]

  • Stereoelectronic Effects: These arise from orbital interactions. The strong electron-withdrawing nature of the CF₃ group, due to the high electronegativity of fluorine, creates significant dipole moments and can lead to stabilizing hyperconjugative interactions.[7][8][9][10] For instance, an axial C-F bond's antibonding orbital (σ*) can accept electron density from an adjacent anti-periplanar C-H or C-C bonding orbital, a stabilizing effect.

  • Intramolecular Hydrogen Bonding: The presence of both an N-H proton donor and an O-H group, along with the oxygen and nitrogen lone pairs as acceptors, allows for the possibility of intramolecular hydrogen bonds (IMHBs).[11][12] The formation of an IMHB can lock the ring into a specific conformation, potentially overriding other factors.[13]

The chair-chair interconversion, or ring flip, of this compound illustrates the two primary conformers in equilibrium.

Caption: Chair-chair interconversion of this compound.

Experimental Determination of Conformation

A multi-faceted experimental approach is essential for a conclusive conformational assignment. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for solution-state analysis, while X-ray crystallography provides definitive solid-state data.

NMR spectroscopy provides a time-averaged picture of the conformations in solution. By analyzing chemical shifts (δ) and coupling constants (J), one can deduce the predominant conformation.[8][14]

  • ¹H NMR: The key parameters are the vicinal coupling constants (³JHH) between protons on adjacent carbons. The magnitude of ³JHH is dependent on the dihedral angle, as described by the Karplus equation. Large couplings (8-13 Hz) are typical for anti-periplanar protons (180°), such as axial-axial (Hₐ-Hₐ) relationships, while smaller couplings (1-5 Hz) are observed for gauche relationships, like axial-equatorial (Hₐ-Hₑ) and equatorial-equatorial (Hₑ-Hₑ).

  • ¹³C NMR: The chemical shifts of the ring carbons are sensitive to their steric environment. Generally, an axial substituent will cause a shielding (upfield shift) of the γ-carbons (the carbons three bonds away) compared to an equatorial substituent.[15]

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds. The coupling constants between fluorine and adjacent protons (³JFH) also follow a Karplus-type relationship, providing valuable dihedral angle information.[8][9]

Comparative Data for 4-Substituted Piperidines:

CompoundSubstituentPredominant ConformationKey ¹H NMR Observation
PiperidineH-Broad signals, rapid inversion[16]
4-PhenylpiperidinePhenylEquatorialComplex aromatic signals, distinct axial/equatorial proton signals for the ring[17]
4-(1-pyrrolidinyl)piperidinePyrrolidinylSolvent-dependent mix of equatorial and axial conformers[18]Population analysis based on chemical shifts and coupling constants[18]
This compoundCF₃, OHTo be determined Analysis of ³JHH and ³JFH coupling constants is required.

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[19] This method yields precise bond lengths, bond angles, and torsional angles, defining the exact conformation adopted in the crystal lattice. While this conformation may be influenced by crystal packing forces, it represents a low-energy state and provides a crucial benchmark for comparison with solution-state and computational data. For a related compound, (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone, crystallographic analysis confirmed a chair conformation for the piperidine ring.[20]

Computational Conformational Analysis

Computational chemistry offers a powerful predictive tool for assessing the relative stabilities of different conformers. Density Functional Theory (DFT) is a widely used method that provides a good balance of accuracy and computational cost for molecules of this size.[8][18]

The typical workflow involves:

  • Conformer Generation: Building the initial 3D structures for all possible conformers (e.g., axial-CF₃/equatorial-OH, equatorial-CF₃/axial-OH, and boat/twist-boat conformers).

  • Geometry Optimization: Calculating the lowest energy geometry for each conformer.

  • Energy Calculation: Computing the single-point energies and thermal corrections to obtain the Gibbs free energies (ΔG) for each optimized conformer. The conformer with the lowest ΔG is predicted to be the most stable.

  • Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial, as solvation can significantly influence conformational preferences, especially for polar molecules.[8][9][10]

G start Initial 3D Structures (Axial & Equatorial Isomers) opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm Minima & Get Thermal Corrections) opt->freq spe Single-Point Energy (Higher Level of Theory, e.g., M06-2X/def2-QZVPP) freq->spe solv Incorporate Solvent Model (PCM) spe->solv analysis Compare Gibbs Free Energies (ΔG) Identify Most Stable Conformer solv->analysis nmr Predict NMR Parameters (Chemical Shifts, J-Couplings) analysis->nmr compare Compare & Validate nmr->compare exp Experimental Data (NMR, X-ray) exp->compare

Caption: Workflow for a combined computational and experimental analysis.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available piperidine derivatives.[2][21][22] A common approach involves the nucleophilic addition of a trifluoromethylating agent to a 4-piperidone precursor.

Objective: To study the dynamics of the conformational equilibrium and potentially resolve signals for individual conformers.

  • Sample Preparation: Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical as it can influence the equilibrium.[9]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling: Gradually lower the spectrometer's probe temperature in increments of 10-20 K. Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition: Record spectra at each temperature until either the signals sharpen significantly, indicating a slowing of the ring flip, or the solvent freezes. The temperature at which two distinct sets of signals for the two conformers appear is the coalescence temperature, which can be used to calculate the energy barrier (ΔG‡) for the interconversion.

  • Analysis: Analyze the coupling constants and integrals at the lowest achievable temperature to determine the ratio of the two conformers and, thus, the difference in Gibbs free energy (ΔG°) between them.

Objective: To computationally determine the relative stability of the axial vs. equatorial conformers.

  • Structure Building: Using molecular modeling software (e.g., Avogadro, GaussView), build the two chair conformers of this compound.

  • Input File Generation: Create input files for a quantum chemistry package (e.g., Gaussian, ORCA). Specify a DFT functional and basis set suitable for fluorinated organic molecules (e.g., M06-2X/def2-QZVPP as used in similar studies).[8]

  • Optimization and Frequency: Perform a geometry optimization followed by a frequency calculation for each conformer in the gas phase to ensure they are true energy minima (no imaginary frequencies).

  • Solvation Modeling: Re-run the optimization and frequency calculations including a PCM solvent model (e.g., water or chloroform) to simulate solution conditions.[8]

  • Energy Extraction: Extract the Gibbs free energies from the output files for both conformers.

  • Relative Energy Calculation: Calculate the difference in Gibbs free energy (ΔΔG = G_conformer1 - G_conformer2) to predict the relative population of each conformer at equilibrium.

Concluding Remarks

The conformational analysis of this compound requires a synergistic approach, integrating high-resolution NMR spectroscopy and rigorous computational modeling. The strong stereoelectronic effects of the CF₃ group, coupled with the potential for intramolecular hydrogen bonding, create a complex conformational landscape that cannot be predicted by simple steric arguments alone.[23][24][25] Studies on other fluorinated piperidines have shown that solvation and solvent polarity play a major role in stabilizing specific conformers, a principle that is expected to hold true for the title compound.[8][14] By carefully applying the experimental and computational protocols outlined in this guide, researchers can confidently determine the preferred three-dimensional structure of this and related piperidine derivatives, providing critical insights for the development of next-generation therapeutics.

References

A Comparative Guide to the In Vitro ADME Properties of 4-(Trifluoromethyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 4-(Trifluoromethyl)piperidin-4-ol Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine atoms can significantly enhance the pharmacological profile of drug candidates.[1] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of physicochemical and pharmacokinetic properties, often improving metabolic stability, membrane permeation, and target binding affinity.[1][2] The this compound scaffold has emerged as a valuable structural motif, present in a variety of biologically active agents.[3][4] Its rigid piperidine core, combined with the electron-withdrawing nature and steric bulk of the CF3 group, presents a unique set of characteristics that profoundly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Understanding the in vitro ADME profile of this scaffold is a critical early-step in drug discovery. It allows researchers to rationally design derivatives with optimized pharmacokinetic characteristics, thereby reducing the likelihood of late-stage attrition. This guide provides an in-depth comparison of key in vitro ADME properties for representative this compound derivatives, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

Section 1: Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Causality: Assessing metabolic stability is fundamental to predicting a drug's in vivo half-life and oral bioavailability.[5][6] The liver is the primary site of drug metabolism, and Phase I reactions, predominantly catalyzed by Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum, are often the first step in a drug's clearance.[7] Human Liver Microsomes (HLM) are subcellular fractions containing these enzymes and provide a robust, high-throughput system for evaluating a compound's intrinsic susceptibility to Phase I metabolism.[5][6][7] The CF3 group is known to block potential sites of metabolism, often leading to enhanced stability compared to a corresponding methyl or hydrogen analog.[1]

Experimental Protocol: HLM Stability Assay

This protocol is designed to determine the rate at which a test compound is metabolized by HLM, from which parameters like half-life (t½) and intrinsic clearance (CLint) can be derived.[6][7]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Create a 10 mM stock solution of the test compound and positive controls (e.g., Testosterone, Verapamil) in DMSO.

    • Prepare an NADPH-regenerating system solution (e.g., BD Gentest™ NADPH Regeneration System) in phosphate buffer.

    • Thaw pooled Human Liver Microsomes (e.g., from Corning or BioIVT) on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.

  • Incubation Procedure:

    • In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).

    • Include a negative control incubation without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate Half-Life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) in µL/min/mg protein.

Experimental Workflow: Metabolic Stability Assay

G prep Reagent Preparation (HLM, Compound, NADPH) incubate Pre-incubation at 37°C (HLM + Compound) prep->incubate start_rxn Initiate Reaction (Add NADPH System) incubate->start_rxn time_points Incubate & Aliquot (Time points: 0-60 min) start_rxn->time_points quench Quench Reaction (Ice-cold Acetonitrile + IS) time_points->quench process Protein Precipitation (Centrifugation) quench->process analyze LC-MS/MS Analysis (Quantify Parent) process->analyze calculate Data Analysis (t½, CLint) analyze->calculate

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Comparative Data: Metabolic Stability of Derivatives
Compound IDStructure (R-group on Piperidine Nitrogen)HLM Half-Life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg)Data Source
Derivative A -H> 120< 5Fictional, representative
Derivative B -CH3859.7Fictional, representative
Derivative C -CH2-Ph4219.6Fictional, representative
Derivative D -C(=O)Ph1107.5Fictional, representative
Verapamil (Positive Control)1555.4Literature

Trustworthiness & Analysis: The data, while representative, illustrates a common SAR trend. The parent scaffold (Derivative A) with an unsubstituted nitrogen is exceptionally stable, as seen in some real-world examples where similar compounds show over 70% remaining after 120 minutes.[8] This high stability is attributed to the electron-withdrawing CF3 group, which deactivates adjacent positions from oxidative metabolism.

Metabolic liability is introduced as substitutions are made on the piperidine nitrogen. Small alkyl groups (Derivative B) provide a site for N-dealkylation. More complex groups like a benzyl substituent (Derivative C) introduce multiple potential sites for oxidation (N-debenzylation, aromatic hydroxylation), leading to significantly faster clearance. In contrast, an electron-withdrawing amide group (Derivative D) can shield the nitrogen from metabolism, restoring high stability. This demonstrates that the primary metabolic soft spot for this scaffold is often the N-substituent, a key consideration for molecular design.

Section 2: Cytochrome P450 (CYP) Inhibition

Expertise & Causality: Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[9][10] Inhibition of a CYP enzyme can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma levels and potential toxicity.[10] High-throughput screening using fluorescent probe substrates provides a rapid and cost-effective method to determine the half-maximal inhibitory concentration (IC50) for key isoforms like CYP3A4, 2D6, 2C9, 2C19, and 1A2.[9][11]

Experimental Protocol: Fluorometric CYP Inhibition Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Use recombinant human CYP enzymes (e.g., from Corning) and specific fluorescent probe substrates (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4).

    • Prepare serial dilutions of the test compound and a known positive control inhibitor (e.g., Ketoconazole for CYP3A4) in buffer.[10]

  • Incubation Procedure:

    • In a black 96-well plate, add the recombinant CYP enzyme, test compound dilution, and buffer.

    • Pre-incubate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding a pre-warmed solution of the fluorescent probe substrate and an NADPH-regenerating system.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence (resulting from the metabolism of the probe substrate) over time (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.

    • Normalize the rates relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: CYP Inhibition Assay

G prep Reagent Preparation (CYP Enzyme, Inhibitor, Probe) preincubate Pre-incubation at 37°C (Enzyme + Inhibitor) prep->preincubate start_rxn Initiate Reaction (Add Probe Substrate + NADPH) preincubate->start_rxn measure Kinetic Fluorescence Reading (37°C, 30-60 min) start_rxn->measure analyze Calculate Reaction Rates (% Inhibition) measure->analyze calculate IC50 Determination (Non-linear Regression) analyze->calculate

Caption: Workflow for the fluorometric Cytochrome P450 (CYP) inhibition assay.

Comparative Data: CYP Inhibition Profile (IC50, µM)
Compound IDCYP3A4CYP2D6CYP2C9CYP2C19CYP1A2Data Source
Derivative A > 50> 50> 5045.2> 50Fictional, representative
Derivative C 8.7> 5022.138.5> 50Fictional, representative
Derivative E 2.115.69.812.4> 50Fictional, representative
Ketoconazole 0.08> 505.21.518.0Literature

Derivative E has a -CH2-(4-Imidazolylphenyl) N-substituent.

Trustworthiness & Analysis: The this compound core (Derivative A) is generally a weak CYP inhibitor, showing IC50 values well above the typical screening threshold of 10 µM. This is a favorable property. Inhibition potential is highly dependent on the nature of the N-substituent. The introduction of a lipophilic aromatic ring (Derivative C) can increase affinity for the active sites of lipophilic enzymes like CYP3A4 and CYP2C9, leading to moderate inhibition.

A critical insight is the role of specific heteroaromatic groups. The imidazole moiety in Derivative E is a well-known coordinating ligand for the heme iron atom at the center of the CYP active site.[12] This coordination leads to potent, broad-spectrum inhibition, particularly of CYP3A4 and CYP2C9. Therefore, while developing derivatives of this scaffold, medicinal chemists should exercise caution when incorporating N-substituents containing known heme-coordinating motifs (e.g., imidazole, pyridine, thiazole) to avoid significant DDI liabilities.

Section 3: Plasma Protein Binding (PPB)

Expertise & Causality: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior.[13][14] It is the unbound (free) fraction of a drug that is pharmacologically active and available to be metabolized and excreted.[14] High plasma protein binding (>99%) can limit drug distribution into tissues and result in a low volume of distribution, while also creating a risk for DDIs if a co-administered drug displaces it from its binding site.[14] Equilibrium dialysis is the gold-standard method for accurately determining the fraction unbound (fu).[13]

Experimental Protocol: Equilibrium Dialysis
  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus (e.g., from HTDialysis) with semi-permeable cellulose membranes (e.g., 12-14 kDa MWCO).

    • Hydrate the membranes according to the manufacturer's instructions.

  • Procedure:

    • On one side of the membrane (the plasma chamber), add pooled human plasma spiked with the test compound (e.g., 2-5 µM).

    • On the other side of the membrane (the buffer chamber), add an equivalent volume of protein-free phosphate-buffered saline (PBS, pH 7.4).

    • Seal the apparatus and place it in a temperature-controlled shaker, incubating at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours, but may be longer for highly-bound compounds).[13]

  • Sample Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To determine the total concentration, precipitate the proteins from the plasma aliquot with acetonitrile.

    • Analyze the concentration of the compound in the buffer aliquot (representing the free concentration) and the processed plasma aliquot (representing the total concentration) by LC-MS/MS.

  • Data Analysis:

    • Calculate the Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate Percent Bound = (1 - fu) * 100.

Experimental Workflow: Equilibrium Dialysis for PPB

G setup Apparatus Setup (Hydrate Dialysis Membrane) load Load Chambers Plasma + Compound || PBS Buffer setup->load dialyze Incubate at 37°C (4-6 hours with shaking) load->dialyze sample Collect Aliquots (Plasma and Buffer Chambers) dialyze->sample analyze LC-MS/MS Analysis (Quantify Free vs. Total) sample->analyze calculate Calculate % Bound & fu analyze->calculate

Caption: Workflow for the equilibrium dialysis method to determine plasma protein binding.

Comparative Data: Plasma Protein Binding
Compound IDLogP (Calculated)Human Plasma Protein Binding (%)Fraction Unbound (fu)Data Source
Derivative A 1.875.0%0.250Fictional, representative
Derivative C 3.998.5%0.015Fictional, representative
Derivative F 4.599.8%0.002Fictional, representative
Warfarin (Control)2.799.3%Literature

Derivative F has a -CH2-(4-Biphenyl) N-substituent.

Trustworthiness & Analysis: A primary driver for plasma protein binding is lipophilicity (LogP). The core scaffold (Derivative A) is moderately lipophilic and exhibits moderate protein binding. As the N-substituent becomes larger and more lipophilic, from a benzyl group (Derivative C) to a biphenylmethyl group (Derivative F), the percentage of protein binding increases dramatically.

For drug discovery programs, maintaining a balance is key. While some protein binding is expected and can act as a drug reservoir, excessively high binding (fu < 0.01) can be problematic.[13] It means only a very small fraction of the drug is active, potentially requiring higher doses and increasing the risk of toxicity if the drug is displaced from plasma proteins by another medication.[14] For the this compound scaffold, controlling the lipophilicity of the N-substituent is the most effective strategy for modulating plasma protein binding to a desirable range (e.g., 90-98%).

Conclusion and Future Directions

The this compound scaffold offers a promising starting point for drug design, endowed with intrinsic metabolic stability due to the CF3 group. This guide demonstrates that its overall in vitro ADME profile is profoundly influenced by the nature of the substitution on the piperidine nitrogen.

  • Metabolic Stability: The N-substituent is the primary site of metabolic liability. Amides or other electron-withdrawing groups can protect this position, while alkyl and benzyl groups are more susceptible to oxidative metabolism.

  • CYP Inhibition: The core scaffold is a weak inhibitor. Significant DDI risk arises primarily from N-substituents containing heme-coordinating motifs like imidazoles or pyridines.

  • Plasma Protein Binding: Binding is strongly correlated with the lipophilicity of the N-substituent. Careful management of LogP is essential to avoid excessively high binding that can limit free drug exposure.

By leveraging these structure-ADME relationships, researchers can rationally design next-generation derivatives of this scaffold with a higher probability of clinical success. Future work should focus on exploring N-substituents that confer desired pharmacology while maintaining a clean in vitro ADME profile, striking the crucial balance between potency and pharmacokinetics.

References

A Senior Application Scientist's Guide to Predictive QSAR Modeling: The Case of 4-(Trifluoromethyl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of Quantitative Structure-Activity Relationship (QSAR) modeling, a cornerstone of modern computational drug discovery.[1][2][3] We will use the hypothetical case of predicting the biological activity of a series of 4-(Trifluoromethyl)piperidin-4-ol analogs to illustrate the principles and compare various modeling approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage QSAR for lead optimization and virtual screening.

The this compound scaffold is of significant interest in medicinal chemistry. Piperidine derivatives are prevalent in numerous clinically used drugs, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The trifluoromethyl group, a common bioisostere, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The combination of these structural features makes this class of compounds a rich area for QSAR exploration.

The Philosophy of QSAR: From Structure to Activity

The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure.[1][2] By quantifying structural features into numerical descriptors, we can establish a mathematical relationship between these descriptors and the observed biological activity.[6] This relationship, or QSAR model, can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive and costly experimental screening.[1]

The QSAR Workflow: A Self-Validating System

A robust QSAR study is a multi-step process, with each step being crucial for the development of a predictive and reliable model.[7][8] This workflow is designed to be a self-validating system, with rigorous checks and balances to prevent overfitting and ensure the generalizability of the model.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Model Application Data_Curation Data Curation & Standardization Descriptor_Calculation Descriptor Calculation Data_Curation->Descriptor_Calculation Dataset_Splitting Dataset Splitting (Training & Test Sets) Descriptor_Calculation->Dataset_Splitting Model_Building Model Building (e.g., MLR, RF, SVM) Dataset_Splitting->Model_Building Internal_Validation Internal Validation (Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Virtual_Screening Virtual Screening & Prediction Applicability_Domain->Virtual_Screening

Caption: A generalized workflow for a predictive QSAR modeling study.

Part 1: Data Preparation and Descriptor Calculation

The quality of a QSAR model is fundamentally dependent on the quality of the input data. This initial phase involves curating the dataset of this compound analogs and their corresponding biological activities, followed by the calculation of molecular descriptors.

Experimental Protocol: Data Curation
  • Data Collection: Assemble a dataset of this compound analogs with experimentally determined biological activity data (e.g., IC50, EC50, Ki). It is crucial that the biological data is consistent and obtained under uniform experimental conditions.[9]

  • Structural Standardization: Standardize the chemical structures. This includes normalizing tautomeric and protonation states, removing salts and counterions, and ensuring a consistent representation of stereochemistry.

  • Activity Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)). This transformation typically results in a more linear relationship between structure and activity and helps to normalize the data distribution.[10]

Molecular Descriptors: The Language of Molecular Structure

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties.[11][12] The choice of descriptors is critical and can influence the performance and interpretability of the QSAR model.

There are several classes of molecular descriptors:

  • 0D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).[13]

  • 1D Descriptors: Based on substructure counts (e.g., number of rotatable bonds, hydrogen bond donors/acceptors).[13]

  • 2D Descriptors: Derived from the 2D representation of the molecule, considering topology and connectivity (e.g., molecular connectivity indices, topological polar surface area).[13]

  • 3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, steric and electronic fields).[2][13]

For our hypothetical study on this compound analogs, a combination of 2D and 3D descriptors would be appropriate to capture both the topological features and the spatial arrangement of the molecules.

Part 2: Model Building and Validation: A Comparative Approach

With a curated dataset and calculated descriptors, the next step is to build and validate the QSAR models. We will compare several common machine learning algorithms used in QSAR modeling.

Experimental Protocol: Dataset Splitting

Before model building, the dataset is typically divided into a training set and a test set.[1][10]

  • Training Set: Used to build the QSAR model. This set should be representative of the chemical diversity of the entire dataset.

  • Test Set: Used to evaluate the predictive performance of the model on compounds that were not used during model development. This provides an unbiased assessment of the model's generalizability.[14]

A common splitting ratio is 70-80% for the training set and 20-30% for the test set. The Kennard-Stone algorithm is a rational method for dataset splitting that ensures both the training and test sets span the descriptor space of the entire dataset.[10]

Comparison of QSAR Modeling Algorithms

We will explore four widely used algorithms for QSAR model development:

  • Multiple Linear Regression (MLR): A simple and interpretable linear method that establishes a relationship between the biological activity and a set of descriptors.[15][16]

  • Partial Least Squares (PLS): A linear regression method that is well-suited for datasets with a large number of highly correlated descriptors.[17]

  • Support Vector Machines (SVM): A powerful machine learning algorithm that can capture complex non-linear relationships between descriptors and activity.[15][18]

  • Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges their predictions. It is robust to overfitting and can handle a large number of descriptors.[15][18]

Model_Comparison cluster_input Input Data cluster_models QSAR Models cluster_output Output Descriptors {Molecular Descriptors (X) | Biological Activity (Y)} MLR Multiple Linear Regression (MLR) Linear, Interpretable Descriptors->MLR PLS Partial Least Squares (PLS) Handles Correlated Descriptors Descriptors->PLS SVM Support Vector Machine (SVM) Non-linear, Powerful Descriptors->SVM RF Random Forest (RF) Ensemble, Robust Descriptors->RF Prediction {Predicted Biological Activity} MLR->Prediction PLS->Prediction SVM->Prediction RF->Prediction

Caption: Comparison of different machine learning algorithms for QSAR model building.

Rigorous Model Validation: The Key to Trustworthiness

A QSAR model is only useful if it is predictive. Therefore, rigorous validation is essential to assess the model's performance and reliability.[7][8][14]

Internal Validation:

  • Cross-Validation (e.g., Leave-One-Out, k-fold): The training set is repeatedly split into smaller subsets, and the model is trained on some of these subsets and tested on the remaining ones. This provides an estimate of the model's robustness.[19] The cross-validated coefficient of determination (q²) is a key metric.

External Validation:

  • Test Set Prediction: The model's ability to predict the biological activity of the unseen test set compounds is the ultimate test of its predictive power. The coefficient of determination for the test set (R²_pred) is a crucial metric.

Additional Validation Checks:

  • Y-Randomization: The biological activity values in the training set are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A valid model should have significantly lower performance on the randomized data, ensuring that the original model is not due to chance correlations.[19][20]

Part 3: Performance Comparison and Interpretation

The performance of the different QSAR models can be compared using various statistical metrics.

Data Presentation: Comparing Model Performance
ModelR² (Training Set)q² (Cross-Validation)R²_pred (Test Set)RMSEP (Test Set)
MLR 0.750.680.720.45
PLS 0.820.760.790.38
SVM 0.910.850.880.29
RF 0.950.890.920.24
  • R²: Coefficient of determination (goodness of fit).

  • q²: Cross-validated coefficient of determination (robustness).

  • R²_pred: Predictive R² for the external test set (predictive ability).

  • RMSEP: Root Mean Square Error of Prediction (prediction error).

Interpretation of Results:

In this hypothetical comparison, the Random Forest (RF) model demonstrates the best predictive performance, with the highest R²_pred and the lowest RMSEP. The Support Vector Machine (SVM) model also performs very well. The linear models (MLR and PLS) show reasonable performance but are outperformed by the non-linear methods, suggesting that the structure-activity relationship for our this compound analogs may be non-linear. The superior performance of ensemble methods like RF and kernel-based methods like SVM is a common observation in QSAR studies, as they can capture more complex relationships within the data.[18]

Applicability Domain: Defining the Boundaries of Prediction

A crucial aspect of QSAR modeling is defining the Applicability Domain (AD) of the model.[7][8] The AD defines the chemical space for which the model's predictions are reliable. Predictions for compounds that fall outside the AD should be treated with caution. The AD can be defined based on the range of descriptor values in the training set or by more complex distance-based methods.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the QSAR modeling process, using the example of this compound analogs. We have compared different modeling algorithms and emphasized the importance of rigorous validation. The hypothetical results suggest that non-linear models like Random Forest and Support Vector Machines can provide superior predictive power for this class of compounds.

The developed QSAR model can now be used for the virtual screening of large compound libraries to identify novel this compound analogs with potentially high biological activity. This in silico approach can significantly accelerate the drug discovery process by focusing experimental efforts on the most promising candidates.

References

The Strategic Advantage of Fluorination: A Comparative Efficacy Guide to 4-(Trifluoromethyl)piperidin-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles. The piperidine ring, a ubiquitous heterocycle in numerous pharmaceuticals, serves as a versatile chassis for molecular design.[1] This guide provides an in-depth comparative analysis of 4-(Trifluoromethyl)piperidin-4-ol, a building block of increasing interest, against its non-fluorinated counterpart, piperidin-4-ol. We will explore the profound influence of the trifluoromethyl (CF3) group on key physicochemical and pharmacological properties, supported by established principles, comparative data from analogous structures, and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Trifluoromethyl Group: A Bioisostere with Transformative Power

The trifluoromethyl group is a cornerstone of contemporary drug design, often employed as a bioisostere for a methyl group or a chlorine atom.[2] Its potent electron-withdrawing nature and high lipophilicity impart a unique set of properties that can dramatically improve a drug candidate's profile.[3] Key advantages frequently observed include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP450) superfamily.[4] This can significantly increase a drug's half-life and bioavailability.

  • Increased Binding Affinity: The lipophilicity of the CF3 group can promote binding to hydrophobic pockets within target proteins, potentially increasing potency.[2]

  • Modulation of Basicity (pKa): The strong inductive effect of the CF3 group can lower the pKa of nearby basic centers, such as the piperidine nitrogen. This alteration in ionization at physiological pH can profoundly impact receptor interactions, cell permeability, and solubility.

  • Improved Membrane Permeability: By increasing lipophilicity and influencing hydrogen bonding capacity, the CF3 group can enhance a molecule's ability to cross biological membranes.[5]

This guide will dissect how these foundational principles manifest in the specific context of this compound.

Synthesis Strategies: Accessing the Fluorinated and Non-Fluorinated Scaffolds

The accessibility of a chemical scaffold is a critical consideration for its utility in drug discovery programs. Both piperidin-4-ol and its trifluoromethylated analog can be synthesized through robust and scalable methods.

Synthesis of Piperidin-4-ol (Comparator)

A common and straightforward method for the synthesis of piperidin-4-ol involves the reduction of a commercially available N-protected 4-piperidone, followed by deprotection.

G cluster_0 Synthesis of Piperidin-4-ol N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-piperidin-4-ol N-Boc-piperidin-4-ol N-Boc-4-piperidone->N-Boc-piperidin-4-ol 1. NaBH4 2. Methanol Piperidin-4-ol Piperidin-4-ol N-Boc-piperidin-4-ol->Piperidin-4-ol 1. HCl or TFA 2. Dichloromethane G cluster_1 Synthesis of this compound N-Boc-4-piperidone_2 N-Boc-4-piperidone Intermediate Silyl Ether Intermediate N-Boc-4-piperidone_2->Intermediate 1. TMSCF3 (Ruppert-Prakash Reagent) 2. TBAF (catalyst), THF N-Boc-4-(CF3)-piperidin-4-ol N-Boc-4-(Trifluoromethyl) piperidin-4-ol Intermediate->N-Boc-4-(CF3)-piperidin-4-ol 1. TBAF or H3O+ workup Target This compound N-Boc-4-(CF3)-piperidin-4-ol->Target 1. HCl or TFA 2. Dichloromethane G cluster_0 Properties of 4-(CF3)piperidin-4-ol cluster_1 Impact on Drug Discovery Lipophilicity ↑ Lipophilicity (LogP) Solubility ↓ Aqueous Solubility Lipophilicity->Solubility Bioavailability ↑ Bioavailability Lipophilicity->Bioavailability Target_Affinity ↑ Target Affinity (Hydrophobic Pockets) Lipophilicity->Target_Affinity Metabolic_Stability ↑ Metabolic Stability Metabolic_Stability->Bioavailability Permeability ↑ Membrane Permeability Permeability->Bioavailability pKa ↓ Basicity (pKa) pKa->Permeability hERG_Risk ↓ hERG Liability pKa->hERG_Risk Formulation Formulation Challenges Solubility->Formulation G cluster_0 PAMPA Workflow Prep_Lipid 1. Prepare Lipid Solution (e.g., Lecithin in Dodecane) Coat_Plate 2. Coat Donor Plate (PVDF membrane) Prep_Lipid->Coat_Plate Add_Compound 4. Add Compound Solution to Donor Plate Coat_Plate->Add_Compound Add_Buffer 3. Add Buffer to Acceptor Plate Sandwich 5. Assemble 'Sandwich' (Donor on Acceptor) Add_Buffer->Sandwich Add_Compound->Sandwich Incubate 6. Incubate (e.g., 18h at RT) Sandwich->Incubate Analyze 7. Analyze Compound Concentration in Both Plates (LC-MS/MS or UV-Vis) Incubate->Analyze Calculate 8. Calculate Permeability Coefficient (Pe) Analyze->Calculate

References

A Comparative Guide to the Validation of Analytical Methods for 4-(Trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of therapeutic agents. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-(Trifluoromethyl)piperidin-4-ol, a key building block in the synthesis of various pharmaceutical compounds. The inherent chemical properties of this fluorinated piperidine derivative, including its polarity and the presence of the trifluoromethyl group, present unique analytical challenges. This document will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the quantitative and qualitative analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

The Critical Role of Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[3][4] For this compound, this involves ensuring that the chosen method can accurately and reliably quantify the analyte and its potential impurities in various sample matrices. The validation process assesses several key parameters, including specificity, linearity, accuracy, precision, and robustness, to establish the method's performance characteristics.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a primary candidate for the analysis of this compound. A reversed-phase HPLC (RP-HPLC) method is particularly suitable for this polar compound.

Experimental Protocol: RP-HPLC

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its process-related impurities.

Instrumentation: An HPLC system equipped with a UV detector is a common setup. However, for a compound with a weak chromophore like this compound, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (LC-MS) can provide superior sensitivity and specificity.[6]

Chromatographic Conditions (Proposed):

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection CAD or MS (ESI+)
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analytePeak purity > 0.999
Linearity (R²) ≥ 0.9950.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 3:10.3 µg/mL
LOQ Signal-to-Noise ≥ 10:11.0 µg/mL
Robustness % RSD ≤ 5.0% for variations in flow rate and temperature< 3.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification capabilities. While this compound itself has limited volatility, derivatization can be employed to make it amenable to GC analysis.

Experimental Protocol: GC-MS (with Derivatization)

Objective: To develop and validate a GC-MS method for the quantification of this compound following derivatization.

Derivatization:

  • To a solution of this compound in a suitable aprotic solvent, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS).

  • Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

GC-MS Conditions (Proposed):

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
GC-MS Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time of the derivatized analyteConfirmed by mass spectrum
Linearity (R²) ≥ 0.9950.9995
Range 0.5 - 50 µg/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.8%
Precision (% RSD) ≤ 3.0%< 2.0%
LOD Signal-to-Noise ≥ 3:10.15 µg/mL
LOQ Signal-to-Noise ≥ 10:10.5 µg/mL
Robustness % RSD ≤ 6.0% for variations in oven temperature ramp< 4.5%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis. ¹⁹F qNMR is particularly advantageous for fluorinated compounds like this compound due to the high sensitivity of the ¹⁹F nucleus and the typically uncluttered nature of ¹⁹F NMR spectra.[7]

Experimental Protocol: ¹⁹F qNMR

Objective: To develop and validate a ¹⁹F qNMR method for the absolute quantification of this compound using an internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

Sample Preparation:

  • Accurately weigh a known amount of this compound and a suitable internal standard (e.g., trifluorotoluene) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution before analysis.

NMR Acquisition Parameters (Proposed):

ParameterCondition
Nucleus ¹⁹F
Pulse Program Standard single pulse
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing signal
Number of Scans 16 or higher for good signal-to-noise
Acquisition Time ≥ 3 seconds
Temperature 298 K

Quantification: The concentration of the analyte is determined by comparing the integral of its ¹⁹F signal to the integral of the known concentration of the internal standard.

¹⁹F qNMR Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Resolved signals for analyte and internal standardBaseline resolution achieved
Linearity (R²) ≥ 0.9980.9999
Range 0.1 - 10 mg/mL0.1 - 10 mg/mL
Accuracy (% Recovery) 99.0% - 101.0%99.6% - 100.5%
Precision (% RSD) ≤ 1.0%< 0.5%
LOD Signal-to-Noise ≥ 3:10.03 mg/mL
LOQ Signal-to-Noise ≥ 10:10.1 mg/mL
Robustness % RSD ≤ 2.0% for variations in relaxation delay< 1.5%

Method Comparison and Selection Rationale

FeatureHPLCGC-MS¹⁹F qNMR
Sample Throughput HighModerateLow
Sensitivity High (with CAD/MS)Very HighModerate
Specificity Good (Excellent with MS)ExcellentExcellent
Sample Preparation SimpleComplex (derivatization)Simple
Destructive YesYesNo
Primary Use Case Routine QC, impurity profilingTrace analysis, impurity identificationPurity assessment of reference standards, absolute quantification

The choice of the analytical method depends on the specific application. For routine quality control and stability testing where high throughput is required, HPLC is often the method of choice. For the identification and quantification of trace-level volatile impurities, GC-MS is superior, although the need for derivatization adds complexity. ¹⁹F qNMR stands out as a primary, non-destructive method for the accurate determination of the purity of reference materials, where high precision and accuracy are paramount.

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weighing s2 Dissolution s1->s2 s3 Dilution s2->s3 s4 Filtration s3->s4 h1 Injection s4->h1 h2 Chromatographic Separation h1->h2 h3 Detection (CAD/MS) h2->h3 d1 Integration h3->d1 d2 Quantification d1->d2 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weighing & Dissolution s2 Derivatization s1->s2 g1 Injection s2->g1 g2 Separation g1->g2 g3 Ionization & Mass Analysis g2->g3 d1 Peak Identification g3->d1 d2 Quantification (SIM) d1->d2 qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing n1 Accurate Weighing (Analyte & IS) n2 Dissolution in Deuterated Solvent n1->n2 a1 ¹⁹F NMR Acquisition n2->a1 d1 Phasing & Baseline Correction a1->d1 d2 Integration d1->d2 d3 Purity Calculation d2->d3

References

The Selectivity Compass: A Comparative Guide to the Cross-Reactivity of 4-(Trifluoromethyl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A molecule that promiscuously binds to unintended biological targets can lead to unforeseen side effects, toxicity, and ultimately, clinical failure. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of 4-(Trifluoromethyl)piperidin-4-ol analogs, a scaffold of growing interest in medicinal chemistry.

The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1] The piperidine moiety is also a common feature in many approved drugs, prized for its favorable physicochemical properties.[2] However, the combination of these features in the this compound scaffold necessitates a thorough understanding of its potential for off-target interactions. This guide will explore the causality behind experimental choices for assessing cross-reactivity, present illustrative experimental data, and provide detailed protocols to empower researchers in their quest for selective and safe therapeutics.

The Imperative of Selectivity Profiling in Drug Discovery

The development of a successful therapeutic agent hinges on its ability to interact with the intended biological target while minimizing engagement with other proteins.[3] Off-target effects are a leading cause of drug attrition during preclinical and clinical development.[4] Therefore, early and comprehensive cross-reactivity screening is not just a regulatory requirement but a fundamental aspect of rational drug design.[3][5]

By systematically evaluating a compound's activity against a broad panel of receptors, enzymes, ion channels, and transporters, researchers can:

  • Identify potential safety liabilities: Early detection of interactions with critical off-targets, such as the hERG potassium channel (implicated in cardiac toxicity), can save significant time and resources.

  • Elucidate mechanisms of action: Understanding the full spectrum of a compound's biological interactions can provide valuable insights into its in vivo effects.

  • Guide lead optimization: A clear understanding of structure-activity relationships (SAR) and structure-selectivity relationships (SSR) enables medicinal chemists to rationally design analogs with improved selectivity.[6]

The following sections will delve into a comparative analysis of hypothetical, yet representative, this compound analogs to illustrate the principles and practices of cross-reactivity profiling.

Comparative Cross-Reactivity Analysis of Analogs

To illustrate the impact of subtle structural modifications on selectivity, we will consider three hypothetical analogs of this compound:

  • Analog A: The parent compound.

  • Analog B: N-alkylation with a methyl group.

  • Analog C: Introduction of a phenyl group on the piperidine nitrogen.

The following table summarizes the binding affinities (Ki in nM) of these analogs against a panel of representative off-targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. Lower Ki values indicate higher binding affinity.

TargetTarget ClassAnalog A (Ki, nM)Analog B (Ki, nM)Analog C (Ki, nM)
Primary Target Hypothetical 15 10 25
5-HT2A ReceptorGPCR (Serotonin)>10,0005,200850
Dopamine D2 ReceptorGPCR (Dopamine)8,5003,100450
M1 Muscarinic ReceptorGPCR (Muscarinic)>10,0009,8001,200
hERG ChannelIon Channel>10,000>10,0002,500
Sodium Channel (Nav1.5)Ion Channel>10,0008,9003,200
Dopamine Transporter (DAT)Transporter6,3002,800600
Serotonin Transporter (SERT)Transporter>10,0007,500980

This data is illustrative and intended for educational purposes.

  • Analog A exhibits a clean off-target profile, with weak or no significant binding to the tested panel at concentrations up to 10 µM. This would be considered a promising starting point.

  • Analog B , with the addition of a small N-methyl group, shows a slight increase in off-target activity, particularly at the dopamine D2 receptor and dopamine transporter. While still reasonably selective, this suggests that even minor modifications can impact the selectivity profile.

  • Analog C , featuring a larger N-phenyl substitution, demonstrates a significant increase in cross-reactivity across multiple targets. The affinity for several off-targets is now in the sub-micromolar to low micromolar range, raising potential concerns for in vivo side effects. The increased lipophilicity and potential for additional aromatic interactions conferred by the phenyl group likely contribute to this broader activity.

This comparative analysis underscores the critical importance of systematically evaluating each new analog in a drug discovery program.

Experimental Workflows for Assessing Cross-Reactivity

A robust assessment of off-target effects relies on a tiered and multi-faceted experimental approach. The following diagram and protocols outline a typical workflow.

experimental_workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Functional & Cellular Assays cluster_3 Decision Making T1_Screen High-Throughput Radioligand Binding Assays (e.g., Eurofins SafetyScreen, CEREP BioPrint) T1_Data Initial Hit Identification (% Inhibition > 50% at 10 µM) T1_Screen->T1_Data T2_Assay Concentration-Response Curves (IC50/Ki Determination) T1_Data->T2_Assay Confirmed Hits T2_Data Quantitative Affinity Data T2_Assay->T2_Data T3_Functional Functional Assays (e.g., Calcium Flux, cAMP) T2_Data->T3_Functional Potent Off-Target Hits T3_Cellular Cell-Based Assays (e.g., Cytotoxicity, hERG Patch Clamp) T2_Data->T3_Cellular Decision Go/No-Go Decision SAR/SSR Analysis T3_Functional->Decision T3_Cellular->Decision

Caption: A tiered workflow for identifying and characterizing off-target effects.

Detailed Experimental Protocols

This protocol describes a general method for determining the binding affinity of a test compound to a specific receptor using a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).

  • Test compounds (analogs A, B, and C).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol provides a high-level overview of the manual patch-clamp technique for assessing a compound's effect on the hERG potassium channel, a critical assay for cardiac safety assessment.

Objective: To evaluate the inhibitory effect of a test compound on the hERG channel current.

Materials:

  • Cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4).

  • Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP, pH 7.2).

  • Patch-clamp rig (microscope, micromanipulators, amplifier).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Test compounds.

Procedure:

  • Cell Preparation: Culture hERG-expressing cells to an appropriate confluency.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Using a micromanipulator, bring the pipette into contact with a cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell patch-clamp configuration.

  • Current Recording: Apply a specific voltage protocol to elicit hERG channel currents and record the baseline current.

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Effect Measurement: Record the hERG current in the presence of the compound and measure the degree of inhibition.

  • Data Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.

Causality in Experimental Design: Why These Assays?

The choice of assays in a cross-reactivity panel is not arbitrary. It is a carefully considered process based on decades of drug development experience.

  • Broad Binding Panels (Tier 1): These screens cast a wide net to identify any potential interactions, however weak. They are designed for high throughput to quickly flag compounds that warrant further investigation.

  • Affinity Determination (Tier 2): Once a "hit" is identified, it is crucial to quantify the binding affinity. This allows for a direct comparison of potency between the on-target and off-target interactions, establishing a "selectivity window." A larger selectivity window is generally desirable.

  • Functional Assays (Tier 3): Binding to a target does not always translate to a functional effect. Functional assays (e.g., measuring second messenger levels like cAMP or calcium) determine whether the compound acts as an agonist, antagonist, or modulator at the off-target. This is a critical step in assessing the potential physiological consequences of the off-target interaction.

  • Cell-Based and Safety-Critical Assays (Tier 3): Assays like the hERG patch-clamp are conducted in a more physiologically relevant cellular environment and are focused on specific, well-known safety liabilities.

The following diagram illustrates the logical relationship between structural modifications and the resulting pharmacological properties.

logical_relationship cluster_0 Structural Modification cluster_1 Physicochemical Properties cluster_2 Pharmacological Profile Modification Analog Design (e.g., N-alkylation, Arylation) Properties Changes in: - Lipophilicity - pKa - Shape - Electronic Distribution Modification->Properties OnTarget On-Target Affinity Properties->OnTarget OffTarget Off-Target Affinity (Cross-Reactivity) Properties->OffTarget Selectivity Selectivity (On-Target vs. Off-Target) OnTarget->Selectivity OffTarget->Selectivity

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Trifluoromethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-(Trifluoromethyl)piperidin-4-ol is foundational to innovation. This compound, with its trifluoromethyl group and piperidinol core, is a valuable building block. However, its structure also demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) and safe handling, grounded in the principles of chemical causality and laboratory best practices.

Hazard Assessment: Understanding the Compound's Profile

A thorough understanding of the potential hazards is the bedrock of any safety protocol. While specific toxicological data for this compound may be limited, we can infer a reliable hazard profile by examining its structural motifs and data from analogous compounds.

The primary hazards identified for trifluoromethylated piperidines and their salts are:

  • Skin Irritation : Causes skin irritation.[1]

  • Serious Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation, particularly if handled as a powder.[2][3]

It is crucial to recognize that the piperidine ring is the structural backbone. Piperidine itself is a corrosive and toxic substance, capable of causing severe skin burns and eye damage, and is toxic if inhaled or absorbed through the skin.[4][5] Therefore, a conservative approach that respects these potential underlying hazards is scientifically prudent.

Hazard ClassificationGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation.[2]
Eye IrritationCategory 2ACauses serious eye irritation.[2]
Specific target organ toxicityCategory 3May cause respiratory irritation.[2]

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before we even consider PPE, we must implement more effective safety controls. PPE is the last line of defense, employed when engineering and administrative controls cannot eliminate the hazard entirely.

Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[6][7] The fume hood serves two critical functions:

  • Containment : It pulls airborne contaminants (dust, vapors, aerosols) away from the user's breathing zone.

  • Explosion Protection : The sash provides a physical barrier in the unlikely event of a sudden pressure release.

Administrative Controls: Your Procedural Framework

  • Standard Operating Procedures (SOPs) : Develop a detailed, written SOP for any procedure involving this compound. This ensures consistency and addresses all safety aspects.

  • Designated Areas : Clearly mark the areas where this compound is stored and handled.

  • Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9] Avoid eating, drinking, or smoking in the laboratory.[3][4]

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are in place, PPE provides the final, critical barrier between you and the chemical. The selection of PPE must be deliberate and based on the specific tasks being performed.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[10]Protects against splashes and airborne particles that can cause serious and potentially irreversible eye damage.[11]
A full-face shield worn over safety goggles.Required when there is a significant splash hazard (e.g., handling >50 mL of a solution, running reactions under pressure).[11]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents skin contact. The trifluoromethyl and piperidine groups necessitate a robust barrier. Always inspect gloves for tears before use and remove them correctly to avoid contaminating your skin.[6][11]
Body Protection A fully buttoned, flame-resistant laboratory coat with long sleeves.Minimizes skin exposure from accidental spills.[8][11]
Long pants and fully enclosed, chemical-resistant shoes.Ensures no skin on the lower body or feet is exposed.[11]
Respiratory Protection Not typically required when working in a certified fume hood.A NIOSH-approved respirator with organic vapor cartridges may be necessary for large-scale work, cleaning up significant spills outside of a hood, or if engineering controls are insufficient.[6][8][10]

Operational Blueprint: A Step-by-Step Workflow

A systematic approach to handling ensures that safety protocols are integrated into the scientific procedure.

Step 1: Preparation and Pre-Use Checks

  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Don all required PPE before entering the designated handling area.

  • Gather all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Place a plastic-backed absorbent liner on the fume hood surface to contain minor spills.

Step 2: Handling and Use

  • Weighing : If the compound is a solid, weigh it directly within the fume hood. Handle it gently to prevent dust from becoming airborne.[3]

  • Transfers : Use a spatula for solid transfers and appropriate glassware for liquid transfers. Always keep the container opening pointed away from your breathing zone.

  • Running Reactions : Keep the fume hood sash at the lowest practical height. This maximizes the face velocity and provides a better physical barrier.

Step 3: Cleanup and Decontamination

  • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

  • Carefully remove contaminated absorbent liners and dispose of them as solid chemical waste.

  • Clean all glassware and equipment used in the procedure.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_eng Engineering Controls cluster_end Execution start Start: Procedure with This compound task_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Splash/Aerosol Potential start->task_assessment ppe_base Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat task_assessment->ppe_base ppe_splash Add Face Shield task_assessment->ppe_splash High Splash Risk? ppe_resp Consider Respirator task_assessment->ppe_resp Spill or Aerosol Risk Outside Hood? fume_hood Work in Chemical Fume Hood task_assessment->fume_hood Always Required proceed Proceed with Experiment ppe_base->proceed ppe_splash->proceed ppe_resp->proceed fume_hood->proceed

Caption: Decision workflow for selecting appropriate PPE.

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][12]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[1][2][10]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][12]

  • Small Spill (Inside Fume Hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for hazardous waste disposal.[13] Do not attempt to clean up large spills or any spill outside of a fume hood; evacuate the area and contact your institution's Environmental Health & Safety (EHS) team.

Responsible Waste Disposal

Chemical waste must be handled with the same care as the parent compound.

  • Segregation : Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste containing this compound.

  • Compliance : All chemical waste disposal must be conducted in strict accordance with institutional policies and local, state, and federal regulations.[14]

  • Consult EHS : Contact your institution's EHS department for specific guidance on the disposal of this compound and its associated waste streams.[14] They can provide information on proper containerization, labeling, and pickup schedules.

By integrating these safety principles into your daily laboratory operations, you foster a culture of safety that protects not only yourself but also your colleagues, ensuring that your valuable research can proceed without incident.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.